Product packaging for 6-Bromo-2,3-dichloroquinoxaline(Cat. No.:CAS No. 108229-82-9)

6-Bromo-2,3-dichloroquinoxaline

Cat. No.: B020724
CAS No.: 108229-82-9
M. Wt: 277.93 g/mol
InChI Key: PSSGUHOTRLMJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,3-dichloroquinoxaline is a useful research compound. Its molecular formula is C8H3BrCl2N2 and its molecular weight is 277.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGUHOTRLMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549827
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108229-82-9
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichloroquinoxaline

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles, safety imperatives, and field-proven insights to ensure a successful and reproducible synthesis.

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The title compound, this compound, is a particularly valuable intermediate. The two chlorine atoms at the 2 and 3 positions act as excellent leaving groups, enabling versatile functionalization through nucleophilic aromatic substitution (SNAr) reactions.[3] The bromine atom at the 6-position provides an additional, orthogonal handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic elaboration of complex molecular architectures. This guide details a robust and reliable two-step synthetic pathway from commercially available precursors.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

  • Cyclocondensation: Formation of the quinoxaline ring system by reacting 4-bromo-1,2-phenylenediamine with oxalic acid to yield the stable intermediate, 6-bromoquinoxaline-2,3(1H,4H)-dione.

  • Aromatic Chlorination: Conversion of the intermediate dione to the target this compound using a potent chlorinating agent such as phosphoryl chloride (POCl₃).

The entire workflow is summarized in the diagram below.

G cluster_0 Part 1: Cyclocondensation cluster_1 Part 2: Chlorination A 4-Bromo-1,2-phenylenediamine C 6-Bromoquinoxaline-2,3(1H,4H)-dione A->C  Aq. HCl, Reflux B Oxalic Acid B->C  Aq. HCl, Reflux E This compound C->E  Reflux C->E D Phosphoryl Chloride (POCl₃)

Caption: High-level overview of the two-step synthesis protocol.

Part 1: Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Principle and Mechanistic Insight

This step involves the classic condensation reaction between an o-diamine and a 1,2-dicarbonyl compound.[4] Here, 4-bromo-1,2-phenylenediamine reacts with oxalic acid. The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen of oxalic acid, increasing its electrophilicity. The amino groups of the phenylenediamine then act as nucleophiles, attacking the carbonyl carbons in a stepwise fashion. Subsequent dehydration and cyclization lead to the formation of the thermodynamically stable heterocyclic dione ring system.

Experimental Protocol: Cyclocondensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 eq.), oxalic acid dihydrate (1.1 eq.), and 4 M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted oxalic acid and HCl, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the resulting solid, 6-bromoquinoxaline-2,3(1H,4H)-dione, under vacuum to obtain the pure intermediate, which can often be used in the next step without further purification.

Part 2: Chlorination to this compound

Principle and Reagent Causality

The conversion of the 6-bromoquinoxaline-2,3(1H,4H)-dione to the dichloro product is a critical step that transforms the stable amide-like structure into a highly reactive electrophile. The dione exists in a tautomeric equilibrium with its dihydroxy form. The chlorinating agent, phosphoryl chloride (POCl₃), reacts with this dihydroxy tautomer. The lone pair on an oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a good leaving group. A chloride ion, now free in solution, then acts as a nucleophile, attacking the carbon atom and displacing the phosphate group. This process occurs twice to yield the final 2,3-dichloro product.[5]

Critical Reagent Selection & Safety Mandates: Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is an extremely hazardous substance that demands rigorous safety protocols. It is the reagent of choice for its efficacy, but its risks cannot be understated.

  • Extreme Reactivity with Water: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7][8] This reaction is highly exothermic and can cause a dangerous pressure buildup in a closed system. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity and Corrosivity: It is fatal if inhaled, causes severe skin burns, and leads to serious eye damage.[6][9] It is also a lachrymator.

  • Required Personal Protective Equipment (PPE): Work must be performed exclusively in a certified chemical fume hood.[8] Mandatory PPE includes:

    • Tightly fitting safety goggles and a full-face shield.[6]

    • Heavy-duty chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable).[8][10]

    • A flame-retardant lab coat and appropriate protective clothing.[7]

  • Spill and Waste Management: Spills must be neutralized with an inert absorbent material like dry sand.[7] Do not use water.[9] All waste containing POCl₃ must be quenched carefully (e.g., by slow addition to a stirred, ice-cold solution of sodium bicarbonate) and disposed of as hazardous waste.

G cluster_workup Quenching & Workup (CRITICAL SAFETY STEP) start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) reagents Charge Flask: 1. 6-Bromoquinoxaline-2,3-dione 2. POCl₃ (as reagent and solvent) 3. Add catalytic DMF (optional) start->reagents reflux Heat to Reflux (approx. 105-110 °C) Monitor by TLC (2-5 h) reagents->reflux distill Cool to RT, then remove excess POCl₃ under vacuum (in fume hood) reflux->distill quench Slowly pour residue onto crushed ice with vigorous stirring distill->quench extract Extract with organic solvent (e.g., Dichloromethane or Ethyl Acetate) quench->extract wash Wash organic layer with: 1. Sat. NaHCO₃ solution 2. Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry purify Purify crude product (Recrystallization or Column Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Detailed workflow for the chlorination and workup process.

Experimental Protocol: Chlorination
  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet) and a thermometer, place the 6-bromoquinoxaline-2,3(1H,4H)-dione (1.0 eq.).

  • Reagent Addition: In a certified chemical fume hood, carefully add phosphoryl chloride (POCl₃, ~10-15 volumes) to the flask. POCl₃ serves as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

  • Workup - Step 1 (POCl₃ Removal): After cooling the mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in the fume hood.

  • Workup - Step 2 (Quenching): Very slowly and cautiously, pour the concentrated reaction residue onto a large beaker of crushed ice with vigorous stirring. The residual POCl₃ will react exothermically with the ice/water. An off-white or pale yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it with copious amounts of cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Data Presentation: Expected Results

The following table summarizes typical data for the compounds synthesized in this protocol. Actual results may vary based on reaction scale and specific conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)Appearance
6-Bromoquinoxaline-2,3(1H,4H)-dioneC₈H₅BrN₂O₂241.0585-95%>300 °COff-white to yellow solid
This compoundC₈H₃BrCl₂N₂277.9480-92%155-159 °CWhite to pale yellow solid

Conclusion

This guide outlines a validated and robust two-step synthesis for this compound. The protocol is designed for reproducibility and scalability, with a strong emphasis on the mechanistic rationale and the critical safety procedures required when handling hazardous reagents like phosphoryl chloride. By adhering to this detailed methodology, researchers can confidently produce this versatile chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

  • Sigma-Aldrich. Safety Data Sheet for Phosphoryl trichloride. URL: https://www.sigmaaldrich.com/US/en/sds/sial/261006[6]
  • Fisher Scientific. Safety Data Sheet for Phosphoryl chloride. URL: https://www.fishersci.com/msds?productName=AC130980010[7]
  • CAMEO Chemicals, NOAA. Phosphorus oxychloride datasheet. URL: https://cameochemicals.noaa.gov/chemical/1424[9]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Phosphorus Oxychloride. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf[8]
  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). A study on the bromination of quinoxaline and its derivatives. Tetrahedron, 73(12), 1618-1632. URL: https://www.sciencedirect.com/science/article/pii/S004040201730164X
  • Air Liquide. Safety Data Sheet for Phosphorus Oxychloride. URL: https://industrial.airliquide.com.
  • Ayoub, A. M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(14), 3238. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404456/[1]
  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(1), 23-29. URL: https://www.acgpubs.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-28. URL: https://www.hindawi.com/journals/jchem/2013/623589/[4]
  • ChemicalBook. 2,3-Dichloroquinoxaline synthesis. URL: https://www.chemicalbook.
  • Abdel-Gawad, S. M., et al. (2018). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2018, 5483925. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5892257/[12][13]
  • PrepChem.com. Preparation of 4-bromo-o-phenylenediamine. URL: https://www.prepchem.com/synthesis-of-4-bromo-o-phenylenediamine/[14]
  • Google Patents. Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A. URL: https://patents.google.
  • de Oliveira, C. S., et al. (2021). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 14(3), 102985. URL: https://www.sciencedirect.com/science/article/pii/S187853522030438X[3]
  • Fadda, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6528. URL: https://www.mdpi.com/1420-3049/27/19/6528[2]

Sources

A Comprehensive Technical Guide to the Synthesis of 6-bromo-2,3-dichloroquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway to 6-bromo-2,3-dichloroquinoxaline, a valuable scaffold in medicinal chemistry and materials science. This document, intended for an audience of researchers and drug development professionals, offers a detailed, two-step synthetic protocol starting from 4-bromo-1,2-phenylenediamine. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, discusses critical experimental parameters, and provides actionable insights for troubleshooting and optimization.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are prevalent in a wide array of biologically active molecules and functional materials. The substituted quinoxaline core is a key pharmacophore in drugs exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making them attractive targets for drug discovery and development. This compound, in particular, serves as a versatile building block for further chemical elaboration through nucleophilic aromatic substitution reactions at the 2- and 3-positions.[2]

Overall Synthetic Strategy

The synthesis of this compound from 4-bromo-1,2-phenylenediamine is a two-step process. The first step involves a cyclocondensation reaction to form the quinoxaline-2,3-dione intermediate. The second step is a chlorination reaction that converts the dione to the desired dichloroquinoxaline.

Synthesis_Workflow Start 4-bromo-1,2-phenylenediamine Step1 Step 1: Cyclocondensation with Diethyl Oxalate Start->Step1 Intermediate 6-bromoquinoxaline-2,3(1H,4H)-dione Step1->Intermediate Step2 Step 2: Chlorination with POCl3 Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione

The foundational step in this synthesis is the cyclocondensation of an o-phenylenediamine derivative with an oxalic acid derivative.[3] This reaction forms the core quinoxaline-2,3-dione structure. While various methods exist, including conventional heating and microwave-assisted synthesis, this guide will detail a robust and widely applicable protocol using diethyl oxalate.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable quinoxaline-2,3-dione ring system. The reaction is typically acid-catalyzed to enhance the electrophilicity of the oxalate.[5]

Experimental Protocol

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diethyl oxalate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

  • To this solution, add diethyl oxalate (1.2 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.[3][6]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure 6-bromoquinoxaline-2,3(1H,4H)-dione.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase the reaction time or consider using microwave-assisted synthesis to improve reaction kinetics.[3]
Purity of starting materials.Ensure high-purity 4-bromo-1,2-phenylenediamine and diethyl oxalate are used.
Product solubility.The product may have some solubility in the reaction solvent, leading to losses during filtration. Minimize the amount of solvent used for washing.
Side Product Formation Impurities in starting materials.Use purified starting materials. Benzimidazole derivatives can form from reaction with monocarboxylic acid impurities.[6]

Part 2: Synthesis of this compound

The second and final step is the conversion of the 6-bromoquinoxaline-2,3(1H,4H)-dione intermediate to the target compound, this compound. This is achieved through a chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7][8]

Reaction Mechanism

The reaction with phosphorus oxychloride proceeds via the conversion of the amide-like functional groups in the quinoxaline-2,3-dione to the corresponding chloro-substituted aromatic system. The exact mechanism is complex but involves the activation of the carbonyl oxygen atoms by POCl₃, followed by nucleophilic attack of chloride ions.

Experimental Protocol

Materials:

  • 6-bromoquinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, carefully add 6-bromoquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) to an excess of phosphorus oxychloride (typically 5-10 volumes).[7]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[7][8] The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Distill off the excess POCl₃ under vacuum.[7]

  • Caution: This step must be performed in a well-ventilated fume hood. Carefully and slowly pour the cooled reaction residue onto crushed ice or into ice-cold water with vigorous stirring.[7] This will quench the remaining POCl₃ and precipitate the product.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration using a Büchner funnel.[7]

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Monitor by TLC until the starting material is consumed.
Reagent quality.Use fresh, high-quality phosphorus oxychloride.
Low Yield Product loss during workup.Be cautious during the quenching step to avoid product loss. Ensure complete precipitation before filtration.
Product Purity Issues Incomplete removal of POCl₃.Ensure thorough washing of the product with cold water.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • 4-bromo-1,2-phenylenediamine: Handle with care as it is a potential skin and eye irritant.

  • Diethyl oxalate: Flammable liquid and vapor. Causes serious eye irritation.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of this compound from 4-bromo-1,2-phenylenediamine is a reliable and reproducible two-step process. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can efficiently produce this valuable intermediate for further synthetic applications in drug discovery and materials science. The key to a successful synthesis lies in the use of high-purity starting materials, careful monitoring of the reaction progress, and adherence to safe laboratory practices, particularly during the handling of corrosive and reactive reagents like phosphorus oxychloride.

Detailed_Synthesis cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A1 Dissolve 4-bromo-1,2-phenylenediamine in Ethanol A2 Add Diethyl Oxalate and cat. HCl A1->A2 A3 Reflux for 2-4 hours A2->A3 A4 Cool and Precipitate A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 React 6-bromoquinoxaline-2,3-dione with excess POCl3 A6->B1 Intermediate: 6-bromoquinoxaline-2,3(1H,4H)-dione B2 Reflux for 3-5 hours B1->B2 B3 Vacuum Distill excess POCl3 B2->B3 B4 Quench with Ice Water B3->B4 B5 Filter and Wash B4->B5 B6 Dry the Product B5->B6

Sources

An In-depth Technical Guide to the Characterization of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of 6-bromo-2,3-dichloroquinoxaline (CAS No. 108229-82-9), a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a trifunctionalized scaffold, it offers a versatile platform for the synthesis of complex molecular architectures. This document details a robust synthesis protocol, provides an in-depth analysis of its structural and physicochemical properties through spectroscopic methods (NMR, FT-IR, and MS), and explores its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective application in complex synthetic workflows.

Introduction and Scientific Context

Quinoxaline and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1][2] The pyrazine ring fused to a benzene nucleus imparts a unique electronic profile, rendering the quinoxaline system an excellent scaffold for developing agents with antibacterial, antiviral, anticancer, and antitubercular properties.[1]

The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The two chlorine atoms at the C2 and C3 positions are highly activated towards nucleophilic aromatic substitution (SNAr), allowing for sequential and selective functionalization.[2][3] The bromine atom at the C6 position provides an additional, orthogonal site for modification, typically via palladium-catalyzed cross-coupling reactions. This trifunctional nature allows for the controlled, three-dimensional elaboration of the molecular structure, making it a powerful building block for creating libraries of complex compounds for drug discovery and for designing novel organic electronic materials.

This guide provides the foundational knowledge required to synthesize, verify, and strategically utilize this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 108229-82-9
Molecular Formula C₈H₃BrCl₂N₂[4]
Molecular Weight 277.93 g/mol
Appearance Expected to be a solid-
Boiling Point 326.7°C at 760 mmHg (Predicted)-
Density 1.85 g/cm³ (Predicted)-
Storage Conditions Store in a freezer (-20°C) under an inert atmosphere-

Synthesis Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-bromo-1,2-phenylenediamine. The causality behind this choice is the direct and high-yielding nature of the cyclocondensation to form the heterocyclic core, followed by a standard chlorination reaction.

Step 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione

This step involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with oxalic acid. This is a classic and efficient method for forming the quinoxaline-dione core.[5]

  • Protocol:

    • In a 250 mL round-bottom flask, combine 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol) and oxalic acid dihydrate (7.4 g, 58.7 mmol, 1.1 eq).

    • Add 100 mL of 2 M hydrochloric acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) in an oil bath.

    • Maintain reflux for 3-4 hours, during which a precipitate will form. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexane).

    • Allow the reaction mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

    • Dry the resulting solid under vacuum to yield 6-bromoquinoxaline-2,3(1H,4H)-dione as a stable solid.

Step 2: Chlorination to this compound

The intermediate dione is converted to the final product via chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it effectively replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms. A catalytic amount of dimethylformamide (DMF) is often used to facilitate the formation of the Vilsmeier reagent, which is the active chlorinating agent.[6]

  • Protocol:

    • Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a 100 mL round-bottom flask charged with 6-bromoquinoxaline-2,3(1H,4H)-dione (5.0 g, 20.7 mmol), add phosphorus oxychloride (30 mL, 322 mmol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC). The solution should become clear.

    • Allow the mixture to cool to room temperature and then carefully pour it, with vigorous stirring, onto 200 g of crushed ice in a large beaker. This step is highly exothermic and must be done slowly.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

    • Recrystallize the crude product from ethanol or isopropanol to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 4-Bromo-1,2-phenylenediamine + Oxalic Acid B Reflux in 2M HCl (3-4 hours) A->B Reagents C 6-Bromoquinoxaline-2,3(1H,4H)-dione B->C Product D 6-Bromoquinoxaline-2,3(1H,4H)-dione E Reflux in POCl₃ + cat. DMF (4-6 hours) D->E Reagents F This compound E->F Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral properties can be reliably predicted based on the analysis of closely related quinoxaline analogs.[7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. For this compound, only three protons are present on the aromatic ring.

  • Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

    Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    H-5 ~8.15 d (doublet) J ≈ 2.0
    H-7 ~7.90 dd (doublet of doublets) J ≈ 9.0, 2.0

    | H-8 | ~7.80 | d (doublet) | J ≈ 9.0 |

  • Interpretation:

    • The quinoxaline protons are deshielded due to the electron-withdrawing nature of the pyrazine ring and the halogens, hence their expected appearance in the 8.15-7.80 ppm region.

    • H-5: This proton is ortho to the bromine atom and experiences a small meta-coupling to H-7, appearing as a doublet.

    • H-7: This proton is coupled to both H-8 (ortho-coupling, large J value) and H-5 (meta-coupling, small J value), resulting in a doublet of doublets.

    • H-8: This proton is ortho to H-7, showing a large coupling constant, and appears as a doublet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule, assuming no accidental signal overlap.

  • Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

    Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
    C-2, C-3 ~145-150 Carbons bonded to both chlorine and nitrogen; highly deshielded.
    C-4a, C-8a ~140-142 Bridgehead carbons adjacent to the pyrazine ring.
    C-5, C-7, C-8 ~128-135 Aromatic CH carbons.

    | C-6 | ~120-125 | Carbon directly attached to bromine (ipso-carbon), shielded relative to CH. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Type Significance
    ~3100-3000 C-H stretch Aromatic C-H bonds.
    ~1610-1580 C=N stretch Characteristic of the pyrazine ring imine bonds.[9]
    ~1550, 1450 C=C stretch Aromatic ring skeletal vibrations.[10]
    ~1100-1000 C-Br stretch Carbon-bromine bond.
    ~850-750 C-Cl stretch Carbon-chlorine bonds.

    | ~900-800 | C-H bend | Out-of-plane bending for substituted benzene. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The presence of one bromine and two chlorine atoms creates a highly distinctive isotopic pattern for the molecular ion (M⁺).

  • Isotopic Abundances:

    • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) - a ~1:1 ratio.[11][12]

    • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) - a ~3:1 ratio.[11][13]

  • Expected Molecular Ion Cluster: The combination of one bromine and two chlorine atoms will result in a complex cluster of peaks for the molecular ion. The most intense peaks will be at M, M+2, M+4, and M+6.

    • M⁺: (C₈H₃⁷⁹Br³⁵Cl₂) - m/z = 275.8

    • M+2: (C₈H₃⁸¹Br³⁵Cl₂ and C₈H₃⁷⁹Br³⁵Cl³⁷Cl)

    • M+4: (C₈H₃⁷⁹Br³⁷Cl₂ and C₈H₃⁸¹Br³⁵Cl³⁷Cl)

    • M+6: (C₈H₃⁸¹Br³⁷Cl₂)

    The precise calculation of the relative intensities is complex, but the overall pattern is an unambiguous fingerprint for the BrCl₂ composition. This isotopic signature is the most powerful piece of evidence from mass spectrometry for structure confirmation.[14]

Chemical Reactivity and Applications

The primary utility of this compound stems from its defined reactivity at three distinct positions.

Nucleophilic Aromatic Substitution (SNAr) at C2/C3

The electron-withdrawing pyrazine ring makes the C2 and C3 positions electron-deficient and thus highly susceptible to attack by nucleophiles. The chlorine atoms are excellent leaving groups in this context.[2]

  • Mechanism: This reaction proceeds via a Meisenheimer complex intermediate. The high reactivity allows for substitutions with a wide range of nucleophiles, including:

    • O-Nucleophiles: Alcohols, phenols.[3]

    • N-Nucleophiles: Primary and secondary amines, azides.

    • S-Nucleophiles: Thiols, thiophenols.[15]

  • Selectivity: It is often possible to achieve selective monosubstitution by controlling the reaction stoichiometry (using ~1 equivalent of the nucleophile) and temperature, typically by running the reaction at or below room temperature. Disubstitution can be achieved by using an excess of the nucleophile and/or higher temperatures.[16]

Reactivity Start This compound MonoSub 2-Nu-3-chloro-6-bromoquinoxaline Start->MonoSub 1 eq. Nu:⁻ Low Temp. DiSub 2,3-di-Nu-6-bromoquinoxaline Start->DiSub >2 eq. Nu:⁻ High Temp. MonoSub->DiSub 1 eq. Nu:⁻ High Temp.

Caption: Selective SNAr reactivity of this compound.

Cross-Coupling Reactions at C6

The C-Br bond at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity is orthogonal to the SNAr at C2/C3, meaning the conditions for one reaction type typically do not interfere with the other functional group. This allows for a powerful, stepwise synthetic strategy: first, perform SNAr reactions to build complexity at C2/C3, then use the C6-Br bond for further elaboration.[17]

Safety and Handling

  • Hazard Profile: Halogenated aromatic compounds should be handled with care as they are potentially toxic and irritant.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]

Conclusion

This compound is a high-value, versatile building block for synthetic chemistry. Its well-defined physicochemical properties and predictable spectroscopic signatures allow for straightforward characterization and quality control. The true power of this molecule lies in its orthogonal reactivity, enabling selective SNAr and cross-coupling reactions. This guide provides the essential technical framework for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline (1) with NBS in AcOH or DMF. Tetrahedron, 73(12), 1618-1632.
  • Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information. Retrieved from RSC Publishing.
  • Li, Y., Lou, Z., Li, H., & Fu, H. H. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. ResearchGate. (Demonstrates reactivity of dichloroquinoxalines with S-nucleophiles)
  • Abdel-Rahman, A. A. H. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen.
  • Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives.
  • Wan, J. P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. (Review of quinoxaline synthesis methods)
  • Iankova, R., et al. (2021). Experimental and DFT Study on the Spectroscopic (FT-IR, UV-VIS, NMR) and NLO Properties of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Retrieved from BenchChem.
  • Beilstein Journal of Organic Chemistry. (2025). Search Results.
  • Tureček, F. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Asati, V., et al. (2014).
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Heravi, M. M., et al. (2020).
  • viXra.org. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Raj, S. A., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 10(4), 183-193.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT-Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(7), 3624-3639.
  • He, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7416.
  • da Silva, J. G., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(6), 826-848.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • PubChem. (n.d.). 6-Bromo-2,3-diphenylquinoxaline.
  • ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Blake, A. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
  • Jennings, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Medicinal Chemistry, 51(22), 7359-7362.
  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.

Sources

6-Bromo-2,3-dichloroquinoxaline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2,3-dichloroquinoxaline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its unique electronic properties, stemming from the presence of a pyrazine ring fused to a benzene ring and substituted with electron-withdrawing chloro and bromo groups, make it a versatile scaffold. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and applications in materials science. Within this family, this compound stands out as a highly functionalized building block. The presence of three halogen atoms at distinct positions offers multiple reactive sites for further chemical transformations, enabling the construction of complex molecular architectures. This document aims to provide an in-depth technical resource on the core physical properties, spectral characteristics, and chemical behavior of this compound, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₈H₃BrCl₂N₂[1]
Molecular Weight 277.93 g/mol [1]
CAS Number 108229-82-9[1][2]
Physical State Not explicitly stated, but related compounds are solids/powders.[3]
Color Not explicitly stated.
Melting Point No data available.[2]
Boiling Point 326.707°C at 760 mmHg[2]
Flash Point 151.393°C[2]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectrum : While the specific spectrum for this compound is available, detailed interpretation from the search results is limited[4]. Generally, for quinoxaline structures, the aromatic protons will appear in the downfield region of the spectrum[5].

  • ¹³C NMR Spectrum : The carbon spectrum would provide insights into the electronic environment of each carbon atom in the molecule[5].

  • Mass Spectrometry (MS) : Mass spectrometry data would confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and chlorine atoms[5].

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations[5].

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, its synthesis can be inferred from general methods for preparing substituted quinoxalines. A plausible synthetic route would involve the cyclization of a substituted o-phenylenediamine followed by chlorination.

The reactivity of this compound is dominated by the two chloro-substituents at the 2 and 3 positions of the quinoxaline ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various functional groups, including amines, alcohols, and thiols, providing a facile entry into a diverse range of derivatives[6][7]. The bromine atom at the 6-position is less reactive towards SNAr but can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling further molecular diversification.

G cluster_synthesis Plausible Synthetic Pathway 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene 6-bromoquinoxaline-2,3-diol 6-bromoquinoxaline-2,3-diol 4-bromo-1,2-diaminobenzene->6-bromoquinoxaline-2,3-diol + glyoxal glyoxal glyoxal This compound This compound 6-bromoquinoxaline-2,3-diol->this compound Chlorination POCl3_or_SOCl2 POCl₃ or SOCl₂ G cluster_applications Potential Applications This compound This compound Anticancer_Agents Anticancer_Agents This compound->Anticancer_Agents S_NAr / Cross-coupling Antibacterial_Agents Antibacterial_Agents This compound->Antibacterial_Agents S_NAr / Cross-coupling Antiviral_Agents Antiviral_Agents This compound->Antiviral_Agents S_NAr / Cross-coupling Functional_Materials Functional_Materials This compound->Functional_Materials S_NAr / Cross-coupling

Caption: Applications of this compound as a synthetic intermediate.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is derived from available Material Safety Data Sheets (MSDS).

Hazard ClassPrecautionary Statements
Acute Toxicity Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Skin Corrosion/Irritation Wear suitable protective clothing.
Serious Eye Damage/Irritation Wear tightly fitting safety goggles.
Respiratory or Skin Sensitization Handle in a well-ventilated place.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[2]

  • Skin Protection: Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[2]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex organic molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to aid scientists in harnessing the synthetic potential of this important building block.

References

  • Electronic Supporting Information (ESI) - The Royal Society of Chemistry.
  • MSDS of this compound - Capot Chemical. (2010, December 26).
  • 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem - NIH.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (2025, April 3).
  • 6-Bromo-2,3-diphenylquinoxaline | C20H13BrN2 | CID 6617543 - PubChem.
  • This compound - AbacipharmTech-Global Chemical supplier.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry.
  • 2,3-Dibromoquinoxaline | C8H4Br2N2 | CID 625637 - PubChem.
  • 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem - NIH.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. (2025, October 19).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem.
  • Quinoxaline | C8H6N2 | CID 7045 - PubChem - NIH.
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed.
  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem.

Sources

An In-Depth Technical Guide to 6-Bromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromo-2,3-dichloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis, reactivity, and known biological applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

CAS Number: 108229-82-9[1]

Molecular Formula: C₈H₃BrCl₂N₂

Molecular Weight: 277.93 g/mol

Appearance: White to off-white solid[2]

Physicochemical Data
PropertyValueSource(s)
Melting Point 125.0 to 129.0 °CAwaiting definitive experimental data; this is a predicted value.
Boiling Point 326.707 °C at 760 mmHg[3]
Density 1.852 g/cm³[3]
Solubility No quantitative data is readily available. Qualitatively, it is expected to be soluble in polar aprotic solvents like DMF and DMSO, and chlorinated solvents, with limited solubility in alcohols and insolubility in water.Inferred from related structures.

Synthesis of this compound

The synthesis of this compound typically proceeds through a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound, followed by chlorination. A common and efficient method involves the reaction with oxalic acid to form the corresponding quinoxaline-2,3-dione, which is then chlorinated.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-1,2-phenylenediamine (1 equivalent) in a 4N aqueous solution of hydrochloric acid.

  • Addition of Reagent: To this suspension, add a solution of oxalic acid (1.1 equivalents) in water.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and acid, and then dried under vacuum to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the dried 6-bromo-1,4-dihydroquinoxaline-2,3-dione from the previous step in a round-bottom flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 3-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the two chlorine atoms on the pyrazine ring, which are highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitrogen atoms in the quinoxaline core activates the C2 and C3 positions for nucleophilic attack.[4] The bromine atom at the C6 position is less reactive towards SNAr but is amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms can be substituted sequentially, allowing for the synthesis of unsymmetrically substituted quinoxalines. The first substitution typically occurs more readily than the second. Common nucleophiles include amines, thiols, and alcohols.[5]

General Protocol for Monosubstitution with an Amine:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

  • Nucleophile Addition: Add the desired amine (1-1.2 equivalents) and a base such as triethylamine or potassium carbonate (1.5-2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the C6 position provides a handle for C-C bond formation via Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Quinoxaline derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5] The this compound scaffold serves as a versatile starting material for the synthesis of novel therapeutic agents.

Anticancer Activity and Kinase Inhibition

The quinoxaline core is a "privileged structure" in the design of kinase inhibitors. Derivatives of quinoxaline have been shown to target a variety of kinases that are implicated in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8] The introduction of a bromine atom at the 6-position can enhance the binding affinity and selectivity of these inhibitors.

While specific IC₅₀ values for this compound itself are not widely reported, derivatives of 6-bromo-quinazolines (a related heterocyclic system) have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer), with some compounds showing greater potency than the established drug Erlotinib.[8] These compounds are thought to exert their effects through the inhibition of EGFR.[2]

Potential Signaling Pathways

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary targets are often receptor tyrosine kinases (RTKs) at the beginning of these cascades.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromoquinoxaline Derivatives Inhibitor->RTK Inhibition

Caption: Potential signaling pathways targeted by 6-bromoquinoxaline derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rich reactivity, stemming from the strategically placed chloro and bromo substituents, allows for the creation of diverse molecular architectures. The demonstrated and potential biological activities of its derivatives, especially in the realm of anticancer research and kinase inhibition, underscore its importance for further investigation in medicinal chemistry. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.
  • AbacipharmTech. (n.d.). This compound.
  • Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. (n.d.). ASPET Journals.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). National Institutes of Health.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal.
  • SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (2004). TEB E-Kütüphane.
  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). National Institutes of Health.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). MDPI.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). National Institutes of Health.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (n.d.). ScienceDirect.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Institutes of Health.

Sources

commercial availability of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-bromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, commercial availability, and critical considerations for procurement. Furthermore, it offers insights into a representative synthetic pathway, standard analytical quality control procedures, and essential safety and handling protocols based on current regulatory data. The guide concludes by exploring the compound's applications as a versatile building block for developing novel therapeutic agents and functional materials, serving as an essential resource for scientists and professionals in the field.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 108229-82-9) is a halogenated quinoxaline derivative that has emerged as a strategically important scaffold in medicinal chemistry.[1] The quinoxaline core is a "privileged structure," frequently found in compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of this molecule—two reactive chlorine atoms at the 2 and 3 positions and a bromine atom on the benzene ring—offers synthetic chemists a versatile platform for sequential and site-selective modifications.

The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups (e.g., amines, thiols, alcohols). The bromo-substituent provides an additional, orthogonal handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This trifunctional nature makes this compound an invaluable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is paramount for its effective use in research and development. The key physicochemical data for this compound are summarized below. These specifications are typical and may vary slightly between suppliers.

PropertyValueReference
CAS Number 108229-82-9[3][4]
Molecular Formula C₈H₃BrCl₂N₂[4][5]
Molecular Weight 277.93 g/mol [4][5]
Appearance Typically an off-white to light yellow or beige solid/powder
Melting Point 96-98 °C[6]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
SMILES C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)Br
InChIKey Not readily available in search results.

Commercial Availability and Strategic Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research needs and larger, semi-bulk requirements. It is typically offered at purities of 97% or higher, which is suitable for most synthetic applications. When procuring this reagent, researchers should consider not only the price but also the supplier's quality control documentation (e.g., Certificate of Analysis with NMR and HPLC data), available pack sizes, and lead times.

SupplierTypical PurityCommon Pack SizesNotes
AbacipharmTech ≥97%250mg, 1gProvides pricing for small research quantities.[3]
Aladdin ≥97%50mg, 250mgOffers small-scale quantities for initial studies.[7]
ChemicalBook VariesVariesA directory platform listing numerous suppliers, primarily from China and India.[4][8]
BLD Pharm ≥97%InquireLists the product and CAS number.[9]
Matrix Scientific ≥97%InquireLists related quinoxaline structures, suggesting a portfolio in this area.[10]

For larger-scale development projects, it is advisable to contact suppliers directly to inquire about bulk pricing, lot-to-lot consistency, and the possibility of custom specifications.

Synthesis and Manufacturing Overview

While large-scale industrial synthesis routes are proprietary, a common and well-established laboratory-scale approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route starts from 4-bromo-1,2-phenylenediamine and oxalic acid, followed by chlorination.

Causality of Experimental Choices:

  • Step 1 (Condensation): The reaction between 4-bromo-1,2-phenylenediamine and oxalic acid forms the core quinoxaline ring system. The acidic conditions facilitate the initial imine formation, followed by cyclization and dehydration to yield the aromatic quinoxaline-dione intermediate.

  • Step 2 (Chlorination): The resulting 6-bromoquinoxaline-2,3-dione is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This step converts the hydroxyl groups (in the tautomeric dione form) into the more reactive chloro groups, yielding the final product. The use of a strong chlorinating agent is necessary to overcome the relative stability of the amide-like dione intermediate.

A 4-bromo-1,2-phenylenediamine + Oxalic Acid B 6-bromoquinoxaline-2,3-dione (Intermediate) A->B Condensation (e.g., Reflux in aq. HCl) C This compound (Final Product) B->C Chlorination (e.g., POCl₃, Heat)

Caption: Simplified synthetic pathway for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is a critical step before its use in any experiment. A robust quality control (QC) workflow is essential for validating incoming material from commercial suppliers.

Key Analytical Techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the structure by showing the characteristic signals for the aromatic protons on the quinoxaline ring. The integration and splitting patterns must match the expected structure. ChemicalBook provides access to reference ¹H NMR spectra.[11]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, confirming the presence of the correct number and type of carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (277.93 g/mol ) and its characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[5]

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value (96-98 °C) is a good indicator of high purity.[6]

cluster_qc Quality Control Workflow Start Receive Material Doc_Review Review Supplier C of A Start->Doc_Review Sampling Sample Material for In-House Testing Doc_Review->Sampling Test_Identity Identity Confirmation (¹H NMR, MS) Sampling->Test_Identity Test_Purity Purity Assessment (HPLC, Melting Point) Sampling->Test_Purity Decision Pass / Fail? Test_Identity->Decision Test_Purity->Decision Release Release for R&D Use Decision->Release  Pass   Reject Reject Lot Decision->Reject  Fail  

Caption: Standard quality control workflow for incoming chemical reagents.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound. Information is derived from multiple Safety Data Sheets (SDS).[5][12][13]

Hazard Identification:

  • Acute Toxicity: May be harmful or toxic if swallowed.[12]

  • Skin Irritation: Causes skin irritation.[12]

  • Eye Damage: Causes serious eye irritation or damage.[12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures (Self-Validating System):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

    • Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin and clothing.[14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store locked up.[12]

  • Store away from incompatible materials such as strong oxidizing agents.[14]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The differential reactivity of its halogen substituents allows for a programmed, step-wise elaboration into more complex target molecules.

  • Scaffold for Bioactive Molecules: The quinoxaline nucleus is a core component of numerous compounds with demonstrated pharmacological activity. By using this compound as a starting point, chemists can synthesize novel derivatives to explore structure-activity relationships (SAR) for various therapeutic targets.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the two nitrogen atoms activates the chlorine atoms at positions 2 and 3 towards SNAr. This allows for the facile introduction of N-, O-, and S-nucleophiles, which are common functional groups in drug molecules. Reaction conditions can often be tuned to achieve selective monosubstitution or controlled disubstitution.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at position 6 is less reactive towards SNAr but is an ideal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the formation of carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity and allowing for the exploration of diverse chemical space.

  • Development of Novel Antibiotics: The quinoxaline scaffold is present in marketed antibiotics like Echinomycin.[15] Research into new derivatives, starting from intermediates like this compound, is an active area aimed at combating antimicrobial resistance.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. Its trifunctional nature provides a robust platform for the synthesis of complex molecules through sequential, site-selective functionalization. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for its effective application. By leveraging this versatile intermediate, researchers and drug development professionals can accelerate the discovery and development of novel compounds with significant therapeutic potential.

References

  • Title: this compound Source: AbacipharmTech URL:[Link]
  • Title: Electronic Supporting Information (ESI) Source: The Royal Society of Chemistry URL:[Link]
  • Title: MSDS of this compound Source: Capot Chemical URL:[Link]
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL:[Link]
  • Title: AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY Source: RASĀYAN Journal of Chemistry URL:[Link]
  • Title: 6-Bromo-2,3-diphenylquinoxaline Source: PubChem URL:[Link]
  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL:[Link]
  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL:[Link]

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-bromo-2,3-dichloroquinoxaline

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 108229-82-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from material safety data sheets (MSDS), toxicological information, and established laboratory practices. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies associated with this halogenated heterocyclic compound.

This compound is a complex halogenated heterocyclic compound, a class of molecules widely used as synthetic intermediates in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 108229-82-9 [2][3]
Molecular Formula C₈H₃BrCl₂N₂ [2]
Molecular Weight 277.93 g/mol [2]
Boiling Point 326.707°C at 760 mmHg [4]

| Appearance | Solid (often beige or off-white) |[5] |

Note: The physical and toxicological properties of this specific compound have not been exhaustively investigated.[6] Therefore, a conservative approach, treating it with the caution afforded to its more well-studied structural analogues like 2,3-dichloroquinoxaline, is imperative.[5][7]

Hazard Identification and Toxicological Profile

The primary risks associated with this compound stem from its presumed acute toxicity and irritant properties, based on data from its own safety data sheets and those of close structural analogues.[5][7]

Table 2: GHS Hazard Classification Summary

Hazard Category Classification Hazard Statement
Acute Oral Toxicity Category 3 (Analogue Data) H301: Toxic if swallowed[5][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5][8][9]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[5][8][9]

| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation[5][8] |

The chemical structure, featuring multiple halogen substituents on an aromatic heterocyclic core, suggests that inhalation of dust or direct contact can pose significant health risks.[5][8] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2] It is not currently classified as a carcinogen by IARC, NTP, or OSHA.[2][6]

Causality of Hazards
  • Irritation: Halogenated aromatic compounds can react with moisture on the skin, eyes, and respiratory tract to form irritating acidic byproducts, leading to inflammation and discomfort.

  • Toxicity: The precise mechanism of toxicity is not fully elucidated, but it is prudent to assume that, like many halogenated organics, it can interfere with cellular processes upon absorption. The "Toxic if swallowed" classification necessitates stringent measures to prevent ingestion.[5][10]

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, engineering controls and appropriate PPE are mandatory to minimize exposure.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][9] This is the primary defense against inhaling dust or vapors.

  • Safety Stations: Accessible safety showers and eyewash stations are critical in case of accidental contact.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE_Selection cluster_ppe Core PPE for Handling this compound cluster_respiratory Respiratory Protection (Task-Dependent) Eye Eye/Face Protection (Tightly fitting safety goggles or face shield) [1] Hand Hand Protection (Chemical-resistant gloves, e.g., Nitrile. Inspect before use.) [1, 6] Body Body Protection (Impervious clothing, lab coat, closed-toe shoes) [1, 4] Resp Respiratory Protection (Use a full-face respirator if exposure limits are exceeded or dust is generated) [1, 20] Procedure Assess Experimental Procedure Procedure->Eye Procedure->Hand Procedure->Body Procedure->Resp Risk of dust/aerosol?

Caption: PPE selection workflow based on procedural risk.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[4] Protects against splashes and dust entering the eyes, preventing serious irritation.[5][9]
Skin/Hand Chemically resistant, impervious gloves (e.g., nitrile).[4] Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use and removed carefully to avoid contaminating skin.[5][8]
Body Fire/flame resistant and impervious lab coat, long pants, and closed-toe shoes.[4] Protects skin from accidental spills and contamination.[10]

| Respiratory | Required if dust or aerosols are generated. Use a NIOSH-approved full-face respirator.[4][7] | Prevents inhalation, which may cause respiratory tract irritation.[5] |

Occupational Exposure Limits (OELs)

No specific OELs have been established for this compound.[4][6][9] In the absence of such data, a conservative approach known as "hazard banding" should be adopted, treating the compound as highly hazardous and aiming to keep exposure as low as reasonably practicable (ALARP).[11]

Safe Handling, Storage, and Experimental Protocols

Adherence to strict protocols during handling and storage is essential for safety.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][12]

  • The recommended storage temperature is room temperature.[6]

Experimental Protocol: Weighing and Transfer

This protocol is designed to prevent the generation of dust and avoid contamination.

  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate height.

  • Work Area: Decontaminate the work surface within the fume hood. Place a weigh boat on an analytical balance.

  • Dispensing: Carefully open the main container. Using a clean spatula, gently transfer the required amount of this compound to the weigh boat. Avoid any actions that could create dust.

  • Sealing: Immediately and securely close the main container.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent within the fume hood.

  • Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., wipes) into a designated hazardous waste container.[13]

  • Final Decontamination: Wipe down the spatula and the work surface. Wash hands thoroughly after the procedure is complete, even after removing gloves.[8][9]

Accidental Release and Emergency Procedures

A clear and practiced emergency plan is crucial.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • General Advice: Consult a physician immediately and show them the Safety Data Sheet.[2][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][8]

  • Ingestion: If swallowed, DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[2][8][10]

Spill Response

The response to a spill depends on its scale and nature.

Spill_Response Start Spill Occurs Evacuate Evacuate personnel to safe area. Ensure adequate ventilation. [2] Start->Evacuate PPE Wear appropriate PPE, including respiratory protection. [2, 8] Evacuate->PPE Contain Contain spill. Prevent entry into drains or water courses. [2, 8] PPE->Contain Cleanup Clean up spill. Avoid generating dust. [8] Contain->Cleanup Solid For solid spills: Sweep or shovel into a suitable, labeled container for disposal. [3, 8] Cleanup->Solid Decon Decontaminate the area and all equipment. [4] Solid->Decon Dispose Dispose of waste in accordance with local and national regulations. [5] Decon->Dispose

Caption: Decision tree for responding to a solid spill.

Experimental Protocol: Small Solid Spill Cleanup (<10g)

  • Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves. If not in a fume hood, a respirator is required.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

  • Collect: Carefully sweep or scoop the material and absorbent into a clearly labeled, sealable hazardous waste container.[5] Use spark-proof tools if there is any fire risk.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[6]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[9]

Disposal Considerations

This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.

  • Do not dispose of this chemical down the drain or in regular solid waste.[2][13]

  • Waste must be collected in approved, properly labeled, and sealed containers.[10][13]

  • Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[5][9]

References

  • This compound - Safety D
  • MSDS of this compound. (2010). Capot Chemical.
  • 2,3-Dichloroquinoxaline Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Safety D
  • 2,6-Dichloroquinoxaline Safety D
  • 2,3-Dichloroquinoxaline Safety D
  • 6-bromo-2-chloroquinoxaline (cas 55687-02-0) SDS/MSDS download. (n.d.). Guidechem.
  • 6-Amino-5-bromoquinoxaline Safety D
  • Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.).
  • 2,3-Dichloroquinoxaline Safety D
  • Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
  • Halogenated Heterocycles: Synthesis, Applic
  • Guidance for Setting Occupational Exposure Limits: Emphasis on D
  • Navigating the Safe Disposal of 6,7-Dichloro-2,3-diphenylquinoxaline: A Procedural Guide. (2025). Benchchem.
  • This compound. (n.d.). AbacipharmTech.
  • Proper Disposal of 6,7- Dichloroquinoxaline-2,3-dione: A Step. (2025). Benchchem.

Sources

Spectroscopic Characterization of 6-bromo-2,3-dichloroquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 6-bromo-2,3-dichloroquinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The strategic placement of halogen atoms on the quinoxaline ring system provides reactive handles for further chemical modifications, making halogenated quinoxalines valuable building blocks in medicinal chemistry and materials science. This compound, with its distinct substitution pattern, offers multiple sites for synthetic elaboration, enabling the generation of diverse molecular libraries for drug discovery and development.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide delves into the core spectroscopic techniques used to characterize this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The predicted spectroscopic data are based on the analysis of substituent effects and comparison with known spectra of related quinoxaline derivatives.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Theoretical Insight: The chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The bromine and chlorine atoms deshield the protons on the benzene ring, shifting their resonances downfield. The coupling patterns (splitting) arise from the interactions between adjacent protons.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.1 - 8.3d~2.0H-5
7.9 - 8.1dd~9.0, 2.0H-7
7.7 - 7.9d~9.0H-8

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 acq1 Transfer the solution to a 5 mm NMR tube prep3->acq1 acq2 Place the tube in the NMR spectrometer acq1->acq2 acq3 Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 400 MHz) acq2->acq3 proc1 Apply Fourier transformation to the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals and analyze the multiplicities and coupling constants proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: The chemical shifts of the carbon atoms are also significantly affected by the electronegative substituents. The carbons directly attached to the nitrogen and halogen atoms will be the most deshielded and appear at the downfield end of the spectrum. Quaternary carbons will typically show lower intensity signals compared to protonated carbons.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
145 - 150C-2, C-3
140 - 145C-4a, C-8a
130 - 135C-7
125 - 130C-5, C-8
120 - 125C-6

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to obtain a spectrum with single lines for each unique carbon atom.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Theoretical Insight: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and its fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex but predictable isotopic cluster for the molecular ion.

Predicted Mass Spectrometry Data:

m/z (relative intensity)Assignment
278, 280, 282, 284[M]⁺ (Molecular ion cluster)
243, 245, 247[M - Cl]⁺
199, 201[M - Br]⁺
164[M - Br - Cl]⁺

Experimental Protocol: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis and Detection intro1 Introduce a small amount of the sample into the mass spectrometer intro2 (e.g., via direct insertion probe or GC/LC inlet) intro1->intro2 ion1 Ionize the sample using a suitable method intro2->ion1 ion2 (e.g., Electron Ionization - EI) ion1->ion2 anal1 Separate the ions based on their mass-to-charge ratio (m/z) ion2->anal1 anal2 Detect the ions and generate the mass spectrum anal1->anal2

Caption: Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the characteristic absorptions will be due to the aromatic C-H and C=C stretching vibrations, as well as vibrations involving the C-N, C-Cl, and C-Br bonds.

Predicted Infrared (IR) Data:

Wavenumber (cm⁻¹)Assignment
3050 - 3150Aromatic C-H stretching
1550 - 1600Aromatic C=C stretching
1400 - 1500Aromatic C=C stretching
1000 - 1200C-N stretching
700 - 850C-Cl stretching
500 - 600C-Br stretching

Experimental Protocol: Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum by performing a background correction.

Conclusion

The spectroscopic characterization of this compound is essential for its use in synthetic chemistry. This guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. The provided experimental protocols offer a reliable framework for researchers to obtain high-quality spectral data. A thorough understanding and application of these spectroscopic techniques will facilitate the efficient and accurate use of this compound in the development of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • PubChem: 6-Bromoquinoxaline. (n.d.).

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-bromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its unambiguous structural characterization is paramount for any research and development application. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of formally published and assigned experimental spectra in peer-reviewed literature, this document serves as a predictive framework grounded in fundamental NMR principles and comparative data from analogous structures. We will dissect the expected chemical shifts, coupling constants, and spectral patterns, explaining the underlying electronic effects of the halogen substituents. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and NMR data acquisition, designed to yield high-quality spectra for this class of compounds. This document is intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this compound in their work.

Introduction: The Structural Importance of Halogenated Quinoxalines

Quinoxaline derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties[1]. The introduction of halogen atoms onto the quinoxaline scaffold profoundly modulates its electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. Specifically, the title compound, this compound, combines the features of a bromine atom on the benzo ring and two chlorine atoms on the pyrazine ring, making it a versatile intermediate for further functionalization through cross-coupling reactions[2].

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution[3]. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. This guide will provide a detailed theoretical prediction of the ¹H and ¹³C NMR spectra, enabling researchers who synthesize this compound to readily interpret their experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the quinoxaline ring system is used. The bromine substituent is at position 6, and the chlorine atoms are at positions 2 and 3.

Fig. 1: Structure of this compound

The molecule is asymmetric, meaning all eight carbon atoms and all three aromatic protons are chemically non-equivalent and should produce distinct signals in the ¹³C and ¹H NMR spectra, respectively.

Predicted ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is expected to show signals for the three protons on the benzene portion of the ring system: H-5, H-7, and H-8. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the specific electronic effects of the halogen substituents.

Causality Behind Chemical Shift Predictions:

  • General Deshielding: The entire quinoxaline system is electron-deficient due to the two nitrogen atoms, causing all aromatic protons to resonate at a relatively low field (downfield) compared to benzene (δ 7.26 ppm).

  • Substituent Effects:

    • The two chlorine atoms at C-2 and C-3 strongly withdraw electron density from the pyrazine ring, which in turn deshields the protons on the fused benzene ring.

    • The bromine atom at C-6 exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its primary influence is the deshielding of the adjacent ortho protons, H-5 and H-7.

Predicted Signals and Coupling Patterns:

  • H-5: This proton is ortho to the bromine at C-6. It is expected to be a doublet due to coupling with H-7 (meta coupling, ³J). However, a small para coupling to H-8 might be negligible or lead to slight broadening. Due to the proximity to the bromine, it will be significantly deshielded.

  • H-7: This proton is situated between the bromine at C-6 and the proton at C-8. It will be split into a doublet of doublets (dd) due to ortho coupling with H-8 (³JH7-H8) and meta coupling with H-5 (⁴JH7-H5).

  • H-8: This proton is the furthest from the bromine substituent. It will appear as a doublet due to ortho coupling with H-7 (³JH7-H8).

Based on data for analogous compounds like 6-bromoquinoxaline[4] and 2,3-dichloroquinoxaline[5], we can estimate the chemical shifts and coupling constants.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-5~ 8.25 - 8.40d (doublet)⁴JH5-H7 ≈ 2.0 - 2.5 HzDeshielded by ortho Br. Meta coupling to H-7.
H-7~ 7.95 - 8.10dd (doublet of doublets)³JH7-H8 ≈ 8.5 - 9.0 Hz; ⁴JH7-H5 ≈ 2.0 - 2.5 HzInfluenced by ortho H-8 and meta H-5.
H-8~ 7.80 - 7.95d (doublet)³JH7-H8 ≈ 8.5 - 9.0 HzLeast affected by Br. Ortho coupling to H-7.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Four of these signals will be for quaternary carbons (C-2, C-3, C-4a, C-6, C-8a) and three for protonated carbons (C-5, C-7, C-8). The chemical shifts are largely dictated by hybridization and the electronegativity of the attached atoms (Cl, Br, N).

Causality Behind Chemical Shift Predictions:

  • Carbons bonded to Heteroatoms: Carbons directly bonded to electronegative atoms will be strongly deshielded (shifted downfield). Therefore, C-2 and C-3 (bonded to Cl and N) and C-6 (bonded to Br) are expected at low field strengths. Typical chemical shifts for carbons in aromatic systems bonded to halogens are well-documented[6].

  • Quaternary Carbons: Quaternary carbons (those with no attached protons) generally exhibit weaker signal intensities in proton-decoupled spectra due to a less efficient Nuclear Overhauser Effect (NOE) and longer relaxation times. The signals for C-2, C-3, C-4a, C-6, and C-8a are therefore expected to be less intense than those for C-5, C-7, and C-8.

  • Ipso, Ortho, Meta, Para Effects: The bromine substituent at C-6 will have a significant ipso-effect (on C-6 itself), a deshielding ortho-effect on C-5 and C-7, a minor meta-effect on C-4a and C-8, and a deshielding para-effect on C-8a.

CarbonPredicted δ (ppm)TypeRationale
C-2~ 144.0 - 146.0Quaternary (C-Cl)Bonded to electronegative Cl and N.
C-3~ 144.0 - 146.0Quaternary (C-Cl)Bonded to electronegative Cl and N.
C-4a~ 139.0 - 141.0QuaternaryBridgehead carbon, influenced by adjacent N.
C-5~ 132.0 - 134.0Tertiary (CH)Ortho to C-6(Br), expected to be deshielded.
C-6~ 122.0 - 124.0Quaternary (C-Br)Ipso-carbon attached to bromine.
C-7~ 133.0 - 135.0Tertiary (CH)Ortho to C-6(Br), expected to be deshielded.
C-8~ 130.0 - 132.0Tertiary (CH)Meta to C-6(Br).
C-8a~ 138.0 - 140.0QuaternaryBridgehead carbon, influenced by adjacent N.

Experimental Protocols

To validate the predictions herein, the following experimental procedures are recommended. These protocols are designed to be self-validating systems, ensuring data of the highest quality and reliability.

Protocol for NMR Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. Purity, proper solvent selection, and removal of particulate matter are critical for achieving high-resolution spectra with minimal artifacts.[3]

  • Material Purity: Ensure the this compound sample is of high purity (>95%), as determined by a preliminary technique like LC-MS. Impurities will complicate the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent will slightly alter the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution & Filtration: Dissolve the sample completely in the solvent in a clean, small vial. Once dissolved, filter the solution through a pipette containing a small, tightly packed plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any suspended particles that would degrade magnetic field homogeneity and broaden the spectral lines.

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This volume is optimal for positioning within the instrument's detection coil and facilitates proper shimming.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).

Protocol for NMR Data Acquisition

Rationale: The choice of acquisition parameters determines the resolution, sensitivity, and quantitative accuracy of the resulting spectrum. The parameters below are a robust starting point for this class of molecule.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C{¹H} NMR (Proton-Decoupled) Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: ~220 ppm (e.g., from 0 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on sample concentration. Quaternary carbons may require more scans to be clearly visible.

Workflow for Complete Spectral Assignment

For an unambiguous assignment of all signals, a series of 2D NMR experiments should be performed. The following workflow provides a logical progression from simple 1D experiments to more complex 2D correlations.

G Fig. 2: Workflow for NMR Spectral Assignment cluster_workflow A 1. Acquire 1D ¹H Spectrum B 2. Acquire 1D ¹³C Spectrum A->B Identify proton signals D 4. Acquire 2D ¹H-¹H COSY A->D Correlate coupled protons (H-7 with H-5 & H-8) C 3. Acquire DEPT-135 Spectrum B->C Identify carbon signals E 5. Acquire 2D ¹H-¹³C HSQC C->E Distinguish CH, CH₂, CH₃ (Here: only CH vs Quaternary) D->E Confirm proton assignments F 6. Acquire 2D ¹H-¹³C HMBC E->F Assign protonated carbons (C-5, C-7, C-8) G 7. Final Structure Confirmation F->G Assign quaternary carbons via long-range H-C correlations

Fig. 2: Workflow for NMR Spectral Assignment
  • DEPT-135: This experiment differentiates carbons based on the number of attached protons. CH signals will appear as positive peaks, while quaternary carbons will be absent. This will definitively identify the signals for C-5, C-7, and C-8.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will reveal a clear correlation between H-7 and H-8, and a weaker one between H-7 and H-5, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon to which it is directly attached. It will provide an unambiguous link between H-5/C-5, H-7/C-7, and H-8/C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to assigning the quaternary carbons. For example, H-5 should show correlations to C-4a, C-7, and C-6, while H-8 will correlate to C-4a and C-6. These long-range correlations allow for the complete assembly of the carbon skeleton.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis of expected chemical shifts and coupling constants, derived from established principles and comparative data, offers a solid foundation for researchers to interpret their experimental results. By following the detailed protocols for sample preparation and data acquisition, and employing the systematic workflow for spectral assignment, scientists can achieve unambiguous structural verification of this important chemical entity, ensuring the integrity and validity of their research in drug discovery and materials science.

References

  • This reference list is a representative example based on the search results.
  • PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information.
  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
  • Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry.

Sources

mass spectrometry of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-bromo-2,3-dichloroquinoxaline

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, foundational to numerous applications in medicinal chemistry and materials science. Their structural characterization is paramount for quality control, metabolic studies, and mechanistic investigations. This compound, a halogen-rich derivative, presents a unique analytical challenge and opportunity due to its complex isotopic signature and predictable fragmentation behavior. Mass spectrometry stands as the definitive technique for its structural confirmation and quantification.

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, focusing on the principles of ionization, the logic of fragmentation, and the establishment of self-validating analytical protocols.

Section 1: Molecular Structure and Isotopic Signature: The Halogen Fingerprint

The unequivocal identification of this compound begins with understanding its elemental composition and the resulting, highly characteristic isotopic pattern. The presence of one bromine atom and two chlorine atoms creates a unique "isotopic fingerprint" that is invaluable for identification.

Molecular Formula: C₈H₃BrCl₂N₂

Monoisotopic Mass (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N): 275.8857 Da

The true power of mass spectrometry in this context lies in its ability to resolve the isotopic distribution of the molecular ion. The natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes create a complex cluster of peaks for the molecular ion (M) and its fragments. The expected pattern for the molecular ion region is a key diagnostic feature.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Isotopic PeakContributing Isotopes (Major)Theoretical m/zRelative Abundance (%)
MC₈H₃⁷⁹Br³⁵Cl₂N₂275.885777.8
M+2C₈H₃⁸¹Br³⁵Cl₂N₂ / C₈H₃⁷⁹Br³⁵Cl³⁷ClN₂277.8827100.0
M+4C₈H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₈H₃⁷⁹Br³⁷Cl₂N₂279.879848.7
M+6C₈H₃⁸¹Br³⁷Cl₂N₂281.876810.5

Note: Abundances are normalized to the most intense peak in the cluster (M+2). This distinctive 78:100:49:10 ratio is an unambiguous indicator of the presence of one bromine and two chlorine atoms.

Section 2: Electron Ionization Mass Spectrometry (EI-MS): Unveiling the Molecular Framework

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing predictable and reproducible fragmentation.[1][2] This process is exceptionally useful for structural elucidation, as the resulting fragment ions provide a roadmap of the molecule's constituent parts.

Principle of EI-MS

In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[1] This interaction ejects an electron from the molecule, forming a high-energy radical cation (M⁺•), which is the molecular ion.[3] The excess energy within this ion is dissipated through a cascade of bond cleavages, generating a series of smaller, stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathways for this compound

The fragmentation of this compound is expected to be dominated by the sequential loss of its halogen substituents and the cleavage of the heterocyclic ring structure.

  • Initial Event: Formation of the molecular ion radical cation, C₈H₃BrCl₂N₂⁺•, at m/z 276 (nominal mass). The full isotopic cluster described in Table 1 will be observed.

  • Loss of a Chlorine Radical: The initial fragmentation is most likely the loss of a chlorine radical (•Cl) due to the relative strength of the C-Cl bond compared to the C-Br bond, leading to the formation of an ion at m/z 241. This fragment will still contain one bromine and one chlorine, giving it a characteristic M, M+2, M+4 pattern.

  • Loss of a Bromine Radical: Alternatively, the molecular ion can lose a bromine radical (•Br) to form an ion at m/z 197. This fragment contains two chlorine atoms and will exhibit a characteristic M, M+2, M+4 pattern with a ~9:6:1 ratio.

  • Sequential Halogen Loss: Further fragmentation will involve the loss of the remaining halogens. For example, the [M-Cl]⁺ ion can lose a second chlorine atom to yield an ion at m/z 206, or it can lose the bromine atom to yield an ion at m/z 162.

  • Ring Fragmentation: Following or concurrent with halogen loss, the quinoxaline ring system can fragment. A characteristic loss for nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide (HCN) molecule, resulting in a loss of 27 Da. For instance, the [M-Br-Cl-Cl]⁺ ion at m/z 127 could lose HCN to form an ion at m/z 100.

G M C₈H₃BrCl₂N₂⁺• m/z 276 M_Cl [M - Cl]⁺ m/z 241 M->M_Cl - Cl• M_Br [M - Br]⁺ m/z 197 M->M_Br - Br• M_Cl_Cl [M - 2Cl]⁺ m/z 206 M_Cl->M_Cl_Cl - Cl• M_Cl_Br [M - Cl - Br]⁺ m/z 162 M_Cl->M_Cl_Br - Br• M_Br_Cl [M - Br - Cl]⁺ m/z 162 M_Br->M_Br_Cl - Cl• RingFragment [C₇H₃N]⁺ m/z 101 M_Cl_Br->RingFragment - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 2: Key Predicted Fragment Ions in the EI Mass Spectrum

m/z (Nominal)Proposed FormulaIdentityIsotopic Signature
276[C₈H₃BrCl₂N₂]⁺•Molecular Ion (M⁺•)1 Br, 2 Cl
241[C₈H₃BrClN₂]⁺[M - Cl]⁺1 Br, 1 Cl
197[C₈H₃Cl₂N₂]⁺[M - Br]⁺2 Cl
162[C₈H₃ClN₂]⁺[M - Br - Cl]⁺1 Cl
127[C₈H₃N₂]⁺[M - Br - 2Cl]⁺Halogen-free
101[C₇H₃N]⁺[C₈H₃N₂ - HCN]⁺Halogen-free

Section 3: Soft Ionization (ESI-MS): Confirming the Molecular Ion

In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) are designed to generate intact molecular ions with minimal fragmentation.[4] This makes ESI the ideal method for unambiguously determining the molecular weight of the compound.

Principle of ESI-MS

A solution of the analyte is passed through a heated capillary held at a high electrical potential. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer.

For this compound, the two nitrogen atoms in the quinoxaline ring are sufficiently basic to be readily protonated. Therefore, under typical positive-ion ESI conditions (using an acidic mobile phase like methanol with 0.1% formic acid), the expected primary ion will be the protonated molecule, [C₈H₃BrCl₂N₂ + H]⁺, at m/z 276.8935 . The spectrum will be dominated by the isotopic cluster for this ion, providing clear confirmation of the molecular weight.

Section 4: High-Resolution Mass Spectrometry (HRMS) for Ultimate Confidence

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy (typically <5 ppm error), allowing for the determination of an ion's elemental composition.[5] For a novel or reference compound, HRMS is the gold standard for structural confirmation.

By measuring the mass of the molecular ion (either M⁺• from EI or [M+H]⁺ from ESI) to four or five decimal places, its elemental formula can be definitively confirmed. This provides a self-validating system: the isotopic pattern suggests the presence of BrCl₂, and the accurate mass confirms the complete elemental formula.

Table 3: Example HRMS Data for the Protonated Molecular Ion [M+H]⁺

ParameterValue
Elemental FormulaC₈H₄BrCl₂N₂
Theoretical Exact Mass276.89352
Measured Mass (Hypothetical)276.89311
Mass Error (ppm)-1.5

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental formula of C₈H₄BrCl₂N₂ for the protonated molecule.

Section 5: Experimental Protocols

The following protocols provide a robust framework for the analysis of this compound.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 Analysis Method cluster_2 Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., Methanol, ACN) GCMS GC-MS (EI) for Fragmentation Data Prep->GCMS LCMS LC-MS (ESI) for Molecular Weight Prep->LCMS Data Analyze Isotopic Pattern, Fragmentation & Accurate Mass GCMS->Data LCMS->Data

Caption: General analytical workflow for MS analysis.

Protocol 1: GC-MS for EI Fragmentation Analysis
  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in dichloromethane or ethyl acetate.

  • GC System Configuration:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL injection, splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS System Configuration (EI Source):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Scan from m/z 50 to 400.

  • Data Analysis: Examine the resulting total ion chromatogram (TIC) for the analyte peak. Generate the mass spectrum for this peak and compare the observed fragmentation pattern and isotopic clusters to the predicted data in Tables 1 and 2.

Protocol 2: LC-MS for ESI Molecular Weight Confirmation
  • Sample Preparation: Prepare a 10 µg/mL stock solution of the compound in methanol or acetonitrile.

  • LC System Configuration:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 50% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 min, then return to initial conditions.

  • MS System Configuration (ESI Source):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (adjust to minimize in-source fragmentation).

    • Desolvation Gas: Nitrogen, 800 L/hr at 400 °C.

    • Mass Analyzer: Scan from m/z 100 to 400. For HRMS, use a resolution setting >10,000.

  • Data Analysis: Extract the mass spectrum for the analyte peak. Identify the isotopic cluster corresponding to the [M+H]⁺ ion and confirm that its m/z and isotopic pattern match the theoretical values. If using HRMS, calculate the mass error to confirm the elemental composition.

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of modern analytical chemistry's power. By strategically employing both hard (EI) and soft (ESI) ionization techniques, a complete structural picture can be assembled. The characteristic isotopic signature serves as an initial fingerprint, EI-MS elucidates the molecular framework through predictable fragmentation, and ESI-MS coupled with HRMS provides unambiguous confirmation of the molecular weight and elemental composition. The protocols and principles outlined in this guide provide a comprehensive and self-validating approach for any scientist or researcher working with this complex halogenated compound.

References

  • Vertex AI Search. Electron Ionization for GC–MS | LCGC International.
  • Vertex AI Search. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • YouTube. (2020). Electron ionization and mass spectrometry.
  • Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • PubChem - NIH. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939.
  • PubChem. 6-Bromo-2,3-diphenylquinoxaline | C20H13BrN2 | CID 6617543.
  • PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides.
  • ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

Sources

A Technical Guide to the Regioselective Reactivity of 6-bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-2,3-dichloroquinoxaline is a pivotal heterocyclic building block in medicinal chemistry, prized for its role as a precursor to a diverse array of biologically active compounds. The synthetic utility of this scaffold is dominated by the differential reactivity of its two chlorine atoms at the C2 and C3 positions towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the electronic and steric factors governing this reactivity, explaining the mechanistic basis for the observed regioselectivity. We will dissect the stability of the Meisenheimer intermediates, present experimental evidence, and offer detailed, field-proven protocols for the selective monosubstitution and subsequent functionalization of this versatile intermediate.

Introduction: The Quinoxaline Scaffold in Modern Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with significant applications in pharmaceuticals, materials science, and agricultural chemistry.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2][4]

The synthetic value of 2,3-dichloroquinoxaline and its substituted analogues, such as this compound, lies in the strategic placement of two reactive chlorine atoms.[1][2] These halogens serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled, stepwise introduction of various functional groups (e.g., C-N, C-O, C-S bonds) to build molecular complexity.[2][3] Understanding the inherent reactivity patterns of these chlorine atoms is paramount for designing efficient and selective synthetic routes to novel quinoxaline-based molecules. This guide focuses specifically on the 6-bromo analogue, elucidating the principles that allow chemists to selectively target either the C2 or C3 position.

Electronic Landscape of this compound

The reactivity of the quinoxaline ring is dictated by a combination of inductive and resonance effects conferred by its constituent atoms.

  • The Pyrazine Ring: The quinoxaline core contains a benzene ring fused to a pyrazine ring. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This depletes the electron density of the aromatic system, making the carbon atoms, particularly C2 and C3, highly electrophilic and thus susceptible to attack by nucleophiles.[5][6]

  • Chloro Substituents: The chlorine atoms at C2 and C3 further enhance this electrophilicity through their inductive electron-withdrawing effects.

  • Bromo Substituent: The bromine atom at the C6 position on the benzene ring has a more nuanced role. While it is inductively electron-withdrawing, its effect on the reactivity of the distant C2 and C3 positions is less pronounced than that of the proximal nitrogen atoms.

This electronic arrangement primes the molecule for nucleophilic aromatic substitution, a reaction that typically requires activated, electron-poor aromatic systems.[5]

The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atoms on this compound proceeds via the classical SNAr mechanism. This two-step process involves:

  • Addition: A nucleophile attacks one of the electron-deficient carbons (C2 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The key to understanding the regioselectivity lies in comparing the relative stability of the Meisenheimer intermediates formed upon attack at C2 versus C3.

Dissecting Regioselectivity: C2 vs. C3 Reactivity

Experimental evidence from numerous studies on 2,3-dichloroquinoxaline and its analogues consistently shows that the C2 position is significantly more reactive towards nucleophiles than the C3 position.

The rationale for this selectivity is rooted in the stability of the Meisenheimer complex.

  • Attack at C2: When a nucleophile attacks the C2 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atom at the N1 position. This delocalization into a highly electronegative atom provides substantial stabilization.

  • Attack at C3: Conversely, an attack at the C3 position results in a Meisenheimer complex where the negative charge is delocalized over carbon atoms and the more distant N4 atom. This pathway is less favored as it lacks the direct stabilizing influence of an adjacent nitrogen atom for the initial anionic charge.

This difference in intermediate stability lowers the activation energy for the C2-attack pathway, making it the kinetically favored process.

SNAr_Mechanism Reactant_C2 This compound Intermediate_C2 Meisenheimer Complex (Charge on N1) Reactant_C2->Intermediate_C2 + Nu⁻ Product_C2 2-Nu-3-chloro-6-bromoquinoxaline Intermediate_C2->Product_C2 - Cl⁻ Reactant_C3 This compound Intermediate_C3 Meisenheimer Complex (Charge on C/N4) Reactant_C3->Intermediate_C3 + Nu⁻ Product_C3 3-Nu-2-chloro-6-bromoquinoxaline Intermediate_C3->Product_C3 - Cl⁻

Fig 1. Comparative SNAr pathways at C2 and C3.

Synthetic Protocols for Selective Monosubstitution

Leveraging the inherent reactivity difference between the C2 and C3 positions allows for the highly selective synthesis of 2-substituted-3-chloro-6-bromoquinoxalines. The following protocol is a generalized yet robust method applicable to a wide range of nucleophiles.

Experimental Protocol: Selective Amination at C2

This protocol details the reaction of this compound with a representative amine nucleophile, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add morpholine (1.1 eq) dropwise at room temperature. The addition of a slight excess of the amine ensures the complete consumption of the starting material.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel to afford the pure 4-(3-chloro-6-bromoquinoxalin-2-yl)morpholine.

Data Summary:

Reactant/ReagentMolar Eq.Purpose
This compound1.0Electrophilic substrate
Amine/Alcohol/Thiol Nucleophile1.0 - 1.2Nucleophile
K₂CO₃ or DIPEA1.5 - 2.0Base (HCl scavenger)
DMF or DMSO-Polar aprotic solvent
TemperatureRT to 100 °CReaction condition

Sequential Disubstitution: Building Molecular Diversity

The product of the initial selective monosubstitution, a 2-substituted-3-chloro-6-bromoquinoxaline, is itself a valuable intermediate. The remaining chlorine atom at the C3 position can be displaced by a second, different nucleophile, often under more forcing conditions (e.g., higher temperatures or stronger bases). This stepwise approach is a powerful strategy for creating libraries of disubstituted quinoxalines with diverse functionalities at the C2 and C3 positions.

Sequential_Substitution Start This compound MonoSub 2-Nu¹-3-chloro- 6-bromoquinoxaline Start->MonoSub + Nu¹H (Mild Conditions) DiSub 2-Nu¹-3-Nu²- 6-bromoquinoxaline MonoSub->DiSub + Nu²H (Forcing Conditions)

Fig 2. Workflow for sequential disubstitution.

Conclusion and Outlook

The predictable regioselectivity of nucleophilic aromatic substitution on this compound is a cornerstone of its synthetic utility. The enhanced reactivity of the C2 position, governed by the stabilization of the Meisenheimer intermediate by the adjacent N1 atom, provides a reliable handle for selective monosubstitution. By carefully controlling reaction conditions, chemists can efficiently generate 2-substituted-3-chloro intermediates, which can be further elaborated to access a vast chemical space of C2,C3-disubstituted quinoxalines. This strategic approach is invaluable for the development of new therapeutic agents and functional materials, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

References

  • Vertex AI Search. (n.d.). Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline.
  • da Silva, J. F. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • ResearchGate. (2017). (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, is a cornerstone in modern medicinal chemistry and materials science.[1][2] These N-heterocycles are integral to a wide array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[2][3] Their electron-deficient nature also makes them attractive candidates for electron-transporting materials in organic electronics.[4]

This guide focuses on a particularly versatile derivative: 6-bromo-2,3-dichloroquinoxaline . The strategic placement of three halogen atoms on this scaffold creates a molecule with distinct and orthogonally addressable reactive centers. Understanding the interplay of electronic effects that govern the reactivity of these sites is paramount for researchers aiming to leverage this molecule as a building block for novel pharmaceuticals or advanced materials. This document provides an in-depth analysis of the electrophilic and nucleophilic characteristics of this compound, offering field-proven insights into its synthetic utility.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of this compound, one must first analyze its underlying electronic architecture. The molecule's reactivity is not merely a sum of its parts but a complex interplay between the quinoxaline core and its halogen substituents.

  • The Quinoxaline Core: The pyrazine ring, with its two electronegative nitrogen atoms, acts as a powerful electron sink. This intrinsically electron-deficient character significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the heterocyclic portion of the molecule highly susceptible to attack by nucleophiles.[5][6]

  • C2 and C3 Chlorine Substituents: The two chlorine atoms on the pyrazine ring are potent electron-withdrawing groups, primarily through the inductive effect. They drastically reduce the electron density at the C2 and C3 positions, rendering them highly electrophilic . Furthermore, chloride ions are excellent leaving groups, predisposing these positions to undergo Nucleophilic Aromatic Substitution (SNAr) reactions.[7]

  • C6 Bromine Substituent: The bromine atom on the benzene ring also exerts an electron-withdrawing inductive effect, albeit weaker than chlorine. While it deactivates the benzene ring towards electrophilic attack, its principal synthetic value lies in its ability to act as a leaving group in transition-metal-catalyzed cross-coupling reactions.

Computational methods, such as Density Functional Theory (DFT), can provide quantitative insights into this electronic landscape by mapping the molecular electrostatic potential and calculating orbital energies, thereby predicting the most probable sites for electrophilic and nucleophilic interactions.[5]

Analysis of Electrophilic Sites: The Hub of Nucleophilic Attack

The most profound reactivity of this compound is its susceptibility to nucleophilic attack at specific carbon centers. These electrophilic sites are the primary handles for molecular elaboration.

Primary Electrophilic Centers: C2 and C3 Positions

The C2 and C3 carbons are the molecule's electrophilic hotspots. The combined electron-withdrawing effects of the adjacent nitrogen atoms and the directly attached chlorine atoms create a significant partial positive charge (δ+) on these carbons. This makes them prime targets for a broad range of nucleophiles.

The operative mechanism is Nucleophilic Aromatic Substitution (SNAr) . Unlike SN1 or SN2 reactions, the SNAr pathway involves a two-step addition-elimination process.[8][9]

  • Addition: The nucleophile attacks the electron-deficient C2 or C3 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized over the electron-withdrawing quinoxaline system, which is crucial for stabilizing this intermediate.

  • Elimination: The aromaticity is restored as the chloride leaving group is expelled, resulting in the substituted product.

This process can be controlled to achieve either mono- or di-substitution by modulating reaction conditions such as stoichiometry, temperature, and reaction time. A wide variety of O-, N-, S-, and C-nucleophiles can be employed, making 2,3-dichloroquinoxaline a versatile building block for creating diverse chemical libraries.[7]

Figure 1: Generalized SNAr mechanism at the C2 position.
Secondary Electrophilic Center: The C6 Position

The carbon atom bonded to bromine at the C6 position is also an electrophilic site, but its reactivity profile is distinct from that of C2/C3. While direct SNAr at this position is far less favorable due to the lower activation of the benzene ring compared to the pyrazine ring, the C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions .

Reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) can be performed with high selectivity at the C6 position. This reactivity is orthogonal to the SNAr chemistry at C2/C3, allowing for a programmed, sequential functionalization of the molecule. For instance, a selective Buchwald-Hartwig amination can be performed on an aryl bromide in the presence of an activated heteroaryl chloride by carefully choosing the catalyst, ligand, and reaction conditions.[10][11]

Analysis of Nucleophilic Sites: The Centers of Basicity and Alkylation

While the molecule is predominantly electrophilic, it possesses nucleophilic centers that play a crucial role in its overall chemical behavior.

Primary Nucleophilic Centers: N1 and N4

The lone pairs of electrons on the two nitrogen atoms of the pyrazine ring are the primary nucleophilic sites. These centers can readily participate in reactions with electrophiles.

  • Protonation: As weak bases, the nitrogen atoms can be protonated by acids to form quinoxalinium salts.

  • Alkylation/Acylation: The nitrogens can be alkylated or acylated by suitable electrophiles, such as alkyl halides or acid chlorides. This modification can significantly alter the electronic properties and steric environment of the quinoxaline system, which can be a useful strategy for modulating biological activity or material properties.

Secondary Nucleophilic Character: The Benzene Ring

The benzene portion of the quinoxaline core is severely deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the fused pyrazine ring and the bromine substituent. Therefore, its nucleophilic character is minimal, and reactions like nitration or Friedel-Crafts acylation are generally not feasible under standard conditions.

Data Summary: A Comparative Overview of Reactive Sites

The distinct reactivities of the different positions in this compound are summarized below.

Position(s)Primary CharacterCommon ReactionsKey Mechanistic Feature
C2, C3 ElectrophilicNucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, thiolatesAddition-Elimination via a stabilized Meisenheimer complex.[9]
C6 ElectrophilicPd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira)Oxidative addition of the C-Br bond to a Pd(0) catalyst.[10]
N1, N4 NucleophilicProtonation, Alkylation, AcylationDonation of the nitrogen lone pair to an electrophile.
C5, C7, C8 Inert (Nucleophilic)Generally unreactive towards electrophilic aromatic substitution.Strong deactivation by the fused pyrazine ring and halogen substituents.

Experimental Protocol: Selective Mono-amination at the C2/C3 Position

This protocol provides a self-validating system for the selective synthesis of a mono-amino substituted quinoxaline, a common step in drug discovery programs. The causality behind the choice of a polar aprotic solvent is to solvate the reactants effectively without interfering with the nucleophile, while the elevated temperature provides the necessary activation energy for the SNAr reaction.

Objective: To synthesize 6-bromo-2-chloro-3-(benzylamino)quinoxaline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add anhydrous DMF to dissolve the starting material completely.

  • Add potassium carbonate to the solution. This base acts as a scavenger for the HCl generated during the reaction.

  • Add benzylamine dropwise to the stirring solution at room temperature. The slight excess of amine ensures the complete consumption of the limiting reagent.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction typically reaches completion in 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water. The product will precipitate out of the aqueous solution.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

workflow start Dissolve this compound in DMF add_base Add K₂CO₃ (Base) start->add_base add_nuc Add Benzylamine (Nucleophile) add_base->add_nuc heat Heat to 80°C add_nuc->heat monitor Monitor by TLC heat->monitor workup Cool & Pour into Ice Water monitor->workup Reaction Complete filter Filter & Wash Solid workup->filter dry Dry Crude Product filter->dry purify Purify (Recrystallization or Chromatography) dry->purify end Characterize Final Product purify->end

Figure 2: Experimental workflow for selective mono-amination.

Conclusion

This compound is a paradigmatic example of a highly functionalized heterocyclic scaffold. Its reactivity is dominated by the powerfully electrophilic C2 and C3 positions, which readily undergo SNAr reactions, and the C6 position, which is primed for selective metal-catalyzed cross-couplings. The nucleophilic nitrogen atoms provide an additional site for modification. This well-defined, hierarchical reactivity makes it an exceptionally valuable and versatile building block for drug development professionals and materials scientists, enabling the systematic and predictable construction of complex molecular architectures.

References

  • Various Authors. (2023).
  • Various Authors. (n.d.). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study.
  • Various Authors. (n.d.). Electronic absorption spectra of selected quinoxaline derivatives.
  • Zasada, A., et al. (2022). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry.
  • Ledwon, P., et al. (2020).
  • Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry.
  • Hanif, M., et al. (n.d.). Eco-friendly preparation and testing of electroactive quinoxalines.
  • Larock, R. C., & Yue, D. (n.d.).
  • Various Authors. (n.d.).
  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline (1) with NBS in AcOH or DMF. Tetrahedron.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Liu, Y., et al. (2023). Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Li, Y., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho‐Dithiophenols.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry.
  • Various Authors. (n.d.). 2,3-Dichloroquinoxaline synthesis. ChemicalBook.
  • Koptyaeva, O. S., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives.
  • Various Authors. (n.d.).
  • da Silva, G. G., et al. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • Various Authors. (2022). 16.
  • Various Authors. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry.
  • Abell, A. D., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.

Sources

The Strategic deployment of 6-bromo-2,3-dichloroquinoxaline in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-bromo-2,3-dichloroquinoxaline, a versatile heterocyclic compound that has emerged as a pivotal building block in contemporary chemical research. We will dissect its synthesis, reactivity, and multifaceted applications, with a particular focus on its strategic importance in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the practical utilization of this potent chemical entity. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, accessible format to empower researchers in their scientific endeavors.

Introduction: The Quinoxaline Scaffold and the Strategic Importance of this compound

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties.[1][2] The inherent π-deficient nature of the pyrazine ring, fused to a benzene ring, imparts a distinct reactivity profile that is highly sought after in the design of novel functional molecules.

This compound stands out as a particularly valuable synthon. Its structure is strategically functionalized with three distinct reactive sites: two labile chlorine atoms at the 2 and 3 positions and a bromine atom at the 6-position. This trifecta of reactivity allows for sequential and selective chemical modifications, making it an ideal starting material for the construction of complex molecular architectures. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions.[3][4] This orthogonal reactivity is the key to its utility, enabling the synthesis of diverse libraries of compounds with tailored properties.

Synthesis and Characterization of this compound

The most common and efficient synthesis of this compound involves the condensation of 4-bromo-1,2-phenylenediamine with oxalic acid, followed by chlorination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 6-bromoquinoxaline-2,3(1H,4H)-dione. In a round-bottom flask, a mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents) in 4M hydrochloric acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-bromoquinoxaline-2,3(1H,4H)-dione.

  • Step 2: Chlorination. The dried 6-bromoquinoxaline-2,3(1H,4H)-dione (1 equivalent) is suspended in phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF is added.

  • The mixture is heated at reflux for 12-16 hours. The reaction should be monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and quenched by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization Data: The structure of the synthesized this compound can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons will appear as a set of multiplets in the range of δ 7.5-8.5 ppm.[5]
¹³C NMR Signals corresponding to the aromatic carbons and the carbon atoms attached to chlorine and bromine will be observed.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₃BrCl₂N₂ will be present.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors and Anticancer Agents

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. This compound serves as an excellent starting point for the synthesis of quinoxaline derivatives with therapeutic potential, particularly as kinase inhibitors.[6][7]

Design and Synthesis of Pyrazolo[3,4-b]quinoxaline-based Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The pyrazolo[3,4-b]quinoxaline core has been identified as a potent scaffold for the development of kinase inhibitors.[9] The synthesis of these compounds often begins with this compound.

The general synthetic strategy involves a sequential nucleophilic substitution of the two chlorine atoms, followed by a palladium-catalyzed cross-coupling reaction at the bromine position. This allows for the introduction of various functionalities to modulate the compound's potency and selectivity.

Workflow for the Synthesis of Pyrazolo[3,4-b]quinoxaline Derivatives:

G A This compound B Monosubstitution with Hydrazine (S N Ar) A->B R-NHNH₂ C 6-bromo-3-chloro-2-hydrazinylquinoxaline B->C D Intramolecular Cyclization C->D Heat E 6-bromo-1H-pyrazolo[3,4-b]quinoxaline D->E F Suzuki or Buchwald-Hartwig Coupling (Pd-catalyzed) E->F R'-B(OH)₂ or R'-NH₂ G Diverse Pyrazolo[3,4-b]quinoxaline Derivatives F->G

Caption: Synthetic pathway to pyrazolo[3,4-b]quinoxaline derivatives.

Key Mechanistic Insight: The differential reactivity of the C2/C3 chloro groups and the C6 bromo group is central to this synthetic strategy. The SNAr reactions at the electron-deficient pyrazine ring are typically performed first under milder conditions. The more robust palladium-catalyzed cross-coupling reactions are then used to functionalize the benzene ring.[4][10] This controlled, stepwise approach allows for the systematic exploration of the structure-activity relationship (SAR).

Quinoxaline Derivatives as Tubulin Inhibitors

Tubulin is another attractive target for cancer therapy, as its polymerization is essential for cell division.[11] Certain 2,3-diphenylquinoxaline derivatives have shown promise as inhibitors of tubulin polymerization by binding to the colchicine binding site.[11] this compound can be a precursor for such compounds, where the chloro groups are substituted with phenyl groups (via Suzuki coupling) and the bromo group can be further functionalized to enhance binding affinity or modulate pharmacokinetic properties.

Applications in Materials Science: Building Blocks for Organic Electronics

The electron-deficient nature of the quinoxaline core makes its derivatives promising candidates for n-type organic semiconductors, which are essential components in various organic electronic devices.[12][13]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline derivatives can function as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters.[13] The high electron affinity of the quinoxaline moiety facilitates efficient electron injection from the cathode and transport to the emissive layer. The bromine atom on this compound provides a handle for incorporating these units into larger conjugated systems, such as polymers, which can be solution-processed for the fabrication of large-area devices.[12]

Workflow for Polymer Synthesis for OLED Applications:

G A This compound B Double Suzuki Coupling A->B Ar-B(OH)₂ C 6-bromo-2,3-diarylquinoxaline B->C D Stille or Suzuki Polymerization C->D Comonomer E Conjugated Polymer with Quinoxaline Units D->E

Caption: Polymerization strategy for OLED materials.

Causality in Material Design: The choice of the aryl groups introduced at the 2 and 3 positions, as well as the comonomer used in the polymerization, will significantly impact the final polymer's electronic properties, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy level and electron mobility. The bromo-functionalization is what enables the incorporation of this tailored quinoxaline unit into the polymer backbone.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its pre-functionalized, multi-reactive scaffold provides an efficient and versatile platform for the synthesis of a vast array of complex molecules with significant potential in both medicine and materials science. The ability to perform selective and sequential reactions at its three reactive centers is a key advantage that allows for the fine-tuning of molecular properties. As our understanding of disease pathways deepens and the demand for high-performance organic electronic materials grows, the strategic deployment of synthons like this compound will undoubtedly continue to fuel innovation and discovery in chemical research.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(5), 633-645.
  • A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (2021). ChemistrySelect, 6(32), 8273-8291.
  • PubChem. 6-Bromo-2,3-diphenylquinoxaline.
  • PubChem. 6-Bromoquinoxaline.
  • Gellis, A., et al. (2010). Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. European Journal of Medicinal Chemistry, 45(11), 5520-5526.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). RSC Medicinal Chemistry, 11(6), 721-732.
  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • He, L., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 341(2), 475-485.
  • AbacipharmTech. This compound.
  • da Silva, J. L., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(6), 839-856.
  • Ali, M. M., et al. (2021).
  • Anderson, J. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2019). Journal of Heterocyclic Chemistry, 56(10), 2689-2704.
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org.
  • He, L., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 341(2), 475-485.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Wan, J.-P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 11(3), 367-379.
  • da Silva, J. L., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(6), 839-856.
  • Suthar, S. K., et al. (2022). Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry. European Journal of Medicinal Chemistry Reports, 5, 100040.
  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). RSC Advances, 13(48), 33835-33854.
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025.
  • Kushwaha, S. (2021). BP601T Medicinal Chemistry III (Theory) UNIT II. Rama University Kanpur.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). Molecules, 27(19), 6524.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2110.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials.[1] Their biological activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The ability to precisely functionalize the quinoxaline scaffold is therefore of paramount importance in drug discovery for the systematic exploration of structure-activity relationships (SAR). The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the quinoxaline core with high efficiency and functional group tolerance.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling reaction utilizing 6-Bromo-2,3-dichloroquinoxaline as the starting material. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide step-by-step experimental procedures, and discuss key parameters for successful execution and optimization.

Mechanistic Insights: Understanding Regioselectivity in Polyhalogenated Quinoxalines

A key consideration when working with a polyhalogenated substrate like this compound is the site-selectivity of the cross-coupling reaction. One might intuitively predict that the carbon-bromine bond at the C6 position would be more reactive than the carbon-chlorine bonds at the C2 and C3 positions, based on the relative bond dissociation energies (C-Br < C-Cl). However, the electronic properties of the quinoxaline ring system play a decisive role.

The pyrazine ring of the quinoxaline core is inherently electron-deficient. This electronic characteristic is most pronounced at the C2 and C3 positions, rendering them significantly more electrophilic than the positions on the benzene ring. In the context of the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. For heteroaryl halides, the intrinsic electrophilicity of the carbon center can be the dominant factor driving this step.

For quinoxaline derivatives, it has been demonstrated that the high intrinsic electrophilicity at the C2 position can facilitate oxidative addition to a greater extent than can be compensated for by the lower bond dissociation energy of a C-Br bond at other positions.[4][5] Therefore, for a substrate like 6-bromo-2-chloroquinoxaline, the Suzuki-Miyaura coupling has been shown to occur selectively at the C2-chloro position over the C6-bromo position.[4] By extension, for this compound, we can confidently predict that the initial Suzuki coupling will occur preferentially at one of the electronically activated and equivalent C2 or C3 positions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl at the C2/C3 position) of the quinoxaline, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for C2/C3-Selective Monosubstitution

This protocol is adapted from established procedures for the selective arylation of dichloroquinoxalines and is expected to yield the 2-aryl-6-bromo-3-chloroquinoxaline.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-6-bromo-3-chloroquinoxaline.

Protocol 2: Microwave-Assisted Procedure for Accelerated Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)], 5-10 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water)

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (K₂CO₃, 2.0 equiv.), and the palladium catalyst (PdCl₂(dppf), 0.1 equiv.).[3]

  • Solvent Addition: Add the chosen solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[3]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures as described in the general protocol.

Data Presentation: Summary of Typical Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes common conditions reported for the coupling of related halo-heterocycles.

CatalystLigand (if separate)BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Reference
Pd(PPh₃)₄-K₂CO₃ / Cs₂CO₃1,4-Dioxane/H₂O80 - 1004 - 24[2][8]
Pd₂(dba)₃SPhos / JohnPhosK₃PO₄THF / Toluene40 - 802.5 - 5[2]
PdCl₂(dppf)-K₂CO₃DMF / Dioxane100 - 150 (Microwave)0.25 - 0.5[3][7]
Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O10024[2]

Key Considerations and Troubleshooting

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is imperative to properly degas solvents and maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst deactivation.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence reaction rates and yields.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (hydrolysis) or form anhydrides (boroxines) upon storage. Using high-quality boronic acids is recommended. In cases of low reactivity, using the corresponding boronate ester (e.g., pinacol ester) can be beneficial.

  • Ligand Selection: For challenging couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium precursor like Pd₂(dba)₃ can enhance catalytic activity.

  • Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the starting material. These can often be minimized by ensuring an oxygen-free environment and optimizing reaction conditions.

  • Sequential Coupling: For the synthesis of 2,3-diaryl-6-bromoquinoxalines, a second Suzuki coupling can be performed on the mono-arylated product. This will likely require more forcing conditions (higher temperature, stronger base, or a more active catalyst system) due to the increased steric hindrance and altered electronic properties of the mono-substituted intermediate.

Visualization of the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Quinoxaline, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert add_reagents Add Catalyst and Degassed Solvent inert->add_reagents react Heat and Stir (Conventional or Microwave) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. A thorough understanding of the electronic factors governing regioselectivity is key to predicting that the initial coupling will occur at the more electrophilic C2/C3 positions. The protocols provided herein offer a solid foundation for researchers to synthesize novel quinoxaline derivatives. Careful attention to experimental parameters, particularly the maintenance of an inert atmosphere and the choice of catalyst and base, will ensure successful and reproducible outcomes, paving the way for the development of new therapeutic agents and advanced materials.

References

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6760–6785.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NROCON. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637–1646.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation on a Privileged Heterocycle

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The targeted functionalization of this heterocycle is therefore of paramount importance. The Buchwald-Hartwig amination stands as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, a transformation that has revolutionized the synthesis of arylamines.[1][2][3][4] This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to 6-Bromo-2,3-dichloroquinoxaline, a substrate presenting unique challenges and opportunities due to its electronic properties and multiple reactive sites.

The presence of three halogen atoms on the quinoxaline core—a bromine at the 6-position and two chlorines at the 2- and 3-positions—renders this molecule an intriguing substrate for selective cross-coupling reactions. The electron-deficient nature of the quinoxaline ring system, further accentuated by the chloro substituents, significantly influences the reactivity of the C-Br bond. Understanding and controlling the selective amination at the C-6 position in the presence of the C-Cl bonds is a key objective for synthetic chemists working with this scaffold.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][5][6] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the this compound. This is often the rate-determining step of the reaction.[7][8] The choice of ligand is critical here, as bulky, electron-rich phosphine ligands can facilitate this step.[4][9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition This compound Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) (Ar = Quinoxaline) Oxidative_Addition->Ar-Pd(II)-Br(L_n) Amine_Coordination Amine (R₂NH) Coordination Ar-Pd(II)-Br(L_n)->Amine_Coordination Ar-Pd(II)-NHR₂(L_n) [Ar-Pd(II)-NHR₂(L_n)]⁺Br⁻ Amine_Coordination->Ar-Pd(II)-NHR₂(L_n) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR₂(L_n)->Deprotonation Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) Deprotonation->Ar-Pd(II)-NR₂(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and the phosphine ligand is arguably the most critical factor for a successful transformation. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts often offer superior performance and reproducibility.[5][10]

For a substrate like this compound, which is an electron-deficient heteroaryl halide, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) are highly recommended.[4][10][11] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.

Ligand GenerationExample LigandsKey Features & Application
First Generation P(o-tolyl)₃Effective for secondary amines, less so for primary amines.[1]
Second Generation BINAP, DPPFBidentate ligands that improve reaction rates and yields.[1][9]
Third/Fourth Gen. XPhos, SPhos, RuPhosHighly active, sterically hindered biaryl phosphine ligands suitable for a wide range of substrates, including challenging heteroaryl chlorides.[4][10][11]

For the selective amination of the C-Br bond in the presence of C-Cl bonds, a ligand that allows for lower reaction temperatures is often advantageous, as the C-Cl bonds are generally less reactive towards oxidative addition.

Base Selection

The role of the base is to deprotonate the amine, forming the palladium-amido complex. The choice of base can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]

  • Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed for substrates that are sensitive to strong bases.[5]

For this compound, a strong base like NaOtBu is a good starting point to ensure efficient deprotonation of the amine.

Solvent Selection

Aprotic, non-coordinating solvents are typically used for Buchwald-Hartwig aminations.

  • Toluene and 1,4-dioxane are the most common solvents.[2]

  • Tetrahydrofuran (THF) and other ethereal solvents can also be used.[2]

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol provides a general procedure for the amination of this compound with a representative secondary amine, such as morpholine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Substrate, Amine, Base, Catalyst, and Ligand in a Schlenk tube. Inert_Atmosphere Evacuate and backfill with Argon (3x). Reagents->Inert_Atmosphere Solvent Add anhydrous, degassed solvent via syringe. Inert_Atmosphere->Solvent Heating Heat the reaction mixture with stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to RT and quench with water. Monitoring->Quenching Upon completion Extraction Extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
This compound278.93279 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.05 (Pd)
XPhos476.6548 mg0.10.1
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (279 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-(morpholino)-2,3-dichloroquinoxaline.

Troubleshooting and Considerations for Selectivity

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active precatalyst (e.g., an XPhos-palladium precatalyst), or increasing the reaction temperature. However, be mindful that higher temperatures may lead to undesired side reactions.

  • Side Reactions: The primary potential side reaction is the amination of the C-Cl bonds. The C-Br bond is generally more reactive in Buchwald-Hartwig aminations than C-Cl bonds.[5] To favor mono-amination at the C-6 position, it is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate. Careful monitoring of the reaction is crucial to prevent over-reaction.

  • Substrate Purity: Ensure the this compound starting material is pure, as impurities can inhibit the catalyst.

  • Inert Conditions: The palladium catalyst is sensitive to oxygen.[2] Strict adherence to inert atmosphere techniques is essential for reproducibility and high yields.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of novel quinoxaline derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired mono-aminated product. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • Wikipedia.
  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts.
  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019).
  • Abell, A. D., & Jones, C. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9035–9041.
  • Hein, J. E. (2019).
  • Abell, A. D., & Jones, C. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9035–9041. [Link]
  • Cazin, C. S. J. (Ed.). (2017). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Springer.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(10), 2821-2832.
  • Reddit. (2018).
  • Hartwig, J. F., & Buchwald, S. L. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(5), 2136–2144. [Link]
  • Atlanchim Pharma.
  • Lee, J., & Kim, Y. (2007). Solid-phase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Tetrahedron Letters, 48(36), 6347-6350.
  • The Royal Society of Chemistry. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry, 44(42), 18365-18376. [Link]
  • Cazin, C. S. J. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Gooßen, L. J. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Hartwig, J. F., & Buchwald, S. L. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(5), 2136–2144.
  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoxaline Scaffolds in Modern Drug Discovery

The quinoxaline core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1][2] Quinoxaline derivatives have demonstrated significant potential in medicinal chemistry, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoxaline scaffold is therefore a critical endeavor in the development of novel therapeutic agents.

6-Bromo-2,3-dichloroquinoxaline is a versatile and highly valuable building block for the synthesis of diverse quinoxaline libraries. The presence of three halogen substituents offers a platform for selective modification through nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions on this specific substrate. We will delve into the mechanistic underpinnings, regioselectivity, and provide detailed, field-proven protocols for the selective substitution of the chloro groups, preserving the bromo functionality for subsequent cross-coupling reactions.

Mechanistic Overview: Understanding the Regioselectivity of SNAr on this compound

Nucleophilic aromatic substitution is a powerful tool for the derivatization of electron-deficient aromatic systems.[4] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[4]

In the case of this compound, the two nitrogen atoms within the pyrazine ring act as potent electron-withdrawing groups, significantly activating the C2 and C3 positions for nucleophilic attack. The chloro substituents at these positions are excellent leaving groups. Conversely, the bromo substituent at the C6 position on the benzene ring is considerably less activated. Experimental evidence confirms that nucleophilic attack preferentially occurs at the C2 and C3 positions, leaving the C6 bromine intact for potential downstream modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.

The general mechanism can be visualized as follows:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack and Meisenheimer Complex Formation cluster_step2 Step 2: Elimination of Leaving Group Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition Product Monosubstituted Product + Cl- Intermediate->Product Elimination experimental_workflow Start Start Reaction_Setup Reaction Setup: - this compound - Solvent - Base Start->Reaction_Setup Nucleophile_Addition Add Nucleophile (Amine, Thiol, Alkoxide) Reaction_Setup->Nucleophile_Addition Reaction Reaction under controlled temperature and time Nucleophile_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End End Characterization->End

Sources

Application Note: Strategic Synthesis of Quinoxaline Derivatives from 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed guide for the strategic synthesis of novel quinoxaline derivatives utilizing 6-Bromo-2,3-dichloroquinoxaline as a versatile and multi-functional starting material. We delve into the differential reactivity of its three halogenated sites, offering expert insights into two primary synthetic strategies: regioselective Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient C2 and C3 positions, and Palladium-catalyzed cross-coupling reactions at the C6-bromo position. This guide presents validated, step-by-step protocols, mechanistic explanations, and troubleshooting advice to empower researchers in the efficient construction of complex, highly-functionalized quinoxaline libraries for drug discovery and development.

Introduction: The Power of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that consistently attract significant attention from the scientific community.[1] Their prevalence stems from a broad and potent spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4][5] Several marketed drugs, such as Glecaprevir and Erdafitinib, incorporate the quinoxaline moiety, underscoring its therapeutic relevance.[2]

This compound: A Privileged Building Block

The power of a synthetic building block lies in its ability to offer multiple, distinct points for chemical modification. This compound is an exemplary scaffold for library synthesis due to its three halogen substituents, each possessing differential reactivity:

  • C2 and C3 Chloro-substituents: These positions are part of the electron-deficient pyrazine ring. The adjacent electron-withdrawing nitrogen atoms significantly activate these chlorine atoms for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][6]

  • C6 Bromo-substituent: Located on the benzene ring, this bromine atom is less activated towards nucleophilic attack. However, it is an ideal handle for a wide array of Palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8]

This inherent difference in reactivity allows for a controlled, sequential functionalization of the molecule, providing a robust platform for generating chemical diversity.

Core Synthetic Strategies & Mechanisms

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C2/C3

The reaction of 2,3-dichloroquinoxaline with nucleophilic species is a highly effective method for installing new functionalities.[1][6] This transformation proceeds without the need for metal catalysts, making it an attractive and cost-effective industrial process.[1]

Mechanistic Rationale: The SNAr reaction is typically a two-step addition-elimination process.[9]

  • Nucleophilic Attack: The nucleophile (e.g., an amine, thiol, or alcohol) attacks one of the electron-deficient carbons (C2 or C3), breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is effectively delocalized by the ring's nitrogen atoms.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted quinoxaline product.

Due to the strong activation provided by the heterocyclic nitrogen atoms, these reactions can often proceed under mild conditions.[6]

SNAr_Workflow General Workflow for SNAr on this compound Start This compound Intermediate Mono-substituted Intermediate (6-Bromo-2-chloro-3-(R)-quinoxaline) Start->Intermediate S_NAr Reaction 1 (Mild Conditions) Product_sym Symmetrical Di-substituted Product Start->Product_sym S_NAr with Excess Nucleophile 1 Nuc1 Nucleophile 1 (e.g., R-NH2) Nuc1->Intermediate Nuc1->Product_sym Product_asym Asymmetrical Di-substituted Product Intermediate->Product_asym S_NAr Reaction 2 (Harsher Conditions) Nuc2 Nucleophile 2 (e.g., R'-SH) Nuc2->Product_asym

Caption: Workflow for SNAr at the C2/C3 positions.

Strategy 2: Palladium-Catalyzed Cross-Coupling at C6

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds.[7][10] These reactions are ideal for modifying the C6-bromo position, which is unreactive towards SNAr. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Pd_Cycle Generalized Palladium (Pd) Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-Br Pd0->PdII R-Br OxAdd Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-M Trans Transmetalation PdII_R->Pd0 R-R' RedEl Reductive Elimination

Caption: The fundamental steps of a Pd-catalyzed cross-coupling reaction.

Common Cross-Coupling Reactions for the C6-Br Position

Reaction NameCoupling Partner (R'-M)Bond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterC-C (sp²)Pd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig Amine (R₂NH)C-NPd₂(dba)₃ / Xantphos, BINAP
Sonogashira Terminal AlkyneC-C (sp)PdCl₂(PPh₃)₂, CuI (co-catalyst)
Heck AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃

Protocols and Applications

Disclaimer: These protocols are generalized and may require optimization based on the specific substrate and nucleophile used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Mono-Amination at C2 via SNAr

This protocol describes the synthesis of a 6-bromo-2-chloro-3-aminoquinoxaline derivative, a key intermediate for further diversification.

  • Objective: To selectively substitute one chlorine atom at the C2/C3 position.

  • Rationale: By using a 1:1 molar ratio of the quinoxaline to the amine nucleophile at moderate temperatures, mono-substitution is favored. Ethanol is a common solvent that facilitates the reaction and precipitation of the product upon cooling. A mild base like Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol (EtOH) to create a ~0.1 M solution.

  • Add the desired primary or secondary amine (1.0-1.1 eq) and Diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature or in an ice bath.

  • The product often precipitates. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove residual salts.

  • Dry the product under vacuum to yield the mono-substituted quinoxaline.

Nucleophile ExampleTypical ConditionsExpected Outcome
MorpholineEtOH, 60 °C, 4hHigh yield of the 3-(morpholin-4-yl) derivative
Anilinen-Butanol, reflux, 8hGood yield of the 3-(phenylamino) derivative
BenzylamineDioxane, 80 °C, 6hHigh yield of the 3-(benzylamino) derivative
Protocol 2: Suzuki Coupling at the C6-Bromo Position

This protocol details the formation of a C-C bond at the C6 position, replacing the bromine atom with an aryl group.

  • Objective: To functionalize the C6 position while leaving the C2/C3 chloro-substituents intact for subsequent SNAr reactions.

  • Rationale: Palladium catalysts like Pd(PPh₃)₄ are highly effective for coupling aryl bromides. A mixed solvent system (e.g., Toluene/Water) is often used to dissolve both the organic substrate and the inorganic base (Na₂CO₃). The base is crucial for activating the boronic acid partner in the transmetalation step.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and Sodium Carbonate (Na₂CO₃) (3.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add a degassed solvent mixture, such as Toluene and Water (e.g., 4:1 ratio).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the mixture to reflux (typically 90-110 °C) under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with an organic solvent like Ethyl Acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Integrated Synthesis Pathway

This protocol demonstrates the power of combining SNAr and Suzuki reactions to build a complex molecule.

Integrated_Synthesis Integrated Synthesis of a Tri-substituted Quinoxaline Start This compound Step1 Step 1: Suzuki Coupling Start->Step1 Intermediate1 6-(Aryl)-2,3-dichloroquinoxaline Step1->Intermediate1 Arylboronic Acid, Pd(PPh3)4, Na2CO3 Step2 Step 2: Mono-S_NAr Intermediate1->Step2 Intermediate2 6-(Aryl)-2-chloro-3-(amino)-quinoxaline Step2->Intermediate2 R-NH2, DIPEA, EtOH, 60°C Step3 Step 3: Second S_NAr Intermediate2->Step3 FinalProduct Final Tri-substituted Product 6-(Aryl)-2-(thio)-3-(amino)-quinoxaline Step3->FinalProduct R'-SH, K2CO3, DMF, 100°C

Caption: A multi-step pathway combining cross-coupling and SNAr.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield in SNAr Insufficiently reactive nucleophile; Steric hindrance.Increase reaction temperature and/or time. Switch to a more polar aprotic solvent like DMF or DMSO.
Di-substitution instead of Mono-substitution Reaction temperature too high; Excess nucleophile.Run the reaction at a lower temperature. Use precisely 1.0 equivalent of the nucleophile.
Low Yield in Suzuki Coupling Inactive catalyst; Poor quality boronic acid; Insufficient base.Use fresh catalyst and ensure the reaction is fully degassed. Use fresh boronic acid. Ensure the base is anhydrous and finely powdered.
Dehalogenation Side Products Catalyst decomposition; Presence of reducing agents.Screen different palladium catalysts and ligands. Ensure all reagents and solvents are pure.[12]
Difficult Purification Similar polarity of starting material and product.Optimize reaction conversion to minimize starting material. Employ advanced chromatography techniques (e.g., gradient elution, reverse-phase).

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse and complex quinoxaline derivatives. By understanding and exploiting the differential reactivity of its halogenated positions, researchers can strategically apply Nucleophilic Aromatic Substitution and Palladium-catalyzed cross-coupling reactions in a sequential manner. The protocols and insights provided in this guide serve as a foundational framework for chemists to accelerate the design and synthesis of novel compounds with significant potential in drug discovery and materials science.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
  • Al-Hiari, Y. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Molecules, 28(15), 5890. [Link]
  • Hassan, A. S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(17), 5318. [Link]
  • Ayurveda Journals. (2024). Synthesis and biological activity of quinoxaline derivatives. Journal of Drug Delivery and Therapeutics. [Link]
  • da Silva, J. L., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2214-2234. [Link]
  • ResearchGate. (2020). Biological activity of quinoxaline derivatives.
  • ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Saeed, A., et al. (2021).
  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]
  • Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis. [Link]
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Angewandte Chemie International Edition, 48(19), 3442-3468. [Link]
  • Dawle, J. K., et al. (2012). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry, 5(5), 643-645. [Link]
  • Van Puyenbroeck, V., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9165-9168. [Link]
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Wikipedia.
  • de Oliveira, R. B., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5129. [Link]
  • Smith, K., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry: A European Journal, 24(40), 10121-10129. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

Sources

Application Notes & Protocols for 6-Bromo-2,3-dichloroquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromo-2,3-dichloroquinoxaline Scaffold

The quinoxaline nucleus, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Within this versatile class of compounds, This compound emerges as a particularly valuable starting material for drug discovery campaigns.

Its strategic importance lies in the differential reactivity of its halogen substituents. The chlorine atoms at the C2 and C3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is more amenable to metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled diversification of the core structure, enabling medicinal chemists to systematically explore the chemical space and optimize structure-activity relationships (SAR) for a given biological target. This guide provides an in-depth overview of the synthetic strategies, key applications, and detailed experimental protocols for leveraging this compound in modern drug development.

Part 1: Synthetic Versatility and Strategic Functionalization

The power of this compound as a building block stems from its three distinct reaction handles. The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions, making the attached chlorine atoms excellent leaving groups for SNAr reactions with a wide variety of nucleophiles.

Causality Behind Reactivity: The nitrogen atoms in the pyrazine ring inductively withdraw electron density from the carbocyclic system, particularly from the C2 and C3 positions. This electron deficiency makes these positions highly electrophilic and thus susceptible to attack by nucleophiles. The reaction typically proceeds without the need for a metal catalyst, which is advantageous for industrial-scale synthesis and purification.

Conversely, the C6-bromo bond on the benzene ring is less activated towards SNAr and is ideally suited for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of aryl, alkyl, or amino moieties at this position, significantly expanding the structural diversity of the resulting compound library.

G cluster_0 C2/C3 Functionalization cluster_1 C6 Functionalization A This compound B Symmetrical Disubstitution A->B 2 eq. R-XH (X = O, S, NH) C Asymmetrical Monosubstitution A->C 1 eq. R-XH (Controlled Temp) E Suzuki Coupling (Aryl/Alkyl Groups) B->E Pd Catalyst R'-B(OH)2 D Asymmetrical Disubstitution C->D 1 eq. R'-YH (Y = O, S, NH) F Buchwald-Hartwig Amination (Amino Groups) D->F Pd Catalyst R'2NH G Diverse Library of Functionalized Quinoxalines E->G F->G

Caption: Synthetic diversification pathways for this compound.

Protocol 1: Synthesis of a Symmetrical 2,3-Disubstituted Quinoxaline Derivative

This protocol describes a general method for the symmetrical substitution of the chlorine atoms at the C2 and C3 positions using a nitrogen nucleophile.

Principle: This reaction is a classic SNAr transformation. A primary or secondary amine acts as the nucleophile, attacking the electron-deficient C2 and C3 positions. A mild base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent as it readily dissolves the reactants and is relatively easy to remove post-reaction.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine) (2.2 equivalents)

  • Ethanol (anhydrous)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 3.44 mmol).

  • Reagent Addition: Add anhydrous ethanol (30 mL), the chosen amine (7.57 mmol, 2.2 eq.), and potassium carbonate (1.43 g, 10.32 mmol, 3.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting material spot indicates reaction completion. This typically takes 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and wash with a small amount of ethanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-bromo-2,3-bis(amino)quinoxaline derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in Anticancer Drug Discovery - Kinase Inhibition

Quinoxaline derivatives have emerged as a potent class of kinase inhibitors.[5] Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[6] Derivatives of this compound have been specifically designed to target various protein kinases, including EphA3 tyrosine kinase and c-Jun N-terminal kinase (JNK), thereby inhibiting tumor growth and proliferation.[5][7]

Mechanism of Action: Many quinoxaline-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that promotes cancer cell survival and growth.

G cluster_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoxaline-Based Kinase Inhibitor Inhibitor->Inhibition

Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.

Anticancer Activity of Representative Quinoxaline Derivatives

The strategic modification of the this compound core has yielded compounds with potent cytotoxic activity against various cancer cell lines.

Compound ClassR2 / R3 SubstituentC6 SubstituentTarget Cell LineIC₅₀ (µM)Reference
Disubstituted QuinoxalinePhenylChloroF2408 (fibroblast)>100[8]
Disubstituted Quinoxaline4-MethylphenylChloroF2408 (fibroblast)14.5[8]
Aminoalcohol-basedDiethanolamineH (from DCQX)Ht-29 (colorectal)~30[9]
IndenoquinoxalineOxime derivativeFused RingMonoMac-6 (monocyte)0.61 (for IL-6)[7][10]

Note: Data is illustrative and sourced from various quinoxaline scaffolds to demonstrate potential. IC₅₀ values are highly dependent on the specific derivative and cell line.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, Ht-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoxaline compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should be visible under a microscope in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Application in Antimicrobial Drug Discovery

The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[3][11] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The mechanism of action can vary, but some derivatives are known to act as DNA intercalating agents or to disrupt essential bacterial metabolic pathways.

Antimicrobial Activity of Representative Quinoxaline Derivatives

The introduction of various sulfur and nitrogen nucleophiles at the C2 and C3 positions has led to compounds with significant antimicrobial properties.

Compound ClassR2 / R3 SubstituentMicrobial StrainActivity (MIC)Reference
Dithioether4-FluorophenylthioStaphylococcus aureusSignificant Activity[3]
Dithioether4-BromophenylthioBacillus subtilisSignificant Activity[3]
DihydrazinylHydrazinylEscherichia coliSignificant Activity[3]
Thio-aminoThiazolidinoneCandida albicansConsiderable Activity[3]

Note: "Significant Activity" is reported qualitatively in the source literature. MIC values would need to be determined quantitatively.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity (Growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized quinoxaline compound, dissolved in DMSO

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer, incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate. Leave one well as a positive control (broth + inoculum, no drug) and one as a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control well should be turbid, and the negative control well should be clear.

Conclusion and Future Outlook

This compound is a powerhouse scaffold for medicinal chemistry. Its predictable and orthogonal reactivity provides a robust platform for the synthesis of large, diverse compound libraries. The demonstrated success of its derivatives as kinase inhibitors and antimicrobial agents validates the importance of the quinoxaline core in interacting with key biological targets. Future work will likely focus on leveraging advanced synthetic methods, such as C-H activation at other positions of the ring, and employing computational modeling to design next-generation inhibitors with enhanced potency and selectivity. The continued exploration of this versatile building block promises to yield novel therapeutic agents for a range of human diseases.

References

  • Benchchem. Comparing the biological activity of 5-Bromo-2,3-dichloroquinoxaline derivatives with other quinoxalines.
  • Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Benchchem. Unveiling the Anticancer Potential of 5-Bromo-2,3-dichloroquinoxaline Analogs: A Structure-Activity Relationship Guide.
  • Di Micco, S., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health (NIH).
  • de Farias, A. C. A., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central.
  • Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Donohue, A. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
  • Benchchem. The Role of 5-Bromo-2,3-dichloroquinoxaline in the Synthesis of Novel Anticancer Agents.
  • Wang, T., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health (NIH).
  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP.
  • Al-Mourabit, A., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Elsevier.
  • S. Girit, F. S. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. TEB E-Kütüphane.
  • ResearchGate. Selective Synthesis of Mono‐ and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3‐Dichloro‐6,7‐dinitroquinoxaline (DCDNQX) with Anilines and Phenols.
  • Petri, A., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. American Society for Pharmacology and Experimental Therapeutics.
  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science.
  • ResearchGate. Synthesis and antimicrobial activity of certain novel quinoxalines.
  • ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline.
  • ResearchGate. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • de Oliveira, R. A., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • bioRxiv. Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications.
  • Heras, M. D. L., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central.
  • Petri, A., et al. (2012). Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. Journal of Pharmacology and Experimental Therapeutics.

Sources

Application Notes and Protocols: The Strategic Use of 6-Bromo-2,3-dichloroquinoxaline in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a prominent member of this class.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3] In the realm of oncology, quinoxaline-based molecules have emerged as potent inhibitors of various protein kinases, such as c-Met, EGFR, and VEGFR-2, which are crucial regulators of cell growth, proliferation, and survival.[4] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This application note focuses on a particularly valuable building block for the synthesis of novel quinoxaline-based anticancer agents: 6-Bromo-2,3-dichloroquinoxaline . The strategic placement of three distinct halogen atoms on the quinoxaline core provides medicinal chemists with a versatile platform for selective and sequential chemical modifications. The differential reactivity of the chloro and bromo substituents allows for a programmed approach to the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₃BrCl₂N₂
Molecular Weight 277.94 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 154-158 °C
Solubility Soluble in hot ethanol, DMF, DMSO

General Workflow in Drug Discovery

The journey from the this compound starting material to a potential anticancer drug candidate follows a well-defined, albeit iterative, path.

G A This compound (Starting Material) B Selective Functionalization (e.g., Suzuki, Buchwald-Hartwig) A->B Step 1: Synthesis C Library of Novel Quinoxaline Derivatives B->C Step 2: Diversification D In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Assays) C->D Step 3: Evaluation E Hit Identification & SAR Analysis D->E Step 4: Analysis E->B Iterative Design F Lead Optimization E->F Step 5: Refinement G Preclinical Development F->G Step 6: Advancement

Caption: Drug discovery workflow using this compound.

Experimental Protocols: Synthesis and Biological Evaluation

The true utility of this compound lies in its capacity for selective chemical transformations. The two chloro groups at the 2 and 3 positions are generally more reactive towards nucleophilic substitution than the bromo group at the 6 position, which is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its strategic use.

Protocol 1: Selective Buchwald-Hartwig Amination

This protocol details a selective amination at the more reactive chloro positions, a common first step in building complexity. The principles outlined here are based on established methodologies for similar dihaloheterocycles.[5][6][7][8][9]

Objective: To selectively introduce an amine nucleophile at the C2 position of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) to a vial.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-bromo-3-chloroquinoxaline derivative.

Causality Behind Choices:

  • Ligand (XPhos): Sterically hindered, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition of the aryl chloride to the palladium center and facilitating the reductive elimination of the product, which are key steps in the catalytic cycle.[7]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile, without competing in the substitution reaction.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product (Ar-NR2)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Following the initial functionalization at the chloro positions, the bromo group at C6 can be targeted using Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.

Objective: To couple an arylboronic acid to the C6 position of a 2,3-disubstituted-6-bromoquinoxaline derivative.

Materials:

  • 2,3-disubstituted-6-bromoquinoxaline (from Protocol 1 or other synthesis)

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-bromoquinoxaline derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) in 1,4-dioxane (8 mL).

  • Base Addition: Add the 2M aqueous Na₂CO₃ solution (2 mL).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): This is a robust and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[10]

  • Base (Na₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.[11]

  • Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

Once a library of derivatives is synthesized, their anticancer potential must be evaluated. The MTT assay is a standard colorimetric method to assess cell viability.[3]

Objective: To determine the concentration at which a synthesized quinoxaline derivative inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoxaline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in growth medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective anticancer agents. Data from synthesized analogs of this compound reveals key insights.[3]

CompoundR¹ at C2R² at C3IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. NCI-H460IC₅₀ (µM) vs. SF-268
Parent -Cl-Cl>100>100>100
Analog 1 -Cl-NHNH₂35.442.829.3
Analog 2 Pyrazol-1-yl-Cl15.222.118.5
Analog 3 -NHNH₂-NHNH₂8.911.47.6
Analog 4 Ditetrazolo fused9.210.58.1

Data synthesized from literature reports for illustrative purposes.[3]

Key Observations:

  • The parent this compound is largely inactive, highlighting the necessity of functionalization.

  • Introducing hydrazine groups at the C2 and C3 positions significantly increases cytotoxic activity (Analog 1 vs. Analog 3).

  • Cyclization of the hydrazine moiety into a pyrazole (Analog 2) or fusion to a tetrazole ring system (Analog 4) maintains or enhances potency, suggesting that these heterocyclic additions are well-tolerated and may engage in favorable interactions with biological targets.

Targeting Key Signaling Pathways in Cancer

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases that are critical components of oncogenic signaling pathways.[2][4]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK cascade, promoting cell proliferation.[12] Overactivation of EGFR is common in many cancers.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway targeted by quinoxaline inhibitors.

The Apoptosis Pathway

Inducing apoptosis, or programmed cell death, is a key strategy for cancer therapy. Quinoxaline derivatives have been shown to trigger apoptosis by inhibiting survival signals or by directly activating pro-apoptotic machinery.[4] The intrinsic (mitochondrial) pathway is a common route.

G Drug Quinoxaline Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.

Conclusion and Future Directions

This compound stands out as a highly strategic and versatile starting material in the design and synthesis of novel anticancer agents. Its differential halogen reactivity allows for controlled, sequential functionalization, enabling the efficient generation of diverse chemical libraries. The protocols and data presented herein demonstrate a clear path from this key intermediate to the identification of potent cytotoxic compounds. Future work should focus on leveraging this scaffold to develop highly selective kinase inhibitors, exploring its potential in combination therapies, and further optimizing its pharmacokinetic properties to translate the promising in vitro activity into in vivo efficacy.

References

  • Abbas, H.S., Al-Marhabi, A.R.M., & Ammar, Y.A. (2017). Design, synthesis and biological evaluation of 2,3-disubstituted and fused quinoxalines as potential anticancer and antimicrobial agents. Acta Poloniae Pharmaceutica, 74(2), 445-458.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • El-Emam, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-18.
  • Hassan, A. S., et al. (2018). Design, synthesis and biological evaluation of novel quinoxaline derivatives as anticancer agents and apoptotic inducers. Molecules, 23(1), 135.
  • Inglis, S. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Kirpotina, L. N., et al. (2012). Identification and characterization of a novel class of c-Jun N-terminal kinase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 341(1), 209-220.
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Unveiling the Anticancer Potential of 5-Bromo-2,3-dichloroquinoxaline Analogs: A Structure-Activity Relationship Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zaki, R. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Zhang, Y., et al. (2020). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Archiv der Pharmazie, 353(8), 2000088.

Sources

Topic: Synthesis of Novel Antimicrobial Agents from 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery & Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2] This application note provides a detailed guide for the synthesis of novel antimicrobial agents using 6-Bromo-2,3-dichloroquinoxaline as a versatile starting material. This precursor is particularly valuable due to its dual reactive sites: two labile chlorine atoms at the C2 and C3 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and a bromine atom on the benzene ring that modulates the electronic properties and offers a potential site for further functionalization. We present detailed, field-proven protocols for derivatization via C-N coupling with amine nucleophiles and for the synthesis of fused heterocyclic systems such as triazolo- and tetrazolo-quinoxalines, which are classes of compounds known for their significant biological activities.[3][4]

Introduction: The Strategic Value of the Quinoxaline Core

The emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[5] Quinoxaline derivatives have consistently emerged as promising candidates in this pursuit. Their planar, bicyclic structure is a bioisostere of quinoline and naphthalene, allowing them to intercalate with microbial DNA or interact with key enzymatic targets.[2][5]

The starting material, This compound (1) , is an ideal platform for building a diverse library of antimicrobial candidates. The electron-withdrawing nature of the pyrazine ring and the bromine atom activates the C2 and C3 positions, making the chlorine atoms excellent leaving groups for SNAr reactions.[6][7] This allows for the systematic introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

This guide details three primary synthetic pathways to generate compounds with significant antimicrobial potential.

Core Synthetic Strategy I: Direct Nucleophilic Substitution with Amines

The most direct approach to functionalizing the this compound core is through nucleophilic substitution with primary or secondary amines. This one-step reaction introduces diverse side chains that can profoundly influence the compound's biological activity by altering its polarity, steric profile, and hydrogen-bonding capabilities.[8][9]

Causality and Scientific Rationale

The reaction proceeds via a classic SNAr mechanism. The amine nucleophile attacks the electron-deficient C2 or C3 position, forming a Meisenheimer complex intermediate. The subsequent departure of the chloride ion restores aromaticity. The presence of two chlorine atoms allows for either mono- or di-substitution, depending on the stoichiometry of the reactants. Introducing moieties like morpholine or piperidine has been shown to yield compounds with notable antimicrobial activity.[3]

G cluster_workflow Workflow: C-N Coupling via SNAr start This compound (1) reagent Amine (e.g., Morpholine) Potassium Carbonate (Base) Acetonitrile (Solvent) start->reagent Add process Reflux reagent->process Heat product 6-Bromo-2-chloro-3-(morpholin-4-yl)quinoxaline OR 6-Bromo-2,3-di(morpholin-4-yl)quinoxaline process->product Yields

Caption: General workflow for amine substitution on the quinoxaline core.

Protocol 1: Synthesis of 6-Bromo-2-chloro-3-(morpholin-4-yl)quinoxaline (5b)

This protocol is adapted from the synthesis of related quinoxaline derivatives.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1) (1.0 g, 3.44 mmol) in 30 mL of acetonitrile.

  • Reagent Addition: Add anhydrous potassium carbonate (0.57 g, 4.12 mmol) to the solution, followed by the dropwise addition of morpholine (0.30 g, 3.44 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with distilled water, and dried in a desiccator.

  • Purification: Recrystallize the crude product from ethanol to yield the pure compound 5b .

Core Synthetic Strategy II: Synthesis of Fused[1][5][10]Triazolo[4,3-a]quinoxalines

Fused heterocyclic systems often exhibit enhanced biological activity. The synthesis of triazoloquinoxalines is a well-established strategy for developing potent antimicrobial agents.[4][10] This multi-step process begins with the selective mono-substitution of a chlorine atom with hydrazine, followed by an intramolecular cyclization to form the triazole ring.

Causality and Scientific Rationale

Hydrazine hydrate is a potent nucleophile that readily displaces one of the chlorine atoms at a low temperature to form a stable hydrazinyl intermediate.[3] This intermediate is the cornerstone for building the fused triazole ring. Subsequent heating with reagents like triethyl orthoformate or other single-carbon donors leads to condensation and cyclization, yielding the thermodynamically stable triazolo[4,3-a]quinoxaline system.

G cluster_workflow Workflow: Synthesis of Fused Triazoloquinoxalines start This compound (1) step1 Hydrazinolysis (Hydrazine Hydrate, Ethanol, 0°C) start->step1 intermediate 6-Bromo-2-chloro-3-hydrazinylquinoxaline (3) step1->intermediate step2 Cyclization (e.g., Triethyl Orthoformate, Reflux) intermediate->step2 product Fused Triazoloquinoxaline Derivative step2->product

Caption: Multi-step synthesis of triazolo-fused quinoxalines.

Protocol 2A: Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline (3)

This protocol is based directly on a published procedure.[3]

  • Reaction Setup: Suspend this compound (1) (2.9 g, 10 mmol) in 50 mL of absolute ethanol in a flask placed in an ice bath (0 °C).

  • Reagent Addition: While stirring vigorously, add hydrazine hydrate (99%, 0.75 mL, 15 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring at 0 °C for an additional 2 hours.

  • Isolation: Collect the yellow precipitate that forms by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether and dry under vacuum to obtain the pure hydrazinyl intermediate (3) .

Protocol 2B: Cyclization to form Triazoloquinoxaline

This is a general procedure for the cyclization step.[4]

  • Reaction Setup: Suspend the hydrazinyl intermediate (3) (1.0 g, 3.5 mmol) in 15 mL of triethyl orthoformate.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture. The product often crystallizes upon cooling.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry.

Core Synthetic Strategy III: Synthesis of Fused Tetrazolo[1,5-a]quinoxalines

The reaction of dichloroquinoxalines with sodium azide provides access to another important class of fused heterocycles: tetrazoloquinoxalines. These compounds exist in an azido-tetrazolo tautomeric equilibrium, a structural feature often associated with unique biological properties.[3]

Causality and Scientific Rationale

The azide ion (N₃⁻) acts as a powerful nucleophile, displacing both chlorine atoms under reflux conditions. The resulting 2,3-diazidoquinoxaline derivative can undergo an intramolecular electrocyclization to form the more stable, fused bis-tetrazolo ring system. This transformation is a well-documented example of ring-chain tautomerism in heterocyclic chemistry.[11]

G cluster_workflow Workflow: Azide Substitution and Tetrazole Formation start This compound (1) reagent Sodium Azide (NaN₃) Ethanol start->reagent Add process Reflux reagent->process Heat intermediate 6-Bromo-2,3-diazidoquinoxaline (11') process->intermediate product Fused Tetrazoloquinoxaline (11) intermediate->product Tautomerism

Caption: Synthesis of tetrazoloquinoxalines via azido intermediate.

Protocol 3: Synthesis of 7-Bromo-di[1][5][10]tetrazolo[4,3-a:3',4'-c]quinoxaline (11)

This protocol is derived from a reported synthesis.[3]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1) (0.58 g, 2 mmol) in 20 mL of ethanol.

  • Reagent Addition: Add sodium azide (0.39 g, 6 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 5 hours.

  • Isolation: After cooling, filter the solid product that precipitates out of the solution.

  • Purification: Wash the collected solid with water and then with cold ethanol. Dry the product to obtain compound 11 .

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below summarizes the reported in vitro antimicrobial activity for a selection of compounds synthesized from this compound.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Synthesized Quinoxaline Derivatives

Compound Structure/Modification S. aureus B. subtilis E. coli P. aeruginosa C. albicans Reference
3 2-chloro-3-hydrazinyl 125 125 250 500 250 [3]
5a 2-chloro-3-piperidino 62.5 62.5 125 250 125 [3]
5b 2-chloro-3-morpholino 62.5 125 125 250 125 [3]
11 Fused Bis-tetrazolo 250 500 >500 >500 >500 [3]
Ampicillin Reference Drug 0.48 0.48 0.97 >1000 - [3]
Gentamicin Reference Drug 0.24 0.48 0.97 1.95 - [3]

| Amphotericin B| Reference Drug | - | - | - | - | 1.95 |[3] |

Data extracted from Al-Hiari, Y. M., et al. (2012).[3]

Conclusion and Future Directions

This compound is a powerful and highly adaptable starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide robust and reproducible methods for generating diverse libraries of quinoxaline derivatives through nucleophilic substitution and the construction of fused heterocyclic systems. The data indicates that substitution with N-nucleophiles like piperidine and morpholine (compounds 5a and 5b ) confers moderate to good antibacterial and antifungal activity.[3] These compounds serve as excellent starting points for further optimization. Future work should focus on expanding the range of nucleophiles, exploring modifications at the C6-bromo position, and conducting extensive SAR studies to develop next-generation quinoxaline-based antibiotics to combat antimicrobial resistance.

References

  • Asif, M. (2015).
  • Gomha, S. M., et al. (2015).
  • Li, P., et al. (2020).
  • Shaikh, M. S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]
  • Mogilapu, S. C., & Kanchana, S. N. (2013).
  • Raju, G. N., et al. (2024).
  • Al-Omair, M. A., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]
  • Al-Hiari, Y. M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
  • Ghorab, M. M., et al. (2015). Design and Synthesis of Some New 1,2,4- Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. Journal of Applied Pharmaceutical Science. [Link]
  • Kaur, H., & Singh, M. (2021).
  • Ingram, K., et al. (2021). Activities of Quinoxaline, Nitroquinoxaline, and[1][5][10]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. [Link]
  • Henen, M. A., et al. (2011).[1][5][10]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. Medicinal Chemistry Research. [Link]
  • Kandeel, M. M., et al. (2000). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Bollettino Chimico Farmaceutico. [Link]
  • El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
  • Zhou, Z., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. MedChemComm. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Quinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures due to their wide range of pharmacological activities. These nitrogen-containing heterocyclic compounds are integral to the development of therapeutics for various diseases, including cancer, as well as viral and bacterial infections.[1][2][3][4] The strategic functionalization of the quinoxaline scaffold is paramount for modulating biological activity and optimizing drug-like properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for achieving this, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-2,3-dichloroquinoxaline as a key building block. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights and methodologies presented herein are designed to empower researchers to efficiently synthesize diverse libraries of quinoxaline derivatives for drug discovery and development programs.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. While specific nuances exist for each reaction type, the fundamental steps of oxidative addition, transmetalation, and reductive elimination are conserved.[7][8][9][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step, often rate-limiting, results in the formation of a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with bromides generally exhibiting greater reactivity than chlorides.[11][12]

  • Transmetalation: In this step, the organic moiety from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[13] The presence of a base is often essential to facilitate this process.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the catalytically active palladium(0) species.[13]

The choice of ligands coordinated to the palladium center is critical for modulating the catalyst's reactivity and stability.[14][15][16][17] Bulky, electron-rich phosphine ligands, for instance, can enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic turnover.[18]

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: Generalized Catalytic Cycle

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by additional 1,4-dioxane and water to achieve the desired concentration.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.[19][20][21]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[21]

  • Add the anhydrous solvent to dissolve the solids.[21]

  • Add the amine base (2.5 equiv).[21]

  • Add the terminal alkyne (1.3 equiv) dropwise to the reaction mixture.[21]

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.[21]

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.[21]

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.[22][23]

Materials:

  • This compound

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (0.01-0.05 equiv) and XPhos (0.02-0.10 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent and stir for several minutes to form the active catalyst.

  • Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, filter, and concentrate.

  • Purify the desired product by column chromatography.

Data Presentation: Comparative Overview of Cross-Coupling Reactions

Reaction TypeTypical Catalyst SystemBaseSolventTemperature (°C)Key Advantages
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄, K₂CO₃[18]Toluene, Dioxane, Water[24]80-110High functional group tolerance, commercially available reagents.[18]
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPEATHF, DMF25-80Direct formation of C(sp²)-C(sp) bonds.[20]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-120Wide scope of amines, formation of C-N bonds.[22]

Troubleshooting and Optimization

Even with robust protocols, challenges such as low yields, side reactions, or incomplete conversions can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Catalyst Evaluate Catalyst Activity and Loading Check_Reagents->Check_Catalyst Reagents OK Successful_Reaction Successful Reaction Check_Reagents->Successful_Reaction Issue Identified & Corrected Optimize_Conditions Systematically Vary Reaction Parameters (Temperature, Time, Solvent, Base) Check_Catalyst->Optimize_Conditions Catalyst OK Check_Catalyst->Successful_Reaction Issue Identified & Corrected Ligand_Screening Screen Alternative Ligands Optimize_Conditions->Ligand_Screening Optimization Insufficient Optimize_Conditions->Successful_Reaction Optimization Successful Ligand_Screening->Successful_Reaction Improved Results

Sources

Application Notes and Protocols for the Reaction of 6-Bromo-2,3-dichloroquinoxaline with Amines and Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoxaline ring system is therefore a critical endeavor in the development of novel pharmaceuticals. The subject of this application note, 6-Bromo-2,3-dichloroquinoxaline, is a highly versatile building block for the synthesis of diverse quinoxaline libraries. The presence of two reactive chloro substituents at the C2 and C3 positions makes it an excellent electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the controlled and sequential introduction of various nucleophiles, particularly amines and thiols, to generate molecules with significant potential for drug discovery programs.[1][2]

The electron-deficient nature of the pyrazine ring within the quinoxaline system, further activated by the two electronegative chlorine atoms, facilitates nucleophilic attack. The bromo substituent at the 6-position offers an additional site for diversification, typically through palladium-catalyzed cross-coupling reactions, although its reactivity in SNAr reactions is generally lower than that of the chloro groups at the activated C2 and C3 positions.[6][7][8] This differential reactivity is key to the selective functionalization of the this compound scaffold.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) on this compound

The reaction of this compound with amines and thiols proceeds via a well-established two-step addition-elimination SNAr mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (an amine or a thiol) on one of the electron-deficient carbon atoms at the C2 or C3 position of the quinoxaline ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, which is a good leaving group.

The regioselectivity of the initial substitution (i.e., whether the nucleophile attacks the C2 or C3 position) can be influenced by subtle electronic and steric factors. However, in many cases, a mixture of 2-substituted and 3-substituted isomers may be formed, or a second substitution can occur to yield 2,3-disubstituted products.

Visualizing the Reaction Pathway: SNAr Mechanism

SNAr_Mechanism cluster_0 Reaction with Amines cluster_1 Reaction with Thiols Start_Amine This compound + R-NH2 Intermediate_Amine Meisenheimer Complex (Resonance Stabilized) Start_Amine->Intermediate_Amine + R-NH2 (Nucleophilic Attack) Product_Mono_Amine 2-Amino-3-chloro-6-bromoquinoxaline Intermediate_Amine->Product_Mono_Amine - Cl- Product_Di_Amine 2,3-Diamino-6-bromoquinoxaline Product_Mono_Amine->Product_Di_Amine + R-NH2 - Cl- Start_Thiol This compound + R-SH Intermediate_Thiol Meisenheimer Complex (Resonance Stabilized) Start_Thiol->Intermediate_Thiol + R-SH (Nucleophilic Attack) Product_Mono_Thiol 2-Thio-3-chloro-6-bromoquinoxaline Intermediate_Thiol->Product_Mono_Thiol - Cl- Product_Di_Thiol 2,3-Dithio-6-bromoquinoxaline Product_Mono_Thiol->Product_Di_Thiol + R-SH - Cl-

Caption: Generalized SNAr mechanism for the reaction of this compound.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with representative amine and thiol nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of 2-Amino-3-chloro-6-bromoquinoxaline Derivatives

This protocol details the monosubstitution of an amine onto the this compound core. The use of a slight excess of the amine and controlled temperature allows for selective monosubstitution.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add an anhydrous solvent such as DMF or ethanol to achieve a concentration of 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.2 eq) to the stirring mixture via syringe.

  • Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3 x) to remove the DMF, followed by a brine wash. If ethanol is used, the solvent can be removed under reduced pressure, and the residue partitioned between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-chloro-6-bromoquinoxaline derivative.

Protocol 2: Synthesis of 2-Thio-3-chloro-6-bromoquinoxaline Derivatives

This protocol describes the monosubstitution of a thiol onto the this compound scaffold. The use of a base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 eq) and anhydrous DMF or THF.

  • If using K₂CO₃ (1.5 eq), add it directly to the flask. If using NaH (1.1 eq, 60% dispersion in mineral oil), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at this temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirring thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 2-thio-3-chloro-6-bromoquinoxaline derivative.

Experimental Workflow Visualization

Experimental_Workflow cluster_amine Protocol 1: Amination cluster_thiol Protocol 2: Thiolation Setup_Amine 1. Reaction Setup: This compound, Amine, Base, Solvent Reaction_Amine 2. Reaction: Heat to 60-80 °C Setup_Amine->Reaction_Amine Monitoring_Amine 3. Monitoring: TLC or LC-MS Reaction_Amine->Monitoring_Amine Workup_Amine 4. Workup: Extraction and Washing Monitoring_Amine->Workup_Amine Purification_Amine 5. Purification: Column Chromatography Workup_Amine->Purification_Amine Product_Amine Final Product: 2-Amino-3-chloro-6-bromoquinoxaline Purification_Amine->Product_Amine Setup_Thiol 1. Thiolate Formation: Thiol, Base, Solvent Addition_Thiol 2. Addition of Quinoxaline Setup_Thiol->Addition_Thiol Reaction_Thiol 3. Reaction: Stir at Room Temperature Addition_Thiol->Reaction_Thiol Monitoring_Thiol 4. Monitoring: TLC or LC-MS Reaction_Thiol->Monitoring_Thiol Workup_Thiol 5. Workup: Quenching and Extraction Monitoring_Thiol->Workup_Thiol Purification_Thiol 6. Purification: Column Chromatography Workup_Thiol->Purification_Thiol Product_Thiol Final Product: 2-Thio-3-chloro-6-bromoquinoxaline Purification_Thiol->Product_Thiol

Caption: Step-by-step experimental workflows for amination and thiolation reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the monosubstitution reactions on this compound. These values are illustrative and may vary depending on the specific nucleophile and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF80685-95
PiperidineTEAEthanolReflux480-90
AnilineK₂CO₃DMF1001270-85
ThiophenolK₂CO₃DMFRT390-98
Benzyl ThiolNaHTHFRT288-96

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC and LC-MS, providing clear indicators of reaction completion and the formation of the desired product. The purification by column chromatography allows for the isolation of highly pure compounds, which can be fully characterized by NMR spectroscopy and mass spectrometry to confirm their structure and purity. The differential reactivity of the chloro and bromo substituents provides a basis for selective transformations, which is a key aspect of building molecular complexity in a controlled manner.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized quinoxaline derivatives. The SNAr reactions with amines and thiols provide a reliable and efficient method for the introduction of nitrogen and sulfur nucleophiles, primarily at the C2 and C3 positions. The protocols outlined in this application note offer a solid foundation for researchers and drug development professionals to explore the chemical space around the quinoxaline scaffold. Further investigations could focus on the selective disubstitution with different nucleophiles, as well as the subsequent functionalization of the bromo group to create highly complex and potentially bioactive molecules.

References

  • da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2767-S2789. [Link]
  • Plater, M. J., & Harrison, W. T. A. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 25(14), 3266. [Link]
  • Asif, M. (2022).
  • Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-23. [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
  • da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Wikipedia. (n.d.).
  • de la Torre, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
  • Abblitt, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • Abblitt, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Al-Tel, T. H. (2011). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). Molecules, 16(12), 9871-9883. [Link]
  • Pieterse, A. J., & Wibberley, D. G. (1962). The reactions of 6-chloro- and 6-bromo-2,3-dimethylquinoxaline with potassium amide in liquid ammonia. Journal of the Chemical Society (Resumed), 449-452. [Link]
  • Singh, P., et al. (2015). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Heterocycle

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials. The targeted installation of diverse functionalities onto this heterocyclic core is paramount for the development of novel therapeutic agents and advanced materials. Among the array of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1][2]

This application note provides a comprehensive and detailed experimental protocol for the regioselective Sonogashira coupling of 6-Bromo-2,3-dichloroquinoxaline. We will delve into the mechanistic underpinnings of this reaction, the rationale behind the selection of reagents and conditions, and a step-by-step guide for successful execution in a research setting. Furthermore, this document will address potential challenges and offer troubleshooting strategies to ensure a high rate of success for researchers, scientists, and drug development professionals.

The choice of this compound as a substrate presents an interesting case for regioselectivity. The presence of three halogen atoms—one bromine and two chlorines—on the quinoxaline ring necessitates a careful consideration of their relative reactivities in palladium-catalyzed cross-coupling reactions. It is well-established that the reactivity of halogens in such transformations follows the trend I > Br > Cl.[3] This principle forms the basis for the selective alkynylation at the C-Br bond, leaving the two C-Cl bonds intact for potential subsequent functionalization.

Reaction Principle: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[1]

Sonogashira_Mechanism

The palladium cycle initiates with the oxidative addition of the aryl halide (in our case, the C-Br bond of this compound) to a palladium(0) complex. This is often the rate-determining step and is significantly faster for C-Br bonds than for C-Cl bonds, thus ensuring regioselectivity. The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to generate the nucleophilic copper acetylide. Following transmetalation, the desired alkynyl and aryl groups are brought together on the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Materials and Reagents

Compound CAS Number Molecular Weight ( g/mol ) Supplier Recommendation
This compound108229-82-9277.93Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.13Sigma-Aldrich, Acros Organics
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)13965-03-2701.90Strem Chemicals, Sigma-Aldrich
Copper(I) iodide (CuI)7681-65-4190.45Sigma-Aldrich, Alfa Aesar
Triethylamine (TEA)121-44-8101.19Acros Organics, Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-972.11Acros Organics (AcroSeal), Sigma-Aldrich (Sure/Seal)
Toluene, anhydrous108-88-392.14Acros Organics (AcroSeal), Sigma-Aldrich (Sure/Seal)

Note: Ensure all solvents are anhydrous and reagents are of high purity for optimal results. It is highly recommended to degas all solvents prior to use to minimize oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for different terminal alkynes or reaction scales.

Experimental_Workflow

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add anhydrous, degassed solvent. A mixture of THF and triethylamine (2:1 v/v) or toluene and triethylamine (2:1 v/v) can be used. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and catalyst pre-activation.

2. Addition of Reagents:

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

  • Finally, add triethylamine (2.5 equiv.) via syringe. The amine acts as both a base and a solvent in some protocols.

3. Reaction Monitoring:

  • Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to quench the reaction and remove the amine base) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane and ethyl acetate is often a good starting point.

Causality Behind Experimental Choices

  • Catalyst System: PdCl₂(PPh₃)₂ is a commonly used, air-stable palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. The triphenylphosphine ligands stabilize the palladium complex. For particularly challenging substrates, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can be employed to facilitate the oxidative addition step.

  • Copper(I) Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide, which accelerates the transmetalation step. However, it can also promote the undesirable homocoupling of the alkyne.

  • Base: Triethylamine (TEA) or other amine bases like diisopropylethylamine (DIPEA) are used to neutralize the hydrohalic acid (HBr) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions. THF and toluene are good choices due to their ability to dissolve the reactants and their relatively low reactivity under the reaction conditions.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Unreactive alkyneUse a fresh batch of catalyst; Gradually increase the reaction temperature; Consider a more active ligand (e.g., XPhos); Ensure reagents and solvents are anhydrous.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High concentration of copper catalystThoroughly degas solvents and maintain a strict inert atmosphere; Reduce the amount of CuI; Consider a copper-free Sonogashira protocol.
Decomposition of Starting Material or Product High reaction temperature; Prolonged reaction timeRun the reaction at a lower temperature; Monitor the reaction closely and work up as soon as the starting material is consumed.
Formation of Multiple Products Lack of regioselectivity; Side reactionsConfirm the structure of the major product by NMR to verify regioselectivity; Optimize reaction conditions (temperature, catalyst, base) to minimize side reactions.

Conclusion

The Sonogashira coupling of this compound offers a reliable and regioselective pathway to introduce an alkynyl moiety at the C-6 position. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis provides a strategic advantage for selective functionalization. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and the choice of catalyst system, researchers can achieve high yields of the desired 6-alkynyl-2,3-dichloroquinoxaline derivatives. These products can serve as valuable intermediates for the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals and materials science.

References

  • Sonogashira Coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations.
  • Razafindrainibe, F., Voros, C., Yerri, J., Nimmakayala, M. R., Tissier, A., Mardy, K., Reihanian-Hadany, N., Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – A European Journal, 24(59), 15792-15796. [Link].

Sources

Application Notes & Protocols: 6-Bromo-2,3-dichloroquinoxaline as a Strategic Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Trifunctional Quinoxalines

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Among the various synthetic precursors, 2,3-dichloroquinoxaline (DCQX) stands out as a highly versatile and commercially available building block.[5][6] The two chlorine atoms on the electron-deficient pyrazine ring render the C2 and C3 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr), enabling the direct formation of C-N, C-O, and C-S bonds.[5][6][7]

This guide focuses on a more advanced precursor: 6-Bromo-2,3-dichloroquinoxaline . The introduction of a bromine atom at the C6 position of the benzene ring transforms the molecule into a powerful trifunctional scaffold. This unique arrangement of halogens provides an orthogonal reactivity map, allowing for a programmed, sequential functionalization strategy. The chloro groups serve as handles for SNAr reactions, while the less reactive bromo group is an ideal site for palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to constructing complex, multi-annulated fused heterocyclic systems with high precision and control.

Pillar 1: Understanding the Orthogonal Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its halogen substituents. This orthogonality is not a matter of chance but a direct consequence of the electronic environment of the quinoxaline core.

  • C2/C3 Positions (Chloro Groups): The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, significantly reducing the electron density at the C2 and C3 positions. This electron deficiency makes them highly electrophilic and thus, prime targets for attack by a wide range of nucleophiles via the SNAr mechanism. These reactions typically proceed without the need for a metal catalyst.[5][6]

  • C6 Position (Bromo Group): The bromine atom is attached to the benzenoid ring, which is less electron-deficient than the pyrazine ring. Consequently, it is remarkably stable and unreactive under the conditions typically used for SNAr at the C2/C3 positions. However, this C(sp²)–Br bond is an excellent substrate for oxidative addition to a low-valent palladium(0) complex, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9]

This hierarchy of reactivity allows for a two-stage synthetic approach: first, build a fused heterocyclic system by reacting the chloro groups, and second, introduce further diversity by functionalizing the bromo group.

Caption: Orthogonal reactivity map of this compound.

Pillar 2: Application in Fused Ring Synthesis via SNAr

The primary application of the dichloro functionality is the construction of new rings fused to the quinoxaline core. This is most elegantly achieved by reacting the precursor with binucleophiles—molecules containing two nucleophilic centers.

Causality Behind the Choice of Binucleophile

The selection of the binucleophile directly dictates the nature of the resulting fused ring. The reaction proceeds in a stepwise manner: the first nucleophilic attack displaces one chlorine atom, followed by an intramolecular cyclization where the second nucleophilic group displaces the remaining chlorine, forming the new ring.

  • o-Phenylenediamines yield quinoxalino[2,3-b]quinoxalines, important scaffolds in materials science.

  • 2-Aminophenols or 2-Aminothiophenols yield oxazino- or thiazino-fused systems.

  • Ethane-1,2-dithiol yields dithiino[2,3-b]quinoxalines.[10]

Protocol 1: Synthesis of 9-Bromoquinoxalino[2,3-b]quinoxaline

This protocol details the reaction with an o-diamine to create a fused, six-membered diazine ring, while preserving the C6-bromo handle for subsequent functionalization.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq., e.g., 2.78 g, 10 mmol) in ethanol (40 mL).

  • Nucleophile Addition: To this solution, add o-phenylenediamine (1.05 eq., 1.14 g, 10.5 mmol). A slight excess of the diamine ensures complete consumption of the starting material.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting quinoxaline spot disappears.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid sequentially with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted starting materials and impurities.

    • Dry the product under vacuum to yield 9-bromoquinoxalino[2,3-b]quinoxaline as a solid.

Trustworthiness Check: The formation of the fused product is self-validating. The high melting point and low solubility of the product compared to the starting materials are strong indicators of the successful annulation. Characterization by ¹H NMR will show a simplified aromatic region consistent with the more symmetrical fused structure, and Mass Spectrometry will confirm the expected molecular weight.

Caption: Workflow for the synthesis of a fused quinoxaline system via SNAr.

Pillar 3: Diversification via Palladium-Catalyzed Cross-Coupling

With the fused heterocyclic core constructed and the C6-bromo handle intact, the molecule is primed for diversification. The Suzuki-Miyaura coupling is a premier choice for installing new aryl or heteroaryl groups, which can profoundly modulate the electronic and pharmacological properties of the final compound.

Causality Behind Experimental Choices in Suzuki Coupling

The success of a Suzuki coupling hinges on the careful selection of four components: the palladium source, the ligand, the base, and the solvent.[11][12][13]

  • Catalyst (Pd Source & Ligand): A combination like Pd₂(dba)₃ (a stable Pd(0) source) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often chosen. The ligand stabilizes the Pd(0) species, facilitates the oxidative addition into the C-Br bond, and promotes the final reductive elimination step.[14]

  • Base: A base like K₃PO₄ or K₂CO₃ is crucial. It reacts with the organoboron species to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step—the transfer of the organic group from boron to palladium.[13]

  • Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is common. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate "ate" complex.[11]

Protocol 2: Suzuki-Miyaura Coupling on the Fused Quinoxaline Core

This protocol describes the C-C bond formation at the C6-position of the product from Protocol 1.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 9-bromoquinoxalino[2,3-b]quinoxaline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via cannula. The mixture should be thoroughly purged with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS analysis indicates full consumption of the starting bromide.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the final, highly functionalized fused heterocyclic product.

Suzuki_Cycle pd0 Pd(0)Ln oxid_add Oxidative Addition pd0->oxid_add pd2_complex Ar-Pd(II)L2-Br oxid_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L2-Ar' transmetal->pd2_diaryl boronate Ar'-B(OH)3- boronate->transmetal base Base (K3PO4) base->boronate boronic_acid Ar'-B(OH)2 boronic_acid->base Activation reduct_elim Reductive Elimination pd2_diaryl->reduct_elim reduct_elim->pd0 Catalyst Regeneration product Ar-Ar' reduct_elim->product substrate Ar-Br substrate->oxid_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Reaction Condition Orthogonality

The ability to perform these reactions sequentially relies on their non-interfering conditions, as summarized below.

FeatureProtocol 1: Fused Ring Formation (SNAr) Protocol 2: C-C Coupling (Suzuki) Basis for Orthogonality
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-CouplingFundamentally different mechanisms.
Catalyst None (or acid/base promoter)Required: Pd(0) source + LigandSNAr is uncatalyzed; Suzuki is Pd-dependent.
Key Reagent Binucleophile (e.g., diamine)Organoboron species + BaseReagents are specific to each transformation.
Reactive Site C2 and C3 positions (Cl atoms)C6 position (Br atom)Electronic differences between the pyrazine and benzene rings.
Typical Temp. Room Temp to Reflux (~80 °C)Elevated Temp (~80-100 °C)Similar temperature ranges, but other conditions ensure selectivity.
Atmosphere AirInert (Argon or Nitrogen)The Pd(0) catalyst is oxygen-sensitive.

Conclusion

This compound is not merely a halogenated heterocycle; it is a sophisticated synthetic platform. Its genius lies in the electronically differentiated halogen atoms that permit a reliable, two-act synthetic play. First, the reactive chloro groups are used to build fused polycyclic architectures through robust SNAr chemistry. Second, the stable bromo handle is activated under a completely different set of conditions—palladium catalysis—to install points of diversity. This strategic approach provides researchers and drug development professionals with a powerful and rational pathway to novel, complex heterocyclic systems with significant potential in various scientific fields.

References

  • de Oliveira, R. A., da Silva, J. G., & de Moura, R. O. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link][5][6]
  • Das, B., & Borthakur, N. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis. [Link][2]
  • Al-Suod, H. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry. [Link][3]
  • de Oliveira, R. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Inam, M., & Khan, R. (2024). Synthesis and biological activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. [Link][4]
  • Shoman, M. E., et al. (2022). Chemistry of 2,3-Dichloroquinoxalines.
  • Li, Y., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols.
  • Asif, M. (2018).
  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry. [Link]
  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link][11]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link][14]
  • Gordon, C. P., & Abell, A. D. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link][8]
  • Chemistry Hall. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][12]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][13]
  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
  • Gordon, C. P., & Abell, A. D. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Al-Amiery, A. A., et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes using 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-2,3-dichloroquinoxaline as a Trifunctional Scaffold for Advanced Fluorescent Probes

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their planar, aromatic structure endows them with intrinsic photophysical properties, making them excellent candidates for the development of fluorescent probes.[3] The quinoxaline core can be systematically functionalized to modulate its electronic properties and, consequently, its fluorescence characteristics, including emission wavelength, quantum yield, and sensitivity to the local environment.[2]

This application note focuses on the strategic utilization of This compound , a versatile trifunctional building block, for the rational design and synthesis of novel fluorescent probes. The presence of three distinct halogen substituents at the 2, 3, and 6 positions, each with differential reactivity, allows for a sequential and site-selective functionalization. This unique structural feature enables the construction of complex molecular architectures with tailored photophysical and sensing capabilities.

The primary advantage of this compound lies in the hierarchical reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the carbon-chlorine (C-Cl) bonds at the 2 and 3-positions. This is attributed to the lower bond dissociation energy of the C-Br bond. Conversely, the C-Cl bonds at the 2 and 3-positions of the electron-deficient pyrazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity provides a powerful synthetic handle for a stepwise approach to complex fluorescent probes.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the selective functionalization of this compound, enabling researchers, scientists, and drug development professionals to harness its potential in creating novel fluorescent tools.

Strategic Synthesis of Quinoxaline-Based Fluorophores: A Stepwise Approach

The synthesis of advanced fluorescent probes from this compound is predicated on a stepwise functionalization strategy that leverages the differential reactivity of the halogen substituents. The general workflow involves an initial palladium-catalyzed cross-coupling reaction at the more reactive 6-position (C-Br bond), followed by nucleophilic aromatic substitution at the 2 and 3-positions (C-Cl bonds).

G A This compound B Step 1: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Selective at C6 (C-Br) A->B Introduce diversity at C6 C 6-Substituted-2,3-dichloroquinoxaline Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2 and C3 (C-Cl) C->D Introduce diversity at C2/C3 E Final 2,3,6-Trisubstituted Quinoxaline Fluorescent Probe D->E

Caption: A generalized workflow for the synthesis of fluorescent probes from this compound.

This modular approach allows for the introduction of a wide variety of functional groups at each position, enabling the fine-tuning of the resulting probe's photophysical properties and its specificity towards a target analyte.

PART 1: Selective Functionalization of the 6-Position via Palladium-Catalyzed Cross-Coupling

The initial synthetic step focuses on the selective functionalization of the C-Br bond at the 6-position. The choice of the cross-coupling reaction dictates the nature of the substituent introduced.

Protocol 1.1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2,3-dichloroquinoxalines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5][6] For this compound, this reaction can be performed selectively at the C-Br bond.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond. The higher reactivity of the C-Br bond ensures its preferential reaction over the C-Cl bonds.[7]

Detailed Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.5 equivalents)

    • Degassed 1,4-Dioxane/Water (4:1 v/v)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

    • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the degassed solvent mixture.

    • Add the catalyst solution to the Schlenk flask containing the reactants.

    • Add the remaining degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-aryl-2,3-dichloroquinoxaline intermediate.

Protocol 1.2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2,3-dichloroquinoxalines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to introduce alkynyl moieties.[8][9][10][11]

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl bromide.[9][10]

Detailed Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

    • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., TEA, 3.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 6-alkynyl-2,3-dichloroquinoxaline intermediate.

Protocol 1.3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2,3-dichloroquinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] A study on the closely related 6-bromo-2-chloroquinoline has demonstrated the feasibility of selective amination at the 6-position.[15]

Reaction Principle: The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[13]

Detailed Experimental Protocol:

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous Toluene or Dioxane

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).

    • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Add the anhydrous solvent (e.g., toluene).

    • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography to obtain the 6-amino-2,3-dichloroquinoxaline intermediate.

PART 2: Functionalization of the 2 and 3-Positions via Nucleophilic Aromatic Substitution (SNAr)

Following the successful functionalization of the 6-position, the two chloro-substituents at the 2 and 3-positions of the quinoxaline core can be displaced by various nucleophiles through an SNAr mechanism. These reactions are typically facile due to the electron-withdrawing nature of the pyrazine ring.

G cluster_0 S_NAr at C2 and C3 A 6-Substituted-2,3-dichloroquinoxaline C Final Fluorescent Probe A->C Base, Heat B Nucleophile (e.g., R-OH, R-SH, R-NH2) B->C

Sources

Application Notes & Protocols: 6-Bromo-2,3-dichloroquinoxaline as a Strategic Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives have emerged as a cornerstone in the development of advanced organic electronic materials, primarily due to their intrinsic electron-deficient nature, rigid planar structure, and versatile functionalization capabilities.[1][2] This application note provides an in-depth guide to the strategic utilization of 6-Bromo-2,3-dichloroquinoxaline, a highly functionalized building block, for the synthesis of next-generation organic semiconductors. We will explore its application in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs), detailing the scientific rationale behind its molecular design and providing field-tested protocols for synthesis and device fabrication.

Introduction: The Quinoxaline Advantage in Organic Electronics

The performance of organic electronic devices is fundamentally dictated by the molecular structure of the active semiconductor materials. The design of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, high charge carrier mobility, and strong light absorption is paramount.[1] Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are exceptionally well-suited for these applications.[1][3]

The two nitrogen atoms in the pyrazine ring render the quinoxaline core strongly electron-withdrawing. This intrinsic property is crucial for developing n-type (electron-transporting) and ambipolar semiconductors.[1] The presence of halogen atoms, such as in this compound, further lowers the LUMO energy level, enhancing electron injection and transport. Moreover, these halogenated sites serve as versatile synthetic handles for creating complex, high-performance conjugated systems through cross-coupling reactions.[2][4]

Logical Workflow: From Monomer to Device

The following diagram illustrates the typical workflow for utilizing this compound in an organic electronics research setting.

cluster_synthesis Part A: Material Synthesis cluster_fabrication Part B: Device Fabrication cluster_characterization Part C: Characterization Monomer This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Monomer->Coupling Polymer Novel Conjugated Polymer or Small Molecule Coupling->Polymer Purification Purification (Soxhlet, Chromatography) Polymer->Purification Solution Solution Preparation (e.g., in Toluene, Chloroform) Purification->Solution Deposition Thin-Film Deposition (e.g., Spin Coating) Solution->Deposition Annealing Thermal Annealing Deposition->Annealing Device Complete OFET/OSC Device Annealing->Device Electrical Electrical Testing (IV Curves, Mobility) Device->Electrical Optical Optical/Spectroscopic Analysis (UV-Vis, PL) Device->Optical Morphology Film Morphology (AFM, XRD) Device->Morphology G cluster_arrow r1 This compound a a r2 Thiophene-based Dibornic Ester b b plus + c c p1 Resulting D-A Polymer cat Pd Catalyst Base (e.g., K2CO3) Toluene/H2O d d c->d Suzuki Coupling Substrate Si Substrate (Gate) Dielectric SiO₂ (Gate Dielectric) Dielectric->Substrate Source Source (Au) Source->Dielectric Drain Drain (Au) Drain->Dielectric Semiconductor Quinoxaline-based Polymer (Active Layer) Semiconductor->Source Semiconductor->Drain

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 6-Bromo-2,3-dichloroquinoxaline, a valuable but challenging heterocyclic building block. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying principles that govern success, enabling you to optimize your reactions with confidence.

Foundational Principles: Understanding the System

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds through a palladium-catalyzed cycle.[1] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition (Rate-Limiting Step) Pd_regen Pd(0)L₂ Transmetal Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-R (Product) Transmetal->Product Reductive Elimination ArX Aryl Halide (Ar-X) Boronic Boronic Acid/Ester R-B(OR)₂ Base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Substrate Profile: this compound

This substrate presents unique challenges and opportunities due to its electronic nature and multiple halogenation sites.

  • Site Selectivity: The reactivity of aryl halides in Suzuki couplings generally follows the trend of C-I > C-Br > C-Cl, which is governed by bond dissociation energy.[4][5] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bonds at the 2 and 3-positions. Under standard conditions, selective mono-coupling at the C-6 position is expected. Achieving coupling at the less reactive chloro positions requires more forcing conditions or specialized catalyst systems.[6]

  • Catalyst Inhibition: The quinoxaline core contains two Lewis-basic nitrogen atoms. These can coordinate to the palladium center, acting as catalyst poisons and inhibiting the reaction.[7][8] This is a primary cause of sluggish or failed reactions with nitrogen-containing heterocycles.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q: My reaction shows only starting materials after several hours or overnight. What are the most critical initial checks?

A: This issue almost always points to a fundamental problem with one of the core components. Perform a systematic check:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[4] Incomplete degassing or a poor seal on your reaction vessel is a common cause of failure.

    • Action: Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles). The reaction vessel must be thoroughly flame-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[10]

  • Catalyst and Ligand Activity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly.

    • Action: Use fresh, high-quality catalyst and ligand from a reputable supplier. Phosphine ligands, particularly electron-rich ones, should be stored under an inert atmosphere. If you suspect catalyst activity is the issue, consider using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which can simplify handling and ensure consistent generation of the active Pd(0) species.[10]

  • Base and Solvent Quality: The base is not just a spectator; it's essential for activating the boronic acid for transmetalation.[11]

    • Action: Use a high-purity, anhydrous base if running under anhydrous conditions. If using an aqueous system (e.g., K₂CO₃ in dioxane/water), ensure the water is deoxygenated along with the organic solvent. Remember that some bases (like K₃PO₄) can be very hygroscopic; use freshly opened or properly stored material.[12]

Problem Area 2: Side Product Formation

Q: My primary side product is a biaryl homocoupling of my boronic acid. How can I minimize this?

A: Boronic acid homocoupling is almost exclusively caused by the presence of oxygen.[8] This side reaction consumes your nucleophile and complicates purification.

  • Action: The solution is rigorous exclusion of oxygen. Re-evaluate your degassing procedure and ensure your inert atmosphere is maintained without leaks for the entire reaction duration. In some cases, using a Pd(0) source like Pd(PPh₃)₄ directly can reduce homocoupling compared to the in situ reduction of Pd(II) sources, though this catalyst is often less active for challenging substrates.[7]

Q: I'm observing protodeboronation (loss of the boronic acid group). What conditions favor this, and how can I prevent it?

A: Protodeboronation is the replacement of the C-B bond with a C-H bond, and it is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[4][8]

  • Causality: The reaction is often promoted by water and the choice of base.

  • Solutions:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from carbonates (like K₂CO₃ or Cs₂CO₃) to potassium phosphate (K₃PO₄) or potassium fluoride (KF).[4]

    • Anhydrous Conditions: If protodeboronation is severe, switching to a completely anhydrous system (e.g., anhydrous K₃PO₄ in dry dioxane or toluene) can be highly effective.[8]

    • Use Boronic Esters: Converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester can significantly suppress this side reaction.[4]

Q: My main product is 2,3-dichloroquinoxaline (dehalogenation). What causes this?

A: Dehalogenation is the replacement of the bromine atom with hydrogen. This can occur when a hydride source is present, which then participates in reductive elimination with the aryl group on the palladium center.[13] Potential hydride sources include trace water, alcohols (if used as solvent), or certain bases.

  • Action: Ensure anhydrous conditions if possible. If the issue persists, re-evaluate your base and solvent system. This side reaction is less common than protodeboronation but can become significant under certain conditions.

Problem Area 3: Catalyst Deactivation

Q: My reaction starts but stalls before completion, and I see a black precipitate forming. What is happening?

A: The formation of a black precipitate is characteristic of palladium black, an inactive, agglomerated form of the catalyst.[14] For a substrate like this compound, this is often due to catalyst poisoning by the nitrogen lone pairs.

  • Causality: The Lewis-basic nitrogens of the quinoxaline ring can coordinate too strongly to the palladium center, displacing the necessary phosphine ligands and leading to catalyst deactivation and precipitation.[8]

  • Solutions:

    • Employ Bulky, Electron-Rich Ligands: This is the most effective strategy. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be both sterically bulky and highly electron-donating.[10] The bulkiness creates a protective pocket around the palladium that hinders coordination by the substrate's nitrogen atoms, while the electron-rich nature accelerates the oxidative addition and reductive elimination steps, increasing catalyst turnover before deactivation can occur.[7][11]

    • Use a Higher Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be a pragmatic solution to achieve full conversion despite partial deactivation.

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[7] Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-90 °C instead of >100 °C).

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Low Yield start Low / No Yield check_sm Only Starting Materials (SM)? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No inert_atm 1. Verify Inert Atmosphere (Degas, Seal) check_sm->inert_atm Yes homocoupling Homocoupling? (R-B(OR)₂ Dimer) check_side_products->homocoupling Yes stalled Reaction Stalls? (Pd Black Forms) check_side_products->stalled No catalyst_qual 2. Check Catalyst/Ligand (Use Fresh/Precatalyst) inert_atm->catalyst_qual base_qual 3. Check Base/Solvent (Purity, Anhydrous?) catalyst_qual->base_qual protodeboronation Protodeboronation? (Loss of Boron) homocoupling->protodeboronation No sol_homo Improve Degassing (Remove O₂) homocoupling->sol_homo Yes dehalogenation Dehalogenation? (Loss of Bromine) protodeboronation->dehalogenation No sol_proto Use Milder Base (K₃PO₄) or Anhydrous Conditions protodeboronation->sol_proto Yes sol_dehalo Ensure Anhydrous Conditions dehalogenation->sol_dehalo Yes sol_stalled Use Bulky Ligand (XPhos) Increase Catalyst Loading Lower Temperature stalled->sol_stalled Yes

Figure 2: Troubleshooting Workflow for Low Yield

Recommended Protocol and Optimization Parameters

This section provides a robust starting point for your experiments and a structured approach to optimization.

Detailed Experimental Protocol (Starting Point)
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[4]

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, ~0.1 M concentration) via syringe.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[15] A typical workup for a monitoring sample involves withdrawing a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Key Optimization Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Palladium Source XPhos Pd G3 (1-2 mol%)For very sluggish reactions, increase loading to 3-5 mol%. If cost is a major concern, a combination of Pd₂(dba)₃ (1 mol%) and a ligand like XPhos (2.2 mol%) can be used, but precatalysts are often more reliable.[11]
Ligand XPhosIf catalyst poisoning persists, consider other bulky, electron-rich biarylphosphine ligands like SPhos or RuPhos.[10] For some systems, N-heterocyclic carbene (NHC) ligands can offer superior stability.[11]
Base K₃PO₄ (2-3 equiv.)If base-sensitive functional groups are present, a weaker base like K₂CO₃ (in aqueous dioxane) or KF may be necessary, though this can slow the reaction. For extremely difficult couplings, Cs₂CO₃ is a stronger, albeit more expensive, option.[7]
Solvent 1,4-Dioxane (anhydrous)Other common solvents include Toluene or THF. A biphasic system (e.g., Dioxane/H₂O 4:1) can be effective if solubility is an issue, but be mindful of increased protodeboronation risk.[4][12]
Temperature 90–100 °CIf catalyst decomposition is observed, lower the temperature to 80 °C. If the reaction is too slow, cautiously increase to 110 °C (refluxing dioxane).[16]
Boron Source Boronic Acid (1.2-1.5 equiv.)If protodeboronation is a major issue, switch to the corresponding boronic acid pinacol ester (Bpin). This adds a synthetic step but greatly enhances stability.

Frequently Asked Questions (FAQs)

Q1: Can I perform a sequential, double Suzuki coupling on this compound? A1: Yes, this is feasible due to the significant difference in reactivity between the C-Br and C-Cl bonds. First, perform the selective coupling at the C-6 bromine position under the conditions described above. After purification of the mono-coupled product, a second Suzuki coupling can be performed at one of the chloro positions, but this will require more forcing conditions: higher temperatures (e.g., >120 °C), a more active catalyst system (e.g., one with a highly active NHC or Buchwald ligand), and potentially a stronger base.[5] Site selectivity between the C-2 and C-3 positions in the second coupling can be complex and may require specific directing groups or carefully optimized conditions.[6]

Q2: What is the best way to monitor the reaction in real-time? A2: For routine monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard.[15] TLC is fast and provides a qualitative assessment of conversion. LC-MS is more quantitative and provides mass confirmation of the product and any major side products. For detailed kinetic analysis, in situ monitoring techniques like NMR spectroscopy can be employed if the appropriate equipment is available.[17][18]

Q3: My product appears to be insoluble and difficult to purify. Any suggestions? A3: Quinoxaline derivatives, especially after arylation, can be planar, rigid molecules with poor solubility. During purification, try using a stronger eluent system in your column chromatography (e.g., gradients containing methanol or switching to a different solvent system like dichloromethane/methanol). If the product precipitates during workup, try using a larger volume of solvent or a solvent in which it is more soluble, such as THF or dichloromethane.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms.
  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • CovaSyn. (2024). Optimizing Suzuki Coupling Reactions.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • Wang, C., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering.
  • Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
  • Reddy, T. J., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis.
  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
  • Schneider, K. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.

Sources

Technical Support Center: 6-Bromo-2,3-dichloroquinoxaline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its experimental use.

Introduction to the Reactivity of this compound

This compound is a polyfunctionalized heterocyclic compound offering multiple reaction sites for synthetic elaboration. The two chlorine atoms at the C2 and C3 positions are activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoxaline ring system.[1][2] The bromine atom at the C6 position is well-suited for various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential and site-selective modifications, making it a valuable building block in medicinal chemistry. However, this complexity can also lead to a range of side reactions. This guide will help you anticipate and troubleshoot these issues.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental problems, their probable causes, and actionable solutions.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C3 Positions

SNAr reactions are fundamental to the functionalization of the dichloroquinoxaline core.[1] However, controlling selectivity and avoiding unwanted byproducts is crucial.

Problem 1.1: Formation of Disubstituted Product When Mono-substitution is Desired

  • Symptom: Your reaction with a nucleophile (e.g., an amine or alcohol) yields a significant amount of the 2,3-disubstituted quinoxaline alongside your target mono-substituted product.

  • Causality: The mono-substituted product, 6-bromo-2-chloro-3-(nucleophile)quinoxaline, can undergo a second SNAr reaction. This is particularly prevalent with strong nucleophiles, elevated temperatures, or prolonged reaction times.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a strict 1:1 stoichiometry of the nucleophile to this compound. In some cases, a slight excess of the quinoxaline substrate may be beneficial.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.

    • Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon consumption of the starting material, before significant disubstitution occurs.

    • Choice of Base: For amine nucleophiles, a milder, non-nucleophilic base (e.g., DIPEA) may be preferable to stronger bases that can deprotonate the amine, increasing its nucleophilicity.

Problem 1.2: Hydrolysis to Quinoxalin-2(1H)-one Derivatives

  • Symptom: You observe the formation of a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • Causality: Water present in the reaction mixture, either from solvents, reagents, or atmospheric moisture, can act as a nucleophile, especially under basic conditions, leading to the formation of 6-bromo-3-chloroquinoxalin-2(1H)-one.[3][4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum or with a suitable drying agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., THF, Dioxane, DMF) that are less likely to participate in hydrolysis.

Problem 1.3: Low Reactivity with Weak Nucleophiles

  • Symptom: The reaction with a weak nucleophile, such as an aniline, proceeds very slowly or not at all.

  • Causality: The activation of the quinoxaline ring may not be sufficient for reaction with weakly nucleophilic species under standard conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increase the reaction temperature, monitoring for the onset of side reactions. Microwave irradiation can sometimes be effective in accelerating these reactions.[5]

    • Use a Stronger Base: For amine nucleophiles, a stronger base (e.g., NaH, K₂CO₃) can be used to deprotonate the nucleophile, thereby increasing its reactivity.

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as AlCl₃, can enhance the electrophilicity of the quinoxaline ring, facilitating the attack of a weak nucleophile.[1]

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position

The C6-bromo position is the primary site for introducing carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions. Achieving chemoselectivity over the C-Cl bonds is a key challenge.

Problem 2.1: Suzuki-Miyaura Coupling - Lack of Selectivity and Dehalogenation

  • Symptom: When attempting a Suzuki coupling at the C6-bromo position, you observe a mixture of products, including coupling at the C2/C3 chloro positions, or loss of a halogen atom (dehalogenation).

  • Causality: The reactivity order in palladium-catalyzed cross-coupling is typically C-I > C-Br > C-OTf > C-Cl.[6] However, the electronic properties of the heterocyclic system can influence this reactivity. The C2 and C3 positions are electron-deficient, which can increase their reactivity in oxidative addition. Dehalogenation is a known side reaction in palladium catalysis, often promoted by moisture or other hydrogen sources.[7][8]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for controlling selectivity.

      • For selective coupling at the C-Br bond, a less reactive catalyst system may be advantageous. For instance, Pd(PPh₃)₄ is often used for more reactive halides.[9]

      • Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the coupling of less reactive chlorides, so a careful selection is needed to favor the C-Br bond.[6][10]

    • Reaction Conditions:

      • Base: Use a milder base like K₂CO₃ or K₃PO₄. Stronger bases can sometimes promote side reactions.[11]

      • Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive C-Br bond.

    • Minimizing Dehalogenation:

      • Ensure anhydrous reaction conditions.

      • Thoroughly degas all solvents to remove oxygen.

Parameter Recommendation for C6-Br Selectivity Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Generally favors more reactive halides.
Ligand Phosphine ligands with moderate steric bulk.Highly active ligands for C-Cl coupling should be used with caution.
Base K₂CO₃, K₃PO₄Milder bases can improve selectivity.
Temperature Start at lower temperatures (e.g., 80 °C) and increase if necessary.Lower temperatures favor the kinetically preferred reaction at the C-Br bond.

Problem 2.2: Buchwald-Hartwig Amination - Competing Reactions

  • Symptom: Similar to Suzuki coupling, amination at the C6-bromo position is complicated by potential amination at the C2/C3 positions.

  • Causality: The principles of chemoselectivity are similar to those in Suzuki coupling. The choice of catalyst and ligand system is paramount in directing the reaction to the desired site. Studies on 6-bromo-2-chloroquinoline have shown that selective amination of the C-Br bond is achievable.[1][12][13]

  • Troubleshooting Steps:

    • Catalyst System: A combination of Pd₂(dba)₃ and a suitable phosphine ligand like BINAP has been shown to be effective for selective amination at the C-Br bond in the presence of a C-Cl bond.[13]

    • Base Selection: A strong, non-nucleophilic base like NaOt-Bu is commonly used. However, for base-sensitive substrates, milder bases should be considered.[14]

    • Temperature Control: Maintain the lowest possible temperature to achieve a reasonable reaction rate to favor selectivity.

Problem 2.3: Sonogashira Coupling - Homocoupling and Low Yield

  • Symptom: In the Sonogashira coupling of a terminal alkyne to the C6-bromo position, a significant amount of the alkyne dimer (Glaser coupling product) is formed, and the yield of the desired product is low.

  • Causality: The copper(I) co-catalyst in the Sonogashira reaction can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[15]

  • Troubleshooting Steps:

    • Rigorous Degassing: It is absolutely essential to remove all oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can minimize or eliminate the homocoupling side reaction.[16][17] These typically require a highly active palladium catalyst and a suitable base.

    • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction outcome. It acts as both a base and a solvent in some cases. Ensure it is freshly distilled and degassed.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen atoms on this compound?

A1: For palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-Br > C-Cl.[6] Therefore, with careful selection of reaction conditions, it is often possible to selectively functionalize the C6-bromo position. For nucleophilic aromatic substitution (SNAr), the C2 and C3 chloro positions are activated by the quinoxaline nitrogen atoms and will react preferentially with nucleophiles. The C6-bromo position is generally unreactive towards SNAr under typical conditions.

Q2: How can I achieve sequential functionalization of all three halogen positions?

A2: A common strategy would be:

  • Cross-coupling at C6: Perform a Suzuki, Sonogashira, or Buchwald-Hartwig reaction under conditions optimized for C-Br selectivity.

  • First SNAr at C2/C3: React the resulting 6-substituted-2,3-dichloroquinoxaline with one equivalent of a nucleophile under controlled conditions (low temperature, careful monitoring) to achieve mono-substitution.

  • Second SNAr at the remaining C-Cl: React the di-substituted product with a second (or the same) nucleophile, often under more forcing conditions (higher temperature), to replace the final chlorine atom.

Q3: My purified product seems to degrade over time. Is this compound and its derivatives stable?

A3: While this compound itself is a relatively stable solid, its derivatives can be susceptible to hydrolysis, especially if they contain functionalities that are sensitive to acid or base. It is recommended to store the compound and its derivatives in a cool, dry, and dark place, preferably under an inert atmosphere. For purification, avoid prolonged exposure to highly acidic or basic conditions during workup and chromatography.[18]

Q4: I am having trouble purifying my quinoxaline product. What are some common strategies?

A4: Quinoxaline derivatives can sometimes be challenging to purify due to their polarity and potential to streak on silica gel.

  • Column Chromatography: Use a well-packed silica gel column and consider deactivating the silica with a small amount of triethylamine in the eluent if your product is basic. A gradient elution is often effective.

  • Crystallization: Many quinoxaline derivatives are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.[19]

  • Acid/Base Extraction: If your product has a basic nitrogen, you can perform an acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, then basify and re-extract your product.

Visualizing Reaction Pathways

Chemoselective Functionalization Workflow

The following diagram illustrates a decision-making workflow for the sequential functionalization of this compound.

G cluster_0 Reaction at C6 (Bromo) cluster_1 Reaction at C2/C3 (Chloro) start This compound cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->cross_coupling Selective Conditions snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophilic Conditions intermediate1 6-Aryl/Alkyl/Amino-2,3-dichloroquinoxaline cross_coupling->intermediate1 cc_conditions Conditions: - Pd(PPh3)4 or Pd(dppf)Cl2 - Milder Base (K2CO3) - Lower Temperature intermediate2 6-Bromo-2-chloro-3-(Nu)-quinoxaline snar->intermediate2 snar_conditions Conditions: - 1 eq. Nucleophile - Low Temperature - Anhydrous intermediate1->snar Next Step: SNAr final_product Fully Functionalized Quinoxaline intermediate1->final_product intermediate2->cross_coupling Next Step: Cross-Coupling intermediate2->final_product

Caption: Decision workflow for selective functionalization.

References

  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Ubarhande, S. S., et al. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.[Link]
  • Orr, S. T. M., et al. (2006). Preparation of high purity substituted quinoxaline.
  • Neri, J. M., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1275-1296. [Link]
  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]
  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. University of Adelaide. [Link]
  • Ubarhande, S. S., et al. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc.[Link]
  • Wang, H., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 1026–1033. [Link]
  • Al-Zoubi, R. M., et al. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Angewandte Chemie International Edition, 51(19), 4743-4747. [Link]
  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
  • Piros, L., et al. (2024). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096–2109. [Link]
  • LibreTexts Chemistry. (2022). 16.
  • Jaeger, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2011–2023. [Link]
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - Research Portal. [Link]
  • Vantourout, J. C., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition, 60(43), 23155–23160. [Link]
  • Maleki, A., et al. (2017). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Scientific Reports, 7(1), 1334. [Link]
  • Reddy, V. P., et al. (2007). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. ChemInform, 38(20). [Link]
  • Ghorai, M. K., et al. (2022). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journal of Organic Chemistry, 18, 1406–1415. [Link]
  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Al-Tel, T. H., et al. (2010). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 1(1), 123-129. [Link]
  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 138(35), 11239–11246. [Link]
  • Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(35), 11239-11246. [Link]
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Angewandte Chemie International Edition, 51(19), 4743-4747. [Link]
  • Di Micco, S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8059. [Link]
  • Mondal, S., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(58), 35149–35173. [Link]
  • ResearchGate. (2017). a) Investigation on reactivity of dichloroquinoxaline (1 a) with... [Link]
  • Sigman, M. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions. [Link]
  • ResearchGate. (2014).
  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(17), 6764–6778. [Link]
  • LibreTexts Chemistry. (2023). Suzuki-Miyaura Coupling. [Link]
  • Yumpu. (2018). HYDROLYSIS REACTIONS. [Link]
  • AccessScience. Hydrolysis. [Link]
  • Myers, A. G. (2013). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Purified Product

Question: My final yield of this compound is significantly lower than expected after purification. What are the likely causes and how can I improve it?

Answer: Low recovery can stem from several stages of the purification process. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The most straightforward reason for low yield is an incomplete initial reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the complete consumption of the starting material before proceeding to workup. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]

  • Loss During Workup: Significant product loss can occur during aqueous washes and extractions.

    • Solution: Minimize the number of transfers between glassware. When performing extractions, ensure thorough mixing of the aqueous and organic layers to maximize the transfer of your product into the organic phase. After separation, consider a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Suboptimal Recrystallization: Improper solvent choice or technique during recrystallization is a common culprit for poor recovery.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[2] For quinoxaline derivatives, ethanol/water mixtures are often effective.[1] Use a minimal amount of hot solvent to dissolve the crude product completely.[3] Cooling the solution slowly allows for the formation of purer crystals, and subsequent cooling in an ice bath can maximize precipitation.[3]

  • Decomposition: Although this compound is relatively stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) can lead to degradation.

    • Solution: Neutralize the reaction mixture promptly during workup. Avoid unnecessarily high temperatures during solvent evaporation.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my NMR spectrum still shows peaks corresponding to impurities. What are these common impurities and what are the best methods to remove them?

Answer: The nature of the impurities will depend on the synthetic route used. However, some common culprits include:

  • Unreacted Starting Materials: If the synthesis involves the chlorination of a hydroxyquinoxaline precursor, residual starting material is a common impurity.

    • Identification: Compare the NMR of your purified product with that of the starting material.

    • Removal:

      • Recrystallization: A carefully chosen recrystallization solvent system should leave the more polar starting material in the mother liquor.

      • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation.[1]

  • Monochloro or Hydroxy Byproducts: Incomplete chlorination can result in monochloro-derivatives. The presence of water can also lead to the formation of hydroxy-quinoxalines.[4]

    • Identification: These byproducts will have distinct signals in the aromatic region of the 1H NMR spectrum and will show a different mass in mass spectrometry analysis.

    • Removal: Column chromatography is typically the most effective method for separating these closely related structures from the desired product. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can provide excellent resolution.

  • Disubstituted Byproducts: Depending on the reaction, substitution of the bromine atom can occur.

    • Identification: The absence of the characteristic brominated quinoxaline splitting pattern in the NMR and an unexpected molecular weight in the mass spectrum would indicate this.

    • Removal: Column chromatography is the recommended method for removing these types of impurities.[5]

Issue 3: Oiling Out During Recrystallization

Question: My product is "oiling out" as a liquid instead of forming crystals during recrystallization. What causes this and how can I fix it?

Answer: "Oiling out" happens when the solute's melting point is lower than the solvent's boiling point, or if the solution is cooled too quickly.[2]

  • Troubleshooting Steps:

    • Reheat and Agitate: Reheat the solution to redissolve the oil. Vigorous stirring can sometimes promote crystallization.

    • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble (a "better" solvent) to the hot solution before allowing it to cool again.[2]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

For routine purification to remove minor impurities, recrystallization is often sufficient. An ethanol/water mixture is a good starting point.[1] For more challenging separations, or to obtain very high purity material, column chromatography is the preferred method.[5]

Q2: What is a suitable solvent system for column chromatography of this compound?

A common starting point for column chromatography is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis first.

Q3: How can I effectively monitor the fractions during column chromatography?

Thin Layer Chromatography (TLC) is the standard method for monitoring column fractions.[6] By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired product and whether they are pure.

Q4: My purified this compound is colored. How can I decolorize it?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[2] After dissolving the compound in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][3]

Q5: What are the key characterization techniques for confirming the purity and identity of this compound?

The primary techniques are:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure and check for proton and carbon-containing impurities.[7][8][9]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[8]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Start with an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to the crude this compound to dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Slowly add hot water to the filtrate until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol assumes a suitable solvent system has been determined by TLC.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[10][11]

    • Add a thin layer of sand.[10][11]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12]

    • Add another layer of sand on top of the silica gel.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent if necessary.[11]

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent (solvent mixture) to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • Monitor the fractions by TLC to identify those containing the pure product.[6]

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[11]

IV. Visualizations

Workflow for Troubleshooting Purification Issues

G start Purification of this compound issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Problem impurities Persistent Impurities issue->impurities Purity Problem oiling_out Oiling Out issue->oiling_out Physical Form Problem solution1 Check Reaction Completion (TLC) Optimize Workup Refine Recrystallization low_yield->solution1 solution2 Identify Impurities (NMR, MS) Recrystallization Column Chromatography impurities->solution2 solution3 Reheat & Agitate Modify Solvent System Scratch Flask or Seed oiling_out->solution3 end Pure Product solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common purification issues.

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup evaporation Solvent Evaporation workup->evaporation crude_solid Crude Solid evaporation->crude_solid purification_choice Choose Purification Method crude_solid->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column Column Chromatography purification_choice->column Major/Close Impurities analysis Purity Analysis (TLC, NMR) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product Pure repurify Repurify if Needed analysis->repurify Not Pure repurify->purification_choice

Caption: A flowchart of the general purification process.

V. References

  • Pereira, J. A. R., et al. (2016). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Chloroquinoxaline-2-carbonitrile. BenchChem Technical Support.

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Royal Society of Chemistry.

  • Farghaly, T. A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities. ResearchGate.

  • ResearchGate. (n.d.). Chemistry of 2,3-Dichloroquinoxalines. ResearchGate.

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

  • ChemicalBook. (n.d.). 6-Bromoquinoxaline synthesis. ChemicalBook.

  • Siva Sankara Babu, T., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry.

  • BenchChem. (2025). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. BenchChem Technical Support.

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.

  • Canfield, J. (2019, October 16). Column Chromatography [Video]. YouTube.

  • Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry.

  • Beth G. (2018, September 24). How to pack, load and run a chromatography column [Video]. YouTube.

  • Royal Society of Chemistry. (2016, May 13). Column chromatography | Chemistry [Video]. YouTube.

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry.

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica.

  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.

  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. BenchChem Technical Support.

  • ResearchGate. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. BenchChem Technical Support.

  • Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.

  • Mohammed, O. W., Ali, W. B., & Jarullah, A. A. (2021). synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Biochemistry and Cellular Archives.

  • ChemScene. (n.d.). 6-Bromo-2-chloro-3-methylquinoxaline. ChemScene.

  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications. BenchChem Technical Support.

Sources

Technical Support Center: Preventing Homo-Coupling in 6-Bromo-2,3-dichloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dichloroquinoxaline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the common challenge of homo-coupling and optimize your cross-coupling reactions for higher yields and purity.

PART 1: Troubleshooting Guide - Minimizing Homo-Coupling

One of the most persistent issues in cross-coupling reactions involving this compound is the formation of the undesired homo-coupled product, 6,6'-bi(2,3-dichloroquinoxaline). This byproduct consumes starting material, reduces the yield of your target molecule, and often presents purification challenges. This section provides a systematic approach to diagnosing and solving this problem.

Problem: Significant Formation of 6,6'-bi(2,3-dichloroquinoxaline) Detected

You've run your Suzuki, Sonogashira, or Buchwald-Hartwig reaction and upon analysis (TLC, LC-MS, NMR), you observe a significant peak corresponding to the mass of the homo-coupled dimer.

Immediate Action: Confirm the Side Product

Before optimizing, confirm the identity of the byproduct. The homo-coupled product will have a mass corresponding to the dimer of your starting material minus two bromine atoms. Use LC-MS to identify the molecular weight and compare the retention time with known standards if available.

Root Cause Analysis & Solutions

The formation of the homo-coupled product typically arises from a catalytic cycle where the desired cross-coupling pathway is outcompeted by side reactions. The primary causes are related to the relative rates of the elementary steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

A common cause of homo-coupling is when the rate of oxidative addition of the aryl halide to the Pd(0) catalyst is not well-matched with the rate of transmetalation from the coupling partner (e.g., boronic acid, amine, or alkyne).[2] If transmetalation is slow, the Ar-Pd(II)-X intermediate can undergo side reactions, including reacting with another molecule of the aryl halide or the organometallic reagent, leading to homo-coupling.

Solution A1: Ligand Selection is Critical

The choice of phosphine ligand is paramount as it directly influences the steric and electronic properties of the palladium center, affecting the rates of the catalytic steps.

  • Sterically Bulky Ligands: Ligands with significant steric bulk, such as those derived from 2,6-diisopropylaniline (e.g., IPr, XPhos), can accelerate reductive elimination, which is the product-forming step. This increased rate can help the desired cross-coupling pathway outcompete the homo-coupling side reactions.[3]

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. However, a balance must be struck, as overly electron-rich ligands might slow down reductive elimination.

Ligand TypeExample(s)Key Advantage for Preventing Homo-CouplingRecommended For
Bulky Biarylphosphines XPhos, SPhos, RuPhosPromote fast reductive elimination, disfavoring side reactions.[2]Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong electron donors and sterically bulky, providing high catalyst stability and activity.[3]Suzuki, Sonogashira
Bidentate Ligands BINAP, dppfCan stabilize the catalyst, but careful selection is needed to avoid catalyst inhibition.[4]Suzuki, Sonogashira

Solution A2: Choice of Palladium Precatalyst

The active Pd(0) species is generated in situ from a more stable Pd(II) precatalyst. The efficiency of this reduction can impact the reaction outcome.[5]

  • Pre-activated Pd(0) sources: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial as it doesn't require an initial reduction step that can sometimes promote homo-coupling.

  • Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for efficient generation of the active monoligated Pd(0) species, which can lead to cleaner reactions.[6]

The choice and strength of the base can significantly influence the reaction outcome. A base that is too strong or too weak can lead to undesired side reactions.[7] For instance, in Suzuki couplings, the base is crucial for the activation of the boronic acid. If this process is inefficient, it can lead to a buildup of reactive palladium intermediates that are prone to homo-coupling.

Solution B1: Base Optimization

A screening of bases is often necessary to find the optimal conditions.

BaseStrengthCommon Use CasesConsiderations for Homo-Coupling
Carbonates (K₂CO₃, Cs₂CO₃) ModerateSuzuki, SonogashiraGenerally a good starting point. Cesium carbonate is more soluble and can be more effective.
Phosphates (K₃PO₄) StrongSuzuki, Buchwald-HartwigOften provides good results with hindered substrates but can promote side reactions if not optimized.
Alkoxides (NaOt-Bu, KOt-Bu) Very StrongBuchwald-HartwigHighly effective for C-N bond formation but can also promote decomposition and side reactions if not used carefully.
Organic Amines (Et₃N, DIPEA) Weak/ModerateSonogashiraPrimarily used in Sonogashira couplings; can also act as a ligand.

Reaction kinetics play a crucial role. Running the reaction at too high a temperature can accelerate not only the desired reaction but also decomposition pathways and side reactions leading to homo-coupling.

Solution C1: Temperature Screening

Start with a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the "sweet spot" where the desired product is formed at a reasonable rate while minimizing byproduct formation.

Rigorous exclusion of oxygen is critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically promote the homo-coupling of the organometallic reagent (especially boronic acids).[8][9]

Solution D1: Thorough Degassing

Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8]

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for homo-coupling in palladium-catalyzed reactions?

A1: Homo-coupling can occur through several pathways. In Suzuki reactions, a common pathway involves the reaction of two molecules of the boronic acid with a Pd(II) species, which is then reduced to the active Pd(0) catalyst.[5] Another pathway involves the reaction of an Ar-Pd(II)-X intermediate with another molecule of the organometallic reagent. The diagram below illustrates the desired cross-coupling cycle versus the competing homo-coupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homo-Coupling Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OxAdd + Ar-X Transmetal Ar-Pd(II)(R)L_n (Transmetalation) OxAdd->Transmetal + R-M Homo_Product Ar-Ar (Homo-coupled Product) OxAdd->Homo_Product Side Reactions Transmetal->Pd0 Product Ar-R (Cross-Coupled Product) Transmetal->Product Reductive Elimination Homo_Start Ar-Pd(II)(X)L_n Homo_React Ar-X

Fig 1. Desired vs. Undesired Coupling Pathways.

Q2: Which cross-coupling reaction is most susceptible to homo-coupling with this compound?

A2: While homo-coupling can be an issue in many cross-coupling reactions, Suzuki-Miyaura couplings are often particularly susceptible due to the potential for the boronic acid to undergo homo-coupling, especially in the presence of trace oxygen or if the reduction of the Pd(II) precatalyst is not efficient.[5][9]

Q3: How can I definitively identify the homo-coupled byproduct?

A3: The most reliable methods are:

  • Mass Spectrometry (MS): The homo-coupled product, 6,6'-bi(2,3-dichloroquinoxaline), will have a distinct molecular weight that can be easily identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the homo-coupled product will be different from the starting material and the desired product, often showing a more complex aromatic region due to the coupling.

  • High-Performance Liquid Chromatography (HPLC): Comparing the retention time of the byproduct with a synthesized standard of the homo-coupled product can provide definitive identification.

Q4: Are there alternative strategies if homo-coupling persists?

A4: If extensive optimization of a particular cross-coupling reaction fails to suppress homo-coupling, consider changing the coupling strategy. For example, if a Suzuki reaction is problematic, a Stille coupling (using an organotin reagent) or a Negishi coupling (using an organozinc reagent) might offer a different reactivity profile that disfavors homo-coupling.[1]

PART 3: Experimental Protocols

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol is a starting point designed to minimize homo-coupling for the reaction of this compound with an arylboronic acid.

  • Reagent Preparation:

    • Ensure this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) are dry.

    • Use an anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1). Degas by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To an oven-dried flask, add the this compound, arylboronic acid, and base under a positive pressure of argon.

    • Add the degassed solvent via syringe.

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) and the ligand (e.g., XPhos, 1.1 equiv relative to Pd) as a solid or a solution in the reaction solvent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Reaction Optimization Workflow

When facing persistent homo-coupling, a systematic approach to optimization is necessary. The following workflow can guide your experimental design.

Fig 2. Decision workflow for reaction optimization.

PART 4: References

Sources

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for researchers working with 6-Bromo-2,3-dichloroquinoxaline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve reaction yields. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is key to advancing drug discovery projects.

The this compound molecule presents a fascinating case of differential reactivity. The chlorine atoms at the C2 and C3 positions are located on an electron-deficient pyrazine ring, making them highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] In contrast, the bromine atom at the C6 position is on the benzene portion of the scaffold and is significantly less reactive under SNAr conditions. This guide will address the nuances of substituting all three positions, with a focus on achieving selectivity and high yields.

Section 1: Troubleshooting Guide

This section addresses specific problems you may be encountering during your experiments.

Question 1: Why is my overall yield consistently low when reacting this compound with my nucleophile?

Answer: Low yields in this system typically trace back to one of three areas: reaction conditions, nucleophile reactivity, or competing side reactions.

  • Sub-optimal Reaction Conditions: The SNAr mechanism is highly sensitive to the reaction environment.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or THF are generally superior for SNAr reactions.[3] They effectively solvate the cation of your nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[4][5] Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[6][7]

    • Temperature: Many SNAr reactions with dichloroquinoxalines require elevated temperatures to overcome the activation energy barrier.[8] If your reaction is sluggish at room temperature, a gradual increase in heat is warranted. However, excessive heat can promote side reactions and decomposition.[8] Microwave irradiation is an excellent alternative for rapidly screening conditions and often provides higher yields in shorter times.[2][8]

  • Insufficient Nucleophile Reactivity: Not all nucleophiles are created equal. Weak nucleophiles (e.g., neutral water, alcohols without a base) will struggle to attack the electron-deficient ring. The strength of your nucleophile should be considered. If you are using a neutral amine, alcohol, or thiol, the addition of a base is crucial to either deprotonate it into a more potent anionic form or to scavenge the HCl generated during the reaction.

  • Reaction Pathway Mismatch: You may be attempting to substitute the 6-bromo position using standard SNAr conditions. This is a common pitfall. The C6-Br bond is not sufficiently activated for a classical SNAr reaction. Low yields are expected. For substitution at this position, a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, is the appropriate and more effective strategy.[9]

Question 2: I'm getting an inseparable mixture of C2-mono-substituted and C2,C3-di-substituted products. How can I improve selectivity for the monosubstituted product?

Answer: Achieving selectivity is a classic challenge of kinetics versus thermodynamics. The first substitution at C2 or C3 activates the remaining halogen, often making the second substitution faster than the first. However, you can favor the mono-substituted product by carefully controlling the reaction parameters.

  • Stoichiometry is Key: Use a strict 1.0 to 1.1 equivalents of your nucleophile relative to the this compound. Using an excess of the nucleophile will invariably push the reaction towards di-substitution.

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C. This allows you to exploit the initial kinetic difference between the first and second substitution.

  • Monitor Closely: Follow the reaction's progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed and before a significant amount of the di-substituted product appears.

  • Slow Addition: Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, further favoring monosubstitution.

The diagram below illustrates the strategic control over the reaction outcome.

G cluster_conditions Reaction Conditions cluster_params Parameters Kinetics Kinetic Control (Mono-substitution) Thermo Thermodynamic Control (Di-substitution) Stoich Stoichiometry Stoich->Kinetics ~1 eq. Nucleophile Stoich->Thermo >2 eq. Nucleophile Temp Temperature Temp->Kinetics Low Temp (0°C to RT) Temp->Thermo High Temp Time Reaction Time Time->Kinetics Short Time (Monitor by TLC) Time->Thermo Long Time (Drive to completion) G start Reaction Stalled q1 Is a base required and present? start->q1 q2 Is the solvent appropriate? (Polar Aprotic) q1->q2 Yes a1 Add appropriate base (e.g., K₂CO₃, DIPEA) q1->a1 No q3 Is the nucleophile stable under reaction conditions? q2->q3 Yes a2 Switch to DMSO or DMF q2->a2 No q4 Is the product insoluble? q3->q4 Yes a3 Consider decomposition. Lower temperature or use a milder base. q3->a3 No a4 Product may have crashed out, passivating starting material. Try a more solubilizing solvent. q4->a4 Yes

Caption: Troubleshooting workflow for stalled reactions.

  • Check Your Base: If your nucleophile is an amine, alcohol, or thiol, the reaction generates one equivalent of HCl for every substitution. This acid can protonate your starting nucleophile, rendering it inactive. An acid scavenger (like triethylamine, DIPEA) or a carbonate base (K₂CO₃, Cs₂CO₃) is essential to neutralize this acid and keep the reaction going.

  • Solvent and Solubility: Ensure you are using a polar aprotic solvent like DMSO or DMF. [4][5]It's also possible that your product is insoluble under the reaction conditions. As it forms, it may precipitate out of the solution, potentially trapping or coating the unreacted starting material, thus halting the reaction. If you observe significant precipitation, try a solvent in which the product is more soluble.

  • Nucleophile Stability: Confirm that your nucleophile is stable at the reaction temperature. Some complex molecules can decompose at high temperatures, leading to a loss of active reagent over time.

  • Deactivation of Starting Material: In some cases with specific nucleophiles, a side reaction could be modifying the quinoxaline ring in a way that deactivates it towards further substitution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the three halogen positions?

The reactivity order for a standard SNAr reaction is C2/C3-Cl >> C6-Br . The chlorine atoms on the pyrazine ring are highly activated by the adjacent electron-withdrawing nitrogen atoms. These nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is the rate-determining step of the reaction. [10][11][12]The bromine at C6 does not benefit from this direct resonance stabilization with the heteroatoms, making its substitution via an SNAr mechanism kinetically unfavorable.

G cluster_stabilization Intermediate Stabilization at C2 Mechanism Nucleophile Attack Meisenheimer Complex (Stabilized) Leaving Group Elimination Stabilization Negative charge delocalized onto ring nitrogens. LOWERS activation energy. Mechanism:f1->Stabilization Key Step

Caption: SNAr mechanism highlighting intermediate stabilization.

Q2: Which base is best for reactions with amine or alcohol nucleophiles?

The choice of base depends on the nucleophile's pKa and the desired reaction conditions.

BaseTypepKa (Conjugate Acid)Typical Application
K₂CO₃ Inorganic, Heterogeneous~10.3A good, inexpensive choice for deprotonating phenols and some alcohols. Also acts as an acid scavenger.
Cs₂CO₃ Inorganic, More Soluble~10.3More soluble in organic solvents than K₂CO₃, often leading to faster reactions. More expensive.
DIPEA Organic, Non-nucleophilic~10.7A sterically hindered organic base. Excellent as an acid scavenger for amine nucleophiles as it won't compete in the substitution.
NaH Strong, Non-nucleophilic~36Used for complete deprotonation of alcohols to form highly reactive alkoxides. Requires anhydrous conditions.

For most amine substitutions, DIPEA is an excellent first choice. For alcohol or phenol substitutions, K₂CO₃ or Cs₂CO₃ are standard.

Q3: Can I use a catalyst to improve my yields?

For the substitution of the C2 and C3 chloro groups, a catalyst is typically not required as the substrate is already highly activated for SNAr. [1] However, for substituting the C6-bromo position , a transition-metal catalyst is almost always necessary. [9]Palladium-based catalysts for Buchwald-Hartwig amination or Suzuki coupling are the industry standard for forming C-N and C-C bonds at unactivated aryl halide positions. [13][14]Attempting this transformation without a catalyst will lead to failure.

Section 3: Optimized Experimental Protocols

Protocol 1: Selective Mono-amination at the C2 Position

This protocol is designed to maximize the yield of the C2-amino-6-bromo-3-chloroquinoxaline.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous THF or Dioxane to create a 0.1 M solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagents: Add the desired amine nucleophile (1.05 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the desired mono-substituted product.

Protocol 2: Buchwald-Hartwig Amination at the C6-Bromo Position

This protocol assumes prior substitution at the C2 and C3 positions (represented by 'R' groups) and focuses on the C6-Br bond.

  • Setup: In a glovebox or under an inert atmosphere, add the 6-bromo-2,3-di(R)-quinoxaline substrate (1.0 eq), the amine nucleophile (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) to a reaction vessel.

  • Solvent: Add anhydrous, degassed toluene or dioxane (to 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the C6-aminated product.

Section 4: References

Sources

troubleshooting low reactivity of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the reactivity of this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are answers to some of the most common questions we receive regarding the use of this compound in synthesis.

Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig coupling failing or giving low yields at the C-6 bromine position?

A: Low reactivity at the C-6 position is a common challenge and can be attributed to several factors. The primary reason is often a suboptimal catalyst system. The C-Br bond on the electron-deficient quinoxaline ring requires a highly active palladium catalyst for efficient oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

  • Troubleshooting Checklist:

    • Catalyst System: Are you using a modern, electron-rich, and bulky phosphine ligand (e.g., Buchwald or Hartwig ligands) or an N-heterocyclic carbene (NHC) ligand?[2][3]

    • Base Selection: Is the base strong enough? For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]

    • Inert Atmosphere: Have you rigorously excluded oxygen from your reaction? Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Ensure your flask is properly purged with an inert gas like argon or nitrogen.[2]

    • Reagent Quality: Is your boronic acid/ester pure? Protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with excess water or strong bases.[2]

Q2: I am attempting a cross-coupling reaction at the C-6 bromine, but my nucleophile is reacting at the C-2 or C-3 chlorine positions instead. Why is this happening?

A: This is a classic case of competing reaction pathways. The quinoxaline core is inherently electron-deficient due to the two nitrogen atoms in the pyrazine ring. This electronic feature makes the C-2 and C-3 positions highly activated towards Nucleophilic Aromatic Substitution (SNAr).[4][5] Many nucleophiles, especially amines and alkoxides, can directly displace the chlorine atoms without the need for a metal catalyst, a reaction that is often faster than the palladium-catalyzed cross-coupling at the C-6 position.[5]

  • To favor C-6 coupling:

    • Use less nucleophilic bases for the cross-coupling reaction (e.g., K₃PO₄ instead of NaOtBu if your amine nucleophile is also the base).

    • Choose your palladium catalyst and ligand carefully to accelerate the C-Br activation, making it kinetically competitive with the SNAr reaction.

    • In some cases, performing the reaction at a lower temperature may suppress the SNAr pathway more than the cross-coupling pathway.

Q3: My this compound starting material is poorly soluble in my chosen reaction solvent. What can I do?

A: Poor solubility can significantly hinder reaction rates and lead to inconsistent results.

  • Solvent Choice: Consider switching to a more polar aprotic solvent that is known to be effective for cross-coupling reactions, such as dioxane, DMF, or toluene, sometimes with co-solvents.[6][7]

  • Temperature: Increasing the reaction temperature can improve solubility.

  • Solid-State Coupling: For extremely insoluble substrates, advanced techniques like high-temperature ball milling have been developed to facilitate solid-state cross-coupling reactions, eliminating the need for a solvent altogether.[8]

Q4: I'm observing significant debromination of my starting material as a major side product. How can I prevent this?

A: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including the reaction of an intermediate with trace amounts of water or other proton sources.

  • Minimize Water: Ensure all your reagents and solvents are anhydrous. While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can promote side reactions.[2]

  • Ligand Choice: The choice of ligand can influence the stability of the palladium intermediates and their propensity for side reactions. Screening different ligands can help identify a system that favors the desired reductive elimination over hydrodehalogenation.

  • Base: The strength and nature of the base can also play a role. Experiment with different bases to find one that minimizes this side reaction.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the quinoxaline ring system and the distinct nature of the attached halogen atoms.

Causality of Reactivity:

  • C-2 and C-3 Positions (Cl): The pyrazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This withdrawal of electron density makes the carbon atoms, particularly C-2 and C-3, highly electrophilic.[9][10] This high electrophilicity activates the C-Cl bonds towards Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via an addition-elimination mechanism and typically does not require a metal catalyst.[11]

  • C-6 Position (Br): The C-Br bond is on the benzene portion of the heterocycle. While still influenced by the electron-withdrawing nature of the pyrazine ring, it is significantly less activated towards SNAr. Functionalization at this position almost exclusively requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The success of these reactions depends on the ability of the palladium catalyst to undergo oxidative addition into the C-Br bond.[12]

The site selectivity of reactions on polyhalogenated heterocycles is strongly influenced by these electronic factors.[9] For 2,6-dichloroquinoxaline, Suzuki-Miyaura coupling reactions have been shown to occur with excellent site selectivity at the C-2 position, further highlighting the higher reactivity of the pyrazine ring positions in cross-coupling as well.[13]

G cluster_0 This compound cluster_1 Reaction Pathways Structure Structure (Image Placeholder) C2_C3 C-2 and C-3 Positions (Dichloro-) SNAr Nucleophilic Aromatic Substitution (SNAr) - Catalyst-free - Favored by strong nucleophiles (amines, alkoxides) C2_C3->SNAr Highly Activated C6 C-6 Position (Bromo-) CrossCoupling Palladium-Catalyzed Cross-Coupling - Requires Pd(0) catalyst + Ligand - Necessary for C-Br activation C6->CrossCoupling Requires Catalysis SNAr->CrossCoupling Competes with

Caption: Reactivity sites on this compound.

Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling at the C-6 Position

For successful Suzuki-Miyaura or Buchwald-Hartwig amination at the C-6 position, a systematic approach to optimization is crucial. The workflow below outlines the key steps.

Troubleshooting_Workflow cluster_catalyst Catalyst Recommendations cluster_base Base Recommendations start Low Yield / No Reaction at C-6 check_catalyst 1. Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Is the Pd source active? start->check_catalyst check_base 2. Check Base - Is it strong enough? - Is it soluble? check_catalyst->check_base cat_ligands Ligands: XPhos, SPhos, RuPhos, BINAP, dppf Pd Sources: Pd(OAc)₂, Pd₂(dba)₃, Precatalysts check_conditions 3. Verify Reaction Conditions - Is the system truly inert? - Is the temperature optimal? - Are solvents anhydrous? check_base->check_conditions base_rec Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu (Choose carefully for amination) check_reagents 4. Assess Reagent Quality - Purity of starting material? - Integrity of boronic acid/amine? check_conditions->check_reagents solution Optimized Reaction / High Yield check_reagents->solution Systematic Optimization

Caption: Troubleshooting workflow for C-6 cross-coupling reactions.

Data Presentation: Recommended Starting Conditions

The selection of catalyst, ligand, base, and solvent is critical. The following tables provide experimentally grounded starting points for optimization.

Table 1: Catalyst System Selection for C-6 Arylation/Amination

Reaction TypePalladium SourceRecommended Ligands (Choose one)Loading (mol%)Rationale
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: XPhos, SPhosFerrocenyl Ligands: dppf1-5%Bulky, electron-rich ligands facilitate the difficult oxidative addition step into the C-Br bond.[2][3]
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: RuPhos, XPhosBidentate Ligands: BINAP, Xantphos1-5%The choice of ligand is crucial for promoting reductive elimination and preventing side reactions.[12][14]

Table 2: Base and Solvent Selection

Reaction TypeRecommended BasesRecommended SolventsTemperature (°C)
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, DMF80 - 110
Buchwald-Hartwig KOtBu, LHMDS, Cs₂CO₃Toluene, 1,4-Dioxane, DME80 - 110

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-6

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[2]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a mixture of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-6

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the amine (1.1-1.3 equiv), the base (e.g., KOtBu, 1.2-1.5 equiv), and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

References

  • de Freitas, R. P., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1195-1215. Available: [Link]
  • de Freitas, R. P., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Cawthray, J. F., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available: [Link]
  • Mąkosza, M., et al. (2006). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 4(18), 3455-3459. Available: [Link]
  • Cawthray, J. F., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Green Chemistry in Action: Optimizing Cross-Coupling Reactions with Efficient Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
  • Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube [Online]. Available: [Link]
  • Buchwald–Hartwig amination. Wikipedia [Online]. Available: [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts [Online]. Available: [Link]
  • 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities.
  • Nova, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(12), 1437-1447. Available: [Link]
  • Nucleophilic aromatic substitution. Wikipedia [Online]. Available: [Link]
  • Optimization of Pd-catalyzed cross-coupling reactions.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3 [Online]. Available: [Link]
  • D. M. F. Martins, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 1-21. Available: [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit [Online]. Available: [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Powers, K. W., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(13), 2829-2843. Available: [Link]
  • Investigation on reactivity of dichloroquinoxaline (1 a) with...
  • Recent Advances in the Synthesis and Reactivity of Quinoxaline.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central [Online]. Available: [Link]
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available: [Link]
  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Late-stage functionalization of BN-heterocycles. PubMed Central [Online]. Available: [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts [Online]. Available: [Link]
  • Nucleophilic substitution reactions of some polyhalogenated compounds. Durham e-Theses [Online]. Available: [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit [Online]. Available: [Link]
  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers [Online]. Available: [Link]
  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. PubMed Central [Online]. Available: [Link]
  • Chemistry of 2,3-Dichloroquinoxalines.
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au [Online]. Available: [Link]
  • (A) Overview of the addition of arylboronic acids to electron-deficient...
  • 6-Bromo-2,3-diphenylquinoxaline. PubChem [Online]. Available: [Link]
  • Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Google Patents [Online].
  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides.
  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PubMed Central [Online]. Available: [Link]
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD [Online]. Available: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with the challenging substrate, 6-bromo-2,3-dichloroquinoxaline. Our goal is to provide not just protocols, but the underlying logic and troubleshooting strategies to empower you to overcome common experimental hurdles and achieve success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions and provides a strategic overview for working with this compound.

Q1: I'm planning a cross-coupling reaction with this compound. Which halogen is expected to react first, and why?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl.[1] For this compound, the carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the carbon-chlorine (C-Cl) bonds. Therefore, you can expect selective reactivity at the 6-bromo position.

This selectivity allows for a stepwise functionalization of the quinoxaline core. The chloro substituents are significantly less reactive and would require more forcing conditions or specialized catalyst systems to participate in cross-coupling. A study on the related 6-bromo-2-chloroquinoline demonstrated successful selective Buchwald-Hartwig amination at the bromo position while the chloro position remained intact.[2][3]

Q2: What are the primary challenges I should anticipate when using this compound as a substrate?

A2: The primary challenges stem from the electronic nature and polyhalogenation of the substrate:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] This is a common issue with heteroaromatic substrates.

  • Poor Solubility: Quinoxaline derivatives can have limited solubility in common organic solvents, which can affect reaction kinetics.

  • Side Reactions: Besides the desired coupling, potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the coupling partner.[5]

  • Product Inhibition: The coupled product, now a more electron-rich heteroaromatic system, might bind more strongly to the palladium catalyst than the starting material, leading to catalyst sequestration and incomplete conversion.

Careful selection of the ligand, base, and solvent is critical to mitigate these challenges.

Q3: How do I choose the right class of palladium catalyst and ligand for my specific cross-coupling reaction?

A3: The choice is dictated by the type of bond you intend to form (C-C, C-N, or C-C(sp)). Here is a general guide:

  • For Suzuki-Miyaura (C-C bond formation): Bulky, electron-rich phosphine ligands are the standard. Ligands like SPhos, XPhos, or RuPhos are excellent starting points. They promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] For challenging substrates, pre-formed catalysts, such as the G3 or G4 Buchwald precatalysts, can provide more reliable initiation of the active Pd(0) species.[7]

  • For Buchwald-Hartwig Amination (C-N bond formation): The choice depends on the amine. For primary amines, bidentate ligands like BINAP or Josiphos are often effective.[8] For secondary amines or challenging primary amines, bulky monodentate biarylphosphine ligands (e.g., BrettPhos, RuPhos) are generally preferred.[9][10]

  • For Sonogashira Coupling (C-C(sp) bond formation): The classic conditions use a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI).[1] However, copper-free conditions are often preferred to avoid the homocoupling of the alkyne (Glaser coupling).[11][12] In these cases, a palladium catalyst with a phosphine ligand and a suitable amine base is employed.

Below is a decision-making workflow for initial catalyst selection:

start Desired Reaction with This compound suzuki Suzuki-Miyaura (C-C bond) start->suzuki Boronic Acid/ Ester buchwald Buchwald-Hartwig (C-N bond) start->buchwald Amine/ Amide sonogashira Sonogashira (C-Csp bond) start->sonogashira Terminal Alkyne suzuki_cat Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Ligand: SPhos, XPhos, RuPhos - Base: K2CO3, K3PO4, Cs2CO3 suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd(OAc)2 or Pd G3 Precatalyst - Ligand: BrettPhos, BINAP - Base: NaOtBu, K3PO4, Cs2CO3 buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd(PPh3)2Cl2 / CuI - or (Copper-Free): Pd(OAc)2 / SPhos - Base: Et3N, DIPEA sonogashira->sonogashira_cat

Caption: Initial catalyst system selection workflow.

Section 2: Troubleshooting Guides

This section provides structured advice for common experimental failures.

Issue 1: Low to No Product Yield

Q: My reaction shows no conversion, or the yield is very low. What should I investigate first?

A: Low or no yield is a common but solvable issue. A systematic check of your reaction parameters is the most effective approach.

start Low/No Yield Observed reagents 1. Verify Reagent Quality - Are starting materials pure? - Is the solvent anhydrous? - Is the base fresh and dry? start->reagents atmosphere 2. Check Inert Atmosphere - Was the reaction properly degassed? - Is there a good seal on the vessel? reagents->atmosphere catalyst 3. Evaluate Catalyst Activity - Is the Pd precatalyst old? - Is the ligand air-sensitive? - Consider a pre-activated catalyst. atmosphere->catalyst conditions 4. Re-evaluate Reaction Conditions - Is the temperature high enough? - Is the base appropriate for the reaction? - Try a different ligand or solvent. catalyst->conditions

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Seal the vial with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add degassed solvent (e.g., 10 mL of a 9:1 mixture of toluene:water) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Catalyst System Comparison for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield RangeReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10075-95%[13][14]
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane11070-90%[14]
XPhos Pd G3 (2)(integral)Cs₂CO₃t-BuOH8080-98%[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the C-N coupling of primary or secondary amines.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol). Note: Handle NaOtBu in a glovebox if possible as it is highly hygroscopic.

  • Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol) and degassed solvent (e.g., toluene, 10 mL).

  • Place the reaction tube in a preheated oil bath at 90-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench by adding saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry, concentrate, and purify by chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

This protocol avoids the use of copper salts to prevent alkyne homocoupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%).

  • Seal the vial, and purge with argon.

  • Add degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at a temperature between room temperature and 60 °C. Mild heating may be required. [16]6. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. (2024). In Wikipedia.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
  • Copper-free Sonogashira coupling. (2008).
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Use of base metals in Buchwald-Hartwig coupling. (2025). Wordpress.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC - NIH.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014).
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). MDPI.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2016). ACS Figshare.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2025).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2025).
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). PubMed.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. (2025). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. (2025).
  • Cross-Coupling Chemistry. (n.d.). University of Rochester.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). PubMed Central.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Troubleshooting common problems in quinoxaline synthesis. (2025). BenchChem.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.

Sources

Technical Support Center: Scale-Up of Reactions Involving 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 6-bromo-2,3-dichloroquinoxaline. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming common challenges encountered during the scale-up of reactions involving this versatile heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Its utility stems from the two highly reactive chloro-substituents at the C2 and C3 positions, which are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr).[3] The bromo-substituent on the benzene ring offers an additional handle for further functionalization, for instance, via cross-coupling reactions.

However, transitioning from bench-scale discovery to pilot or manufacturing scale presents a unique set of challenges. Issues such as reaction control, impurity profiles, and process safety become paramount. This guide provides a structured, question-and-answer-based approach to navigate these complexities, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of SNAr reactions with this compound.

Q1: My SNAr reaction is sluggish or incomplete upon scale-up, leading to low yield. What are the likely causes and solutions?

Low yields are a frequent scale-up concern and can often be traced back to several factors that are less pronounced at the lab scale.[4][5]

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. This prevents the nucleophile from effectively reaching the substrate.

    • Troubleshooting:

      • Mechanical Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) for the viscosity of your reaction mixture.

      • Baffling: Use reactors with baffles to prevent vortexing and improve top-to-bottom mixing.

      • Stir Speed Study: Perform a study to determine the optimal stirring speed where the reaction rate becomes independent of agitation.

  • Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent, which is exacerbated at higher concentrations during scale-up.

    • Troubleshooting:

      • Solvent Screening: Consider a co-solvent system or a different solvent with better solubility characteristics. Ensure the new solvent is compatible with your reaction conditions and downstream processing.

      • Temperature Adjustment: Cautiously increasing the reaction temperature can improve solubility, but this must be balanced against the risk of side reactions or product degradation.

  • Deactivated Nucleophile: The nucleophile's reactivity can be diminished by impurities (e.g., water in the case of strong bases) or by reacting with atmospheric CO2.

    • Troubleshooting:

      • Reagent Quality: Use high-purity, anhydrous solvents and reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric components.[6]

Q2: I'm observing significant formation of the di-substituted product when I'm targeting mono-substitution. How can I improve selectivity?

Controlling selectivity in sequential SNAr reactions is critical. The first nucleophilic substitution deactivates the quinoxaline ring, making the second substitution more difficult, but over-reaction is still a major scale-up challenge.[7]

  • Reaction Temperature: Exothermic SNAr reactions can lead to temperature spikes in large reactors if heat removal is inefficient. These "hot spots" can provide the necessary activation energy for the second, less favorable substitution to occur.

    • Troubleshooting:

      • Controlled Addition: Add the nucleophile or the limiting reagent slowly and sub-surface to allow the reactor's cooling system to manage the exotherm.

      • Lower Initial Temperature: Start the reaction at a lower temperature than the lab-scale protocol to compensate for the reduced surface-area-to-volume ratio of larger reactors.

  • Stoichiometry: Inaccurate reagent charging on a large scale can lead to an excess of the nucleophile, driving the reaction towards di-substitution.

    • Troubleshooting:

      • Precise Dosing: Use calibrated pumps or mass flow meters for liquid additions. For solids, ensure accurate weighing and complete transfer.

      • Limiting Reagent: Ensure the this compound is the limiting reagent if mono-substitution is desired.

Below is a decision-making workflow for troubleshooting selectivity issues.

G start Low Selectivity for Mono-Substitution temp Is Reaction Temperature Well-Controlled? start->temp stoich Is Stoichiometry Accurate (Nucleophile ≤ 1.0 eq)? temp->stoich Yes slow_add Implement Slow, Controlled Addition of Nucleophile temp->slow_add No recalibrate Recalibrate Dosing Equipment stoich->recalibrate No monitor Monitor Reaction by In-Process Control (IPC) stoich->monitor Yes lower_temp Lower Reaction Setpoint slow_add->lower_temp lower_temp->monitor recalibrate->monitor end Improved Selectivity Achieved monitor->end

Caption: Troubleshooting workflow for poor SNAr selectivity.

Q3: The work-up and isolation of my product are difficult at scale, resulting in product loss and impurities. What can I do?

Work-up and purification are often the most challenging steps to scale effectively.

  • Emulsion Formation: During aqueous washes, vigorous stirring of biphasic mixtures can lead to stable emulsions that are difficult to break.

    • Troubleshooting:

      • Gentle Agitation: Reduce the stirring speed during extraction.

      • Brine Wash: Add a saturated NaCl solution (brine) to increase the aqueous phase density and help break the emulsion.

      • Solvent Choice: Consider a different extraction solvent that has a greater density difference with water.

  • Crystallization/Precipitation Issues: A product that crystallizes nicely in a 250 mL flask may "oil out" or form an intractable solid in a 100 L reactor.

    • Troubleshooting:

      • Controlled Cooling: Implement a slow, controlled cooling ramp to promote the growth of larger, more easily filterable crystals.

      • Anti-Solvent Addition: Add the anti-solvent slowly to a well-agitated solution of the crude product. Seeding the solution with a small amount of pure product can be highly effective.

      • Solvent System: Re-evaluate the crystallization solvent system. A mixture of solvents may be required to achieve optimal results. Recrystallization from ethanol is a common method for purifying quinoxaline derivatives.[8]

Q4: What are the key safety considerations when scaling up reactions with this compound?

Safety is the highest priority. This compound and related compounds are classified as irritants and are toxic if swallowed.[9][10]

  • Handling and Personal Protective Equipment (PPE):

    • Containment: Use a chemical fume hood or a ventilated enclosure for all transfers.[11] For larger scales, closed-system transfers are recommended.

    • PPE: Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a lab coat.[9][12] Respiratory protection may be required if dusts are generated.[9]

  • Thermal Hazards: SNAr reactions are often exothermic. A thermal runaway can occur if the reaction rate and heat generation exceed the reactor's cooling capacity.

    • Hazard Assessment: Perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for safe process design.

    • Emergency Planning: Ensure an emergency cooling plan and quenching procedure are in place before starting the scaled-up reaction.

  • Waste Disposal:

    • Regulations: Dispose of all waste, including contaminated gloves and empty containers, in accordance with local, state, and federal regulations.[9]

    • Quenching: Quench reactive intermediates and reagents before disposal.

Section 2: Protocols and Methodologies

Protocol 1: Scaled-Up Mono-Amination of this compound

This protocol provides a general method for the selective mono-substitution of this compound with a primary or secondary amine at a 1 mole scale.

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationNotes
This compound277.9 g (1.0 mol)Ensure >98% purity.
Amine (e.g., Morpholine)87.1 g (1.0 mol)Use a high-purity grade.
N,N-Dimethylformamide (DMF)2.8 LAnhydrous grade.
Potassium Carbonate (K2CO3)152 g (1.1 mol)Fine powder, dried.
10 L Jacketed Glass Reactor-Equipped with overhead stirrer, thermocouple, condenser, and N2 inlet.
Addition Funnel / Dosing Pump-For controlled addition.

Procedure:

  • Reactor Setup: Assemble the 10 L reactor system. Ensure all joints are sealed and the system is leak-tight. Purge the reactor with dry nitrogen for 30 minutes.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (1.0 mol), potassium carbonate (1.1 mol), and N,N-Dimethylformamide (2.8 L).

  • Initial Stirring: Begin stirring the mixture at 150 RPM to ensure a uniform slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Nucleophile Addition: Dissolve the amine (1.0 mol) in 500 mL of DMF and charge it to the addition funnel. Add the amine solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to 10 °C. Slowly pour the reaction mixture into a separate vessel containing 10 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Section 3: Mechanistic Insights

The SNAr Mechanism on the Quinoxaline Scaffold

The high reactivity of the 2- and 3-positions on the quinoxaline ring towards nucleophiles is due to the electron-withdrawing nature of the pyrazine ring nitrogens. These nitrogen atoms stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[13][14][15]

The reaction proceeds via a two-step addition-elimination mechanism:[16]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).[14]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

The presence of strong electron-withdrawing groups, like the nitrogens in the quinoxaline ring, is essential for stabilizing the intermediate and allowing the reaction to proceed.[13]

Sources

dehalogenation side reactions of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-2,3-dichloroquinoxaline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that working with polyhalogenated heteroaromatics presents unique challenges, particularly the prevalence of undesired side reactions. This guide is structured to provide direct, actionable solutions to common problems encountered during the functionalization of this versatile scaffold, with a focus on mitigating dehalogenation.

Troubleshooting Guide: Dehalogenation Side Reactions

This section addresses specific experimental failures and provides a logical framework for troubleshooting.

Q1: I attempted a Suzuki coupling reaction targeting the C-6 bromo position, but my primary isolated product was 2,3-dichloroquinoxaline. What is causing this significant debromination?

This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling where the aryl halide is reduced instead of coupled.[1] The core of the problem is the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.[2] Instead of undergoing transmetalation with your boronic acid, the Ar-Pd-Br intermediate undergoes reductive elimination with the hydride, yielding the undesired Ar-H product.

Several factors in your reaction setup could be generating the problematic Pd-H species. Let's diagnose the likely culprits.

Visualizing the Competing Pathways

The diagram below illustrates the critical branch point in the catalytic cycle where the desired Suzuki coupling competes with the undesired hydrodehalogenation pathway.

Suzuki vs Dehalogenation sub Ar-Br (this compound) ox_add Oxidative Addition sub->ox_add pd0 Pd(0)L₂ pd0->ox_add arpd_intermediate Ar-Pd(II)-L₂-Br ox_add->arpd_intermediate transmetalation Transmetalation arpd_intermediate->transmetalation dehalogenation Hydrodehalogenation arpd_intermediate->dehalogenation Undesired Pathway boronic R-B(OH)₂ boronic->transmetalation arpd_r Ar-Pd(II)-L₂-R transmetalation->arpd_r red_elim_good Reductive Elimination arpd_r->red_elim_good red_elim_good->pd0 Catalyst Regeneration product Desired Product (Ar-R) red_elim_good->product pd_h [Pd-H] Source (Base, H₂O, Solvent) pd_h->dehalogenation red_elim_bad Reductive Elimination dehalogenation->red_elim_bad red_elim_bad->pd0 Catalyst Regeneration side_product Side Product (Ar-H) red_elim_bad->side_product

Caption: Competing Suzuki Coupling and Hydrodehalogenation Pathways.

Troubleshooting Matrix: Pinpointing and Solving the Issue

The following table outlines the most probable causes for excessive debromination and provides validated solutions.

Potential Cause Recommended Action Scientific Rationale
Inappropriate Base Switch from strong bases (e.g., alkoxides like NaOtBu) to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong alkoxide bases can react with the palladium complex or trace water to generate Pd-H species, directly fueling the dehalogenation pathway. Weaker carbonate or phosphate bases are less prone to this side reaction.
Hydride-Donating Solvent Replace protic or reducible solvents (e.g., alcohols) with aprotic solvents like dioxane, THF, or toluene.[1]Alcohols can serve as hydride donors, especially at elevated temperatures in the presence of a base and palladium catalyst.[2] Aprotic solvents eliminate this variable.
Suboptimal Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands accelerate the rate of reductive elimination for the desired cross-coupled product (Ar-R). By making the desired final step faster, the Ar-Pd-R intermediate is less likely to revert or participate in side reactions.
Excessive Water While some water is often necessary (especially with K₃PO₄), ensure it is not excessive. Use anhydrous solvents and dry glassware.Water can be a proton source that contributes to the formation of Pd-H species, particularly in reactions involving fluorinated substrates.[3] Careful control over water content is crucial.
High Reaction Temperature Lower the reaction temperature. If the desired reaction is sluggish, first optimize the catalyst system before increasing heat.While higher temperatures increase reaction rates, they can disproportionately accelerate the rate of the undesired dehalogenation side reaction.

Q2: I am performing a nucleophilic aromatic substitution (SNAr) with a thiol on the 2,3-dichloro positions. I'm observing some loss of the bromine at C-6. Why would this happen in a non-palladium reaction?

While less common than in cross-coupling, debromination at C-6 can still occur during SNAr reactions under certain conditions. The quinoxaline ring system can participate in reductive processes.[4]

  • Probable Cause 1: Reductive Environment: If your nucleophile (or other reagents) can create a reductive environment, this can lead to the chemical reduction of the aryl bromide. For instance, some sulfur compounds under basic conditions can facilitate electron transfer processes that lead to dehalogenation.

  • Probable Cause 2: Trace Metal Contamination: Contamination from transition metals (e.g., iron, copper) in reagents or from the reaction vessel can catalyze reductive dehalogenation, even at ppm levels.

  • Solution:

    • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidative/reductive side reactions involving atmospheric components.

    • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal contaminants.

    • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable SNAr reaction rate to disfavor higher-activation energy side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is the most susceptible to dehalogenation?

The bromine at the C-6 position is significantly more susceptible to reductive dehalogenation, particularly in palladium-catalyzed reactions.[1] The general reactivity order for halogens in such side reactions is I > Br > Cl.[5][6] The chlorine atoms at the C-2 and C-3 positions are on the electron-deficient pyrazine ring, which makes them highly activated for nucleophilic aromatic substitution (SNAr) but less prone to oxidative addition with Pd(0) and subsequent hydrodehalogenation compared to the C-6 bromine.

Q2: What is the fundamental mechanism of hydrodehalogenation in palladium-catalyzed reactions?

The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) complex.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of your quinoxaline to form an Ar-Pd(II)-Br intermediate.

  • Formation of Pd-H: A Pd-H species is formed. Sources can include the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[2][3]

  • Reductive Elimination: Instead of coupling with a partner, the Ar-Pd(II)-Br complex reacts with the Pd-H species. This leads to a reductive elimination event that forms a bond between the aryl group and hydrogen (Ar-H), regenerating the Pd(0) catalyst.[2]

Q3: Can the choice of palladium precatalyst influence the rate of dehalogenation?

Yes. Modern palladium precatalysts, such as the G2 or G3 palladacycles (e.g., XPhos Pd G3), are designed to readily and cleanly generate the active monoligated Pd(0) species. Using a well-defined precatalyst can lead to more reproducible and cleaner reactions by ensuring the catalytic cycle starts efficiently, which can sometimes minimize the lifetime of intermediates that might otherwise decompose or enter side-reaction pathways.

Q4: Are there any alternative coupling strategies for this substrate that are less prone to dehalogenation?

While palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig aminations are powerful, their reductive nature makes dehalogenation a persistent risk. For certain transformations, you might consider:

  • Nucleophilic Aromatic Substitution (SNAr): As discussed, the C-2 and C-3 chloro positions are highly activated for SNAr with a wide range of N, O, and S nucleophiles.[7] This method avoids palladium catalysis altogether.

  • Directed Ortho-Metalation (DoM): If other positions on the quinoxaline need functionalization, DoM strategies using strong bases like LDA could be explored, though this would require careful consideration of the existing functional groups.

Protocol: General Procedure for Suzuki Coupling of this compound with Minimized Debromination

This protocol incorporates best practices to suppress the hydrodehalogenation side reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents), finely ground and dried

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water

Procedure:

  • Vessel Preparation: To a Schlenk flask or microwave vial, add a magnetic stir bar. Dry the flask thoroughly under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: Under the inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, the palladium precatalyst, and the ligand.

  • Solvent Addition: Add anhydrous dioxane (or toluene) followed by a minimal, controlled amount of degassed water (e.g., a 10:1 or 20:1 ratio of organic solvent to water).

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can damage the catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the lowest effective temperature (start trials around 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated side product (2,3-dichloroquinoxaline).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Jedinák, L., Tomanová, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12357.
  • ResearchGate. (n.d.).
  • Jedinák, L., Tomanová, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12357.
  • Figshare. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(1), 113–122.
  • Royal Society of Chemistry. (2024).
  • National Center for Biotechnology Information. (2023).
  • Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1029–1051.
  • ResearchGate. (2017). (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

Sources

Technical Support Center: Optimizing Reaction Conditions for Selective Monosubstitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise installation of a single functional group onto a substrate is a frequent and critical challenge. Selective monosubstitution is the cornerstone of building molecular complexity in a controlled manner. However, many substrates possess multiple reactive sites, and the initial substitution can often activate the molecule towards further, undesired reactions, leading to a mixture of di- and polysubstituted byproducts.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and strategically optimizing reaction conditions to achieve high yields of the desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polysubstitution in electrophilic aromatic substitution (EAS)? A: Polysubstitution in EAS reactions, such as Friedel-Crafts alkylation, often occurs because the introduction of the first substituent (typically an electron-donating alkyl group) activates the aromatic ring, making it more reactive than the starting material.[2] This newly activated ring can then readily undergo a second substitution reaction.

Q2: How does temperature influence the selectivity of a reaction? A: Temperature is a critical parameter for controlling reaction selectivity by dictating whether a reaction is under kinetic or thermodynamic control.[3][4]

  • Kinetic Control (Low Temperature): Favors the product that is formed fastest, i.e., the one with the lowest activation energy.[4][5]

  • Thermodynamic Control (High Temperature): Favors the most stable product. At higher temperatures, there is enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established that favors the lowest energy product.[5][6]

Q3: What is a "protecting group" and when should I use one? A: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity and prevent it from participating in a reaction.[7][8] It is used to achieve chemoselectivity when you need to perform a reaction at one site of a molecule while another, more reactive site, would otherwise interfere.[7][9] For example, to prevent the highly activating -NH2 group in aniline from leading to polysubstitution during bromination, it can be acetylated to form a less-activating acetanilide, after which the substitution and subsequent deprotection can be performed.

Q4: Can the choice of solvent affect the outcome of my reaction? A: Absolutely. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, or transition states.[10][11] A polar solvent, for instance, can stabilize charged intermediates in an SN1 reaction, accelerating the rate.[12] In electrophilic aromatic substitutions, solvent polarity can affect the longevity and reactivity of the cationic intermediates, thereby influencing the product distribution.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction yields predominantly polysubstituted products.

Why is this happening? This is a classic problem, especially in reactions like Friedel-Crafts alkylation or halogenation of activated aromatic rings. The monosubstituted product is more reactive than the starting material, creating a positive feedback loop for further substitution.[1][2]

Solutions & Strategies:

StrategyPrincipleWhen to Use
Control Stoichiometry Use a large excess of the substrate relative to the electrophile.Simple, direct reactions where the substrate is inexpensive.
Slow Reagent Addition Maintain a very low concentration of the electrophile at all times.Highly exothermic or fast reactions where stoichiometric control is insufficient.[14]
Lower Reaction Temperature Shift the reaction to kinetic control, favoring the initial substitution.When the activation energy for the second substitution is significantly higher than the first.[15]
Use a Protecting Group Temporarily reduce the activating effect of a directing group.For highly activated substrates like phenols or anilines.[7]
Problem 2: The reaction is not proceeding, or the yield of the monosubstituted product is very low.

Why is this happening? Low reactivity can stem from several factors, including deactivated substrates, inactive catalysts, or suboptimal reaction conditions.[16] In Friedel-Crafts reactions, for example, strongly electron-withdrawing groups on the aromatic ring can render it too electron-poor to react.[1][16]

Solutions & Strategies:

StrategyPrincipleWhen to Use
Check Substrate Reactivity Ensure the substrate is not strongly deactivated for the chosen reaction.Essential for electrophilic aromatic substitutions (e.g., Friedel-Crafts).[17]
Verify Catalyst Activity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.When using moisture-sensitive catalysts. Ensure anhydrous conditions.[1][16]
Increase Temperature Provide sufficient thermal energy to overcome the reaction's activation barrier.For sluggish reactions, but monitor carefully to avoid byproduct formation.[18]
Choose a More Active Catalyst Different catalysts have varying levels of activity and selectivity.When a standard catalyst is ineffective. Catalyst choice can alter regioselectivity.[19][20][21]
Problem 3: I am getting a mixture of regioisomers (e.g., ortho and para).

Why is this happening? The directing effects of substituents on an aromatic ring dictate the position of incoming electrophiles.[22] Activating groups are typically ortho, para-directing. While the electronic effects favor both positions, the steric bulk of the directing group and the incoming electrophile often influences the ratio of the two isomers.[22][23]

Solutions & Strategies:

StrategyPrincipleWhen to Use
Leverage Steric Hindrance Use a bulky directing group or a bulky electrophile to disfavor the more crowded ortho position.To selectively obtain the para product.[24][25]
Use a Blocking Group Temporarily occupy one position (e.g., para) to force substitution at another (ortho).When the less-favored isomer is the desired product. Sulfonation is a common reversible blocking strategy.[26]
Employ Shape-Selective Catalysis Use catalysts like zeolites, whose pores can sterically control which isomer is formed.For industrial applications and greener chemistry, often favoring para substitution.[27][28]
Change the Solvent The solvent can influence the effective size of the reacting species through solvation, altering the steric environment.When fine-tuning the ortho/para ratio is needed.[11][29]

Key Experimental Protocols & Workflows

Protocol 4.1: Selective Monosubstitution via Slow Reagent Addition

This protocol describes a general method for achieving monosubstitution by maintaining a low concentration of the reactive electrophile.

Objective: To minimize polysubstitution in a fast, exothermic reaction.

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Equip the flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Preparation: Dissolve the substrate (e.g., 1.5 equivalents) in an appropriate anhydrous solvent. In a separate, dry syringe or addition funnel, prepare a solution of the limiting reagent (1.0 equivalent).[14]

  • Initial Cooling: Cool the reaction flask containing the substrate to the desired temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.[30]

  • Slow Addition: Add the limiting reagent solution to the stirred substrate solution dropwise over a prolonged period (e.g., 1-4 hours).[14] A syringe pump is the most precise method for this.[14] The goal is to ensure the electrophile reacts immediately upon addition, preventing its concentration from building up.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Check for the disappearance of the limiting reagent and the formation of the desired monosubstituted product.

  • Quenching & Workup: Once the reaction is complete, carefully quench the reaction mixture (e.g., by adding ice-cold water or a saturated bicarbonate solution). Perform a standard aqueous workup and extraction with an organic solvent.

  • Purification: Purify the crude product via column chromatography, recrystallization, or distillation to isolate the monosubstituted compound.

Protocol 4.2: Selective para-Bromination of Aniline using a Protecting Group

This protocol demonstrates the use of an acetyl protecting group to control the reactivity and regioselectivity of aniline in electrophilic aromatic substitution.

Objective: To synthesize p-bromoaniline while avoiding over-bromination and N-bromination.

Methodology: Step A: Protection (Acetylation of Aniline)

  • In a flask, combine aniline (1.0 eq.) with acetic anhydride (1.1 eq.) in a suitable solvent like glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Pour the reaction mixture into ice-water to precipitate the acetanilide product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Confirm product formation via melting point or spectroscopy.

Step B: Electrophilic Substitution (Bromination of Acetanilide)

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in acetic acid. The bulky acetamido group sterically hinders the ortho positions and moderates the ring's reactivity, favoring para substitution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Pour the mixture into water to precipitate the crude p-bromoacetanilide. Collect via filtration.

Step C: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Reflux the crude p-bromoacetanilide in an aqueous solution of hydrochloric acid (e.g., 70% H₂SO₄ or concentrated HCl).

  • After hydrolysis is complete (monitor by TLC), cool the solution and neutralize it carefully with a base (e.g., NaOH or NH₄OH) to precipitate the p-bromoaniline product.

  • Collect the final product by filtration, wash with water, and purify by recrystallization.

Visualizations & Logical Diagrams

Diagram 5.1: Troubleshooting Workflow for Poor Monosubstitution

This diagram outlines a logical decision-making process for diagnosing and solving common issues in selective substitution reactions.

TroubleshootingWorkflow Start Reaction Start: Goal is Monosubstitution CheckProducts Analyze Product Mixture (TLC, GC-MS, NMR) Start->CheckProducts Polysub Problem: Polysubstitution is High CheckProducts->Polysub >15% Polysubstituted LowYield Problem: Low Yield / No Reaction CheckProducts->LowYield <30% Conversion Regioisomer Problem: Mixture of Regioisomers CheckProducts->Regioisomer Undesired Isomer Ratio Success Success: High Yield of Mono-Product CheckProducts->Success Desired Outcome Strat1 Strategy: Reduce Electrophile Conc. Polysub->Strat1 Strat2 Strategy: Increase Reactivity LowYield->Strat2 Strat3 Strategy: Control Regioselectivity Regioisomer->Strat3 Opt1A Use Large Excess of Substrate Strat1->Opt1A Opt1B Slow Reagent Addition Strat1->Opt1B Opt1C Lower Reaction Temperature Strat1->Opt1C Opt1A->CheckProducts Re-run Opt1B->CheckProducts Re-run Opt1C->CheckProducts Re-run Opt2A Increase Temp. (Carefully) Strat2->Opt2A Opt2B Use More Active Catalyst Strat2->Opt2B Opt2C Check Reagent Purity / Anhydrous Cond. Strat2->Opt2C Opt2A->CheckProducts Re-run Opt2B->CheckProducts Re-run Opt2C->CheckProducts Re-run Opt3A Leverage Sterics (Bulky Reagents) Strat3->Opt3A Opt3B Use Blocking Group Strat3->Opt3B Opt3C Employ Shape-Selective Catalyst (e.g., Zeolite) Strat3->Opt3C Opt3A->CheckProducts Re-run Opt3B->CheckProducts Re-run Opt3C->CheckProducts Re-run

Caption: A decision tree for troubleshooting common selectivity issues.

Diagram 5.2: Kinetic vs. Thermodynamic Control Pathways

This energy profile diagram illustrates how temperature can be used to select for either the kinetic or thermodynamic product.

EnergyProfile cluster_0 Reaction Coordinate Reactants Reactants (R) R_level Reactants->R_level TS_Kinetic TS_kinetic K_end TS_Kinetic->K_end  Low Temp  (Kinetic Path) TS_Thermo TS_thermo T_end TS_Thermo->T_end  High Temp  (Thermo Path)   P_Kinetic Kinetic Product (PK) PK_level P_Kinetic->PK_level P_Thermo Thermodynamic Product (PT) PT_level P_Thermo->PT_level R_start R_start->TS_Kinetic  Low Temp  (Kinetic Path) R_start->TS_Thermo  High Temp  (Thermo Path)   E_axis Potential Energy

Caption: Energy profile for kinetic vs. thermodynamic product formation.

References

  • Benchchem.
  • University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction.
  • Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024-03-19).
  • Benchchem. Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane.
  • Journal of the Chemical Society D. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. RSC Publishing.
  • RSC Publishing.
  • Request PDF. Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025-08-10).
  • Green Chemistry (RSC Publishing).
  • Journal of the American Chemical Society.
  • Lund University. The influence of temperature on enzyme selectivity in organic media.
  • YouTube. Effect of Temperature on Elimination and Substitution Reactions. (2023-03-18).
  • YouTube. 34.
  • eScholarship.
  • StackExchange. Thermodynamic vs kinetic reaction control with radical substitution. (2016-09-28).
  • Selective C
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate.
  • Wikipedia. Protecting group.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024-07-13).
  • Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012-02-09).
  • K. C. Nicolaou et al. Protecting Groups. Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Organic Synthesis. Protecting Groups.
  • MDPI. Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Chemistry Stack Exchange. How does cooling increase the selectivity of a reaction producing the kinetic vs the thermodynamic product?. (2016-03-08).
  • NCERT. Amines.
  • NIH.
  • Wikipedia. Solvent effects.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022-01-02).
  • Reddit.
  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013-11-25).
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023-01-22).
  • Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017-11-13).
  • OpenOChem Learn. Strategies for Synthesizing Disubstituted Benzenes.
  • Quora. What produces steric hindrance?. (2016-12-04).
  • Pharmaguideline.
  • YouTube. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022-04-11).
  • YouTube. How To Choose The Right Catalyst? - Chemistry For Everyone. (2025-05-27).
  • Umicore.
  • ACS Publications. Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (2026-01-07).
  • RSC Publishing. Solvent effects on stereoselectivity: more than just an environment. (2009-02-12).
  • ResearchGate. Solvent effects on stereoselectivity: More than just an environment. (2025-08-07).
  • YouTube. Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. (2022-04-22).
  • Mettler Toledo. New Experimental Techniques for Organic Synthesis.
  • YouTube.
  • Organic Syntheses Procedure. (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution.
  • YouTube. Practice Problem: Three-Step Synthesis. (2018-10-16).

Sources

Technical Support Center: Workup Procedures for 6-Bromo-2,3-dichloroquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dichloroquinoxaline. This scaffold is a versatile building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.[1][2] The inherent reactivity of its three distinct halogenated positions presents unique challenges and opportunities in synthesis.

This guide provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this substrate. It is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses complex problems that can arise during the workup of this compound reactions. The following flowchart provides a high-level decision-making framework for diagnosing low-yield reactions.

Troubleshooting_Low_Yield start Problem: Low Yield of Desired Product check_reaction Is the reaction complete? (Check via TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Appears Complete check_reaction->complete Yes deactivation Catalyst Deactivation? (e.g., color change to black early on) incomplete->deactivation reagent_issue Reagent Quality Issue? (e.g., boronic acid decomposition) deactivation->reagent_issue No solve_deactivation Solution: - Ensure inert atmosphere (N2/Ar). - Use degassed solvents. - Consider a more robust ligand. deactivation->solve_deactivation Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No solve_reagent Solution: - Use fresh, high-purity reagents. - Switch from boronic acid to a more stable boronate ester (e.g., pinacol ester). - Check amine purity for Buchwald-Hartwig. reagent_issue->solve_reagent Yes solve_conditions Solution: - Re-evaluate base and solvent choice. - Adjust temperature. - Increase reaction time. conditions_issue->solve_conditions workup_loss Product Lost During Workup? complete->workup_loss side_products Major Side Products Formed? workup_loss->side_products No solve_workup Solution: - Check pH of aqueous layers. - Minimize emulsion formation (add brine). - Ensure correct solvent polarity for extraction. workup_loss->solve_workup Yes solve_side_products Solution: - Identify side products (MS, NMR). - Common issues: protodeboronation, hydrolysis, homocoupling. - Adjust reaction conditions to suppress side reactions (e.g., use K3PO4 to avoid hydrolysis). side_products->solve_side_products

Caption: Troubleshooting flowchart for low-yield reactions.

Q1: My Suzuki-Miyaura coupling reaction has stalled or yielded a complex mixture. What is the most common cause and how do I approach the workup?

Answer: The most frequent issue in Suzuki-Miyaura couplings, especially with heteroaromatic halides, is the degradation of the boronic acid coupling partner, primarily through protodeboronation.[3] This side reaction consumes the nucleophile and leads to the formation of a hydro-dehalogenated starting material, complicating purification.

Causality & Workup Strategy:

  • Diagnosis: Before workup, analyze a crude sample of the reaction mixture by LC-MS. Look for your starting material, desired product, and the mass corresponding to the hydro-dehalogenated this compound. The presence of the latter strongly suggests protodeboronation.

  • Underlying Cause: Protodeboronation is often accelerated by strong bases (especially hydroxides), excess water, and high temperatures.[3] While some water is often beneficial, anhydrous conditions should be considered if this side reaction is dominant.

  • Workup Procedure:

    • Cool the reaction to room temperature and dilute with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Quench: Add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid strong acids, which can aggressively promote protodeboronation of any remaining boronic acid.

    • Palladium Removal: Filter the biphasic mixture through a pad of Celite®. This is crucial for removing insoluble palladium black and inorganic salts, which can otherwise interfere with phase separation and purification.[4]

    • Extraction: Separate the organic layer. Wash sequentially with water and then brine to remove the base, boronic acid residues, and other water-soluble impurities. Be mindful that quinoxaline products can sometimes be basic enough to be extracted into acidic water, so keep all aqueous washes neutral or slightly basic.

    • Purification: The primary challenge will be separating the desired product from the hydro-dehalogenated starting material. As they often have very similar polarities, careful column chromatography on silica gel is typically required. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is a good starting point.

Q2: I'm performing a Buchwald-Hartwig amination and the workup is yielding an inseparable emulsion. How can I resolve this?

Answer: Emulsion formation during the workup of Buchwald-Hartwig reactions is common, often due to the presence of phosphine ligands, phase-transfer effects of the amine, and inorganic salts from the base (e.g., K₃PO₄, Cs₂CO₃).[5][6]

Causality & Workup Strategy:

  • Underlying Cause: Bulky phosphine ligands and their oxides can act as surfactants, stabilizing the oil-water interface. The inorganic base, if not fully dissolved or removed, can also contribute to emulsion formation.

  • Workup Procedure to Prevent/Break Emulsions:

    • After cooling, dilute the reaction mixture with a larger-than-usual volume of a non-polar solvent like toluene or MTBE (methyl tert-butyl ether) instead of the more polar ethyl acetate.

    • Filter the mixture through Celite before adding any aqueous solution. This removes the bulk of the inorganic base and spent catalyst, which are major contributors to emulsions.[4]

    • Perform the aqueous wash by adding a saturated brine solution directly, rather than pure water. The high ionic strength of brine helps to break emulsions by increasing the polarity of the aqueous phase.

    • If an emulsion persists, allow the mixture to stand for an extended period (30+ minutes). Gentle swirling, addition of more brine, or filtration through a fresh pad of Celite can also be effective. In stubborn cases, centrifugation is a reliable but less scalable option.

Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual palladium catalyst from my final product?

Residual palladium is a major concern, especially in pharmaceutical development. A multi-step approach during workup is most effective.

  • Initial Filtration: Always perform a hot or cold filtration of the crude reaction mixture through Celite or silica gel after dilution with an appropriate solvent. This removes the majority of the precipitated palladium(0).[7]

  • Aqueous Washes: Use an aqueous solution containing a chelating agent. A wash with a 1-5% aqueous solution of sodium thiomethoxide or N-acetylcysteine can help scavenge dissolved palladium species.

  • Charcoal Treatment: After initial purification, dissolving the product in a suitable solvent and stirring with activated charcoal for 1-2 hours can effectively adsorb residual palladium. Note that this may also lead to some loss of product.

  • Metal Scavengers: For very low ppm requirements, commercially available silica-based metal scavengers (e.g., with thiol or amine functionalities) can be stirred with a solution of the product post-chromatography.

Q2: My product seems to be hydrolyzing during the aqueous workup. What can I do?

The chloro-substituents at the 2- and 3-positions of the quinoxaline ring are activated towards nucleophilic substitution and can be susceptible to hydrolysis, especially under strongly basic or acidic conditions at elevated temperatures.[8][9]

  • Use Weaker Bases: During the reaction, opt for bases like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.[3][6]

  • Neutral Workup: Ensure your aqueous workup is performed at or near neutral pH. Quench the reaction with saturated NH₄Cl or water instead of acid.

  • Avoid Biphasic Conditions at High Temperatures: Do not heat the reaction mixture after adding water. Perform all aqueous extractions at room temperature.

  • Minimize Contact Time: Complete the aqueous extraction steps as quickly as possible to reduce the time the product is in contact with water.

Q3: What is the best general method for purifying the final substituted quinoxaline product?

The purification method depends on the physical properties of your product.

  • Recrystallization: If your product is a solid with good thermal stability, recrystallization is an excellent method for achieving high purity on a large scale. Common solvent systems include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[10][11][12]

  • Silica Gel Chromatography: This is the most versatile method for separating the desired product from starting materials, reagents, and side products. A typical starting point is a hexane/ethyl acetate solvent system.[13][14]

  • Acid-Base Extraction: If your product contains a basic nitrogen handle (from a Buchwald-Hartwig reaction, for example), you can sometimes use an acid-base workup. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer to precipitate or re-extract the purified product. Use this method with caution due to the potential for hydrolysis.

Standardized Workup Protocols
Protocol 1: General Workup for Suzuki-Miyaura Coupling

This protocol assumes a reaction run in a solvent like 1,4-dioxane or toluene with a base like K₃PO₄.

  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc, 5-10 volumes relative to the reaction solvent).

  • Filtration: Filter the diluted mixture through a 1-2 inch pad of Celite in a Büchner funnel. Wash the pad with additional EtOAc to ensure complete transfer of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 5 volumes)

    • Saturated aqueous NaCl (brine) (1 x 5 volumes)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by the chosen method (e.g., column chromatography or recrystallization).

Protocol 2: General Workup for Buchwald-Hartwig Amination

This protocol is tailored for reactions using bulky phosphine ligands and bases like NaOt-Bu or K₃PO₄.

  • Cooling & Dilution: Cool the reaction vessel to room temperature. Dilute with a less polar solvent such as toluene or MTBE (5-10 volumes).

  • Pre-Filtration (Optional but Recommended): If a solid base like K₃PO₄ was used, filter the organic mixture through Celite before any aqueous wash to remove inorganic salts and precipitated catalyst.

  • Quenching & Extraction: Transfer the organic solution to a separatory funnel. Add water or saturated NH₄Cl and mix gently. Separate the layers.

  • Wash & Dry: Wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material. Note that ligand oxides can sometimes co-elute with the product. A secondary purification or specific workup to remove them (e.g., an acidic wash if the product is stable) may be necessary.

Data & Workflow Visualization
Table 1: Common Reagents in this compound Couplings
Reagent TypeExamplesKey Considerations
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-BuK₃PO₄ and K₂CO₃ are generally preferred to minimize hydrolysis of the C-Cl bonds.[3][6] NaOt-Bu is stronger and often used in Buchwald-Hartwig aminations.
Solvent 1,4-Dioxane, Toluene, DME, THF, DMFChoice is often dependent on the specific coupling reaction and temperature required. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.[3][15]
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂The choice of palladium precursor is often paired with a specific ligand (e.g., SPhos, XPhos, dppf) to achieve optimal reactivity and selectivity for the specific coupling partners.[5][6]
General Synthetic Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase setup 1. Reaction Setup (Inert Atmosphere) react 2. Heating & Stirring (Monitor by TLC/LC-MS) setup->react cool 3. Cool to RT & Dilute react->cool quench 4. Quench & Filter (e.g., through Celite) cool->quench extract 5. Phase Separation & Aqueous Washes quench->extract dry 6. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify Crude Product (Column or Recrystallization) concentrate->purify characterize 9. Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: General workflow from reaction to characterization.

References
  • Banu, H., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 2536–2577.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Prajapati, A. K., & Kumar, S. (2015). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate.
  • ResearchGate. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals.
  • NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6014-6048.
  • University of Pretoria. (n.d.). Reaction Mechanism of 2-monosubstituted Quinoxalines with Organolithium Compounds: A Theoretical Study. University of Pretoria Repository.
  • Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Synthetic Communications, 42(15), 2235-2267.
  • ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Amazon S3. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain.
  • Inglis, S. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9028-9035.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2001). Synthesis of New Quinoxaline Derivatives. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
  • Al-Tel, T. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786.
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis, 2001(11), 1704-1710.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • Venkataramireddy, V., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78.
  • Li, Z., et al. (2018). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Chemistry – A European Journal, 24(51), 13532-13538.
  • PubChem. (n.d.). 2,6-Dichloroquinoxaline. National Center for Biotechnology Information.
  • Ferreira, I. C., et al. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 155, 664-680.
  • Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE.
  • ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with.... ResearchGate.

Sources

Technical Support Center: Identifying Impurities in 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

Understanding Impurities in this compound

The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route or degradation of the compound.

Frequently Asked Questions

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in your sample can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.

  • Degradation Products: These impurities form over time due to the decomposition of this compound when exposed to environmental factors such as light, heat, humidity, or reactive substances.[1][2]

  • Contaminants: These are extraneous substances that are unintentionally introduced into the sample during manufacturing, packaging, or handling.

A thorough understanding of the synthetic pathway is the first step in predicting potential process-related impurities.

Q2: What are the common process-related impurities I should anticipate?

While the exact synthetic route used by a manufacturer may be proprietary, a probable pathway to this compound involves the condensation of 4-bromo-1,2-phenylenediamine with oxalic acid to form 6-bromoquinoxaline-2,3-diol, followed by chlorination.

Based on this, you should be vigilant for the following potential impurities:

Impurity NameProbable Origin
4-Bromo-1,2-phenylenediamineUnreacted starting material
6-Bromoquinoxaline-2,3-diolIncomplete chlorination
2,3-DichloroquinoxalineStarting material if the bromination is the final step
QuinoxalineUnbrominated starting material
Dibromo-2,3-dichloroquinoxalinesOver-bromination side reaction
6-Bromo-2-chloro-3-hydroxyquinoxalinePartial hydrolysis of a chloro group

Diagram 1: Probable Synthetic Pathway and Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A 4-Bromo-1,2-phenylenediamine C 6-Bromoquinoxaline-2,3-diol A->C Condensation I1 Unreacted 4-Bromo-1,2-phenylenediamine A->I1 Source B Oxalic Acid B->C E This compound (Final Product) C->E Chlorination I2 Incomplete Chlorination: 6-Bromoquinoxaline-2,3-diol C->I2 Source D Chlorinating Agent (e.g., POCl3) D->E I3 Over-bromination Products E->I3 Side Reaction I4 Hydrolysis Product: 6-Bromo-2-chloro-3-hydroxyquinoxaline E->I4 Degradation G Start Unknown Peak Detected in HPLC/GC LCMS LC-MS/MS Analysis Start->LCMS Initial Characterization HRMS High-Resolution MS LCMS->HRMS Determine Elemental Composition PrepHPLC Preparative HPLC Isolation HRMS->PrepHPLC If Impurity Level is Sufficient Synthesis Synthesize Suspected Impurity HRMS->Synthesis Propose Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) PrepHPLC->NMR Definitive Structure Structure Structure Elucidated NMR->Structure Coinjection Co-injection with Sample Synthesis->Coinjection Confirmation Coinjection->Structure

Caption: A logical workflow for the identification and characterization of unknown impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to generate potential degradation products for analytical method development. [1][2][3]

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase. [4]5. Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve in the sample diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. Dissolve in the sample diluent.

  • Analysis: Analyze all stressed samples, along with a control sample, using your developed HPLC method.

References

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504–508.
  • Uçar, S., Eşsiz, S., & Daştan, A. (2017). Bromination of quinoxaline (1) with NBS in AcOH or DMF. Tetrahedron, 73(12), 1618-1632.
  • Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Kaur, M., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 10(1), 103-123.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • da Silva, J. G., & de Souza, R. O. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1235-1254.
  • Patil, S. S., & Bhinge, S. D. (2021). An easy, efficient PTC-mediated synthesis of 2-substituted-6-chloroquinoxalines and antibacterial activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.
  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forgács, E., & Cserháti, T. (2002). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 841-851.
  • Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 15(12), e0243561.
  • Shaik, R. B., Cheerla, J. R., Basavaiah, K., & Rao, B. M. (2024). Development of Stability Indicating HPLC Method for Simultaneous Quantification of Lumateperone and its Three Genotoxic Nitroso Impurities in Pharmaceutical Formulations. African Journal of Biomedical Research, 27(4S), 4710.
  • Chavan, H. V., et al. (2018).

Sources

Technical Support Center: 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2,3-dichloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to mitigate common experimental challenges and ensure the integrity of your results.

Core Concepts: Understanding the Chemistry of this compound

This compound is a highly functionalized heterocyclic compound, pivotal in the synthesis of a wide array of biologically active molecules and materials. The quinoxaline core is a key pharmacophore, and the halogen substituents provide reactive handles for further chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the 2 and 3 positions are particularly susceptible to displacement by various nucleophiles, a reactivity imparted by the electron-withdrawing nature of the pyrazine ring. The bromo-substituent on the benzene ring is less reactive towards nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions.

Understanding this reactivity is crucial for troubleshooting. For instance, unexpected side products in a reaction involving this compound often arise from unintended reactions with nucleophilic species present in the reaction mixture, such as water, alcohols, or amines.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a freezer at temperatures of -20°C or lower, under an inert atmosphere such as argon or nitrogen.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.

Q2: How stable is this compound at room temperature?

While stable for short periods, prolonged exposure to ambient temperature, light, and humidity can lead to gradual degradation. For daily use, it is advisable to bring to room temperature in a desiccator to prevent condensation of moisture onto the solid.

Q3: What are the visual signs of degradation?

Pure this compound is typically a crystalline solid. A noticeable change in color (e.g., darkening or yellowing), a change in texture (e.g., becoming sticky or clumpy), or a significant deviation in its melting point can indicate degradation. If degradation is suspected, it is recommended to verify the purity by analytical techniques such as NMR or LC-MS before use.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively documented, bromo-substituted heterocyclic compounds can be susceptible to photodecomposition. Therefore, it is best practice to store the compound in an amber vial or a light-protected container.

Q5: What are the primary hazardous decomposition products?

Upon combustion, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halide gases (HCl and HBr).

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.

Problem Potential Cause Recommended Solution
Low or no reactivity in a nucleophilic substitution reaction. 1. Degraded starting material: The compound may have hydrolyzed or otherwise decomposed. 2. Poor solubility: The compound may not be fully dissolved in the reaction solvent. 3. Weak nucleophile: The incoming nucleophile may not be strong enough to displace the chloride.1. Verify purity: Check the purity of the this compound using an appropriate analytical method. 2. Solvent selection: Use a solvent in which the compound is fully soluble. Warming the reaction mixture (if the reaction conditions permit) can also help. 3. Increase nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its nucleophilicity.
Formation of a di-substituted by-product when a mono-substituted product is desired. High reactivity of the mono-substituted intermediate: The first substitution can sometimes activate the second position for further reaction.Control stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile. Lower reaction temperature: Running the reaction at a lower temperature can often improve selectivity for the mono-substituted product. Slow addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Presence of an unexpected impurity with a mass corresponding to the loss of a chlorine and addition of a hydroxyl group. Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of moisture and a base.Use anhydrous conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction yields. Variability in starting material quality: Impurities in the this compound can interfere with the reaction.Purify the starting material: If purity is questionable, consider recrystallization or column chromatography before use. Standardize reaction setup: Ensure consistent reaction conditions (temperature, stirring rate, atmosphere) for each run.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Unexpected Product) check_purity Verify Purity of This compound (NMR, LC-MS, m.p.) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Starting Material (Recrystallization, Chromatography) is_pure->purify No review_conditions Review Reaction Conditions is_pure->review_conditions Yes purify->check_purity check_anhydrous Were Anhydrous Conditions Used? review_conditions->check_anhydrous use_anhydrous Implement Strict Anhydrous Techniques check_anhydrous->use_anhydrous No check_stoichiometry Check Stoichiometry and Addition Rate of Nucleophile check_anhydrous->check_stoichiometry Yes use_anhydrous->review_conditions adjust_stoichiometry Adjust Stoichiometry/ Use Slow Addition check_stoichiometry->adjust_stoichiometry Incorrect check_temperature Review Reaction Temperature check_stoichiometry->check_temperature Correct adjust_stoichiometry->review_conditions optimize_temp Optimize Temperature (Often Lower for Selectivity) check_temperature->optimize_temp Not Optimized consult_literature Consult Literature for Analogous Reactions check_temperature->consult_literature Optimized optimize_temp->review_conditions solution Problem Resolved consult_literature->solution

Caption: A step-by-step workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for reacting this compound with a nucleophile.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Nucleophile Addition: Add the nucleophile (1-1.2 equivalents for mono-substitution; >2 equivalents for di-substitution). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. For highly reactive nucleophiles, consider cooling the reaction mixture to 0°C or below before addition.

  • Base (if necessary): If the nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), add a suitable non-nucleophilic base (e.g., NaH, K2CO3, or triethylamine) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
Appearance Crystalline solid
Storage Temperature -20°C

References

  • This guide is a compilation of best practices and does not have a single source.

Sources

Validation & Comparative

Understanding the ¹H NMR Spectrum of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 6-Bromo-2,3-dichloroquinoxaline: A Comparative Approach

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Quinoxaline derivatives, in particular, form the backbone of numerous therapeutic agents and functional materials, exhibiting a wide range of biological activities including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The compound this compound is a key intermediate in the synthesis of more complex molecular architectures.[5] Its purity and structural integrity are critical for the successful development of novel chemical entities.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will delve into the rationale behind spectral assignments, compare the utility of ¹H NMR with alternative analytical techniques, and provide actionable experimental protocols. Our approach is grounded in established spectroscopic principles to ensure a robust and reliable interpretation of analytical data.

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The molecule contains a benzene ring fused to a pyrazine ring, with three aromatic protons remaining on the benzene portion at positions 5, 7, and 8. The chloro-substituents on the pyrazine ring and the bromo-substituent on the benzene ring exert distinct electronic effects that influence the chemical shifts of these protons.

dot graph { layout="neato"; node [shape=plaintext]; A [label=<

NCCN CCCC CC

];

subgraph { rank=same; H5 [label="H"]; H7 [label="H"]; H8 [label="H"]; Br [label="Br"]; Cl2 [label="Cl"]; Cl3 [label="Cl"]; N1_label [label="N1"]; N4_label [label="N4"]; }

edge [style=invis]; A:N1 -- N1_label [len=0.5]; A:N4 -- N4_label [len=0.5]; A:C5 -- H5 [len=0.5]; A:C7 -- H7 [len=0.5]; A:C8 -- H8 [len=0.5]; A:C6 -- Br [len=0.5]; A:C2 -- Cl2 [len=0.5]; A:C3 -- Cl3 [len=0.5];

A:N1 -- A:C2 [style=solid, minlen=1]; A:C2 -- A:C3 [style=solid, minlen=1]; A:C3 -- A:N4 [style=solid, minlen=1]; A:N4 -- A:C4a [style=solid, minlen=1]; A:C4a -- A:C5 [style=solid, minlen=1]; A:C5 -- A:C6 [style=solid, minlen=1]; A:C6 -- A:C7 [style=solid, minlen=1]; A:C7 -- A:C8 [style=solid, minlen=1]; A:C8 -- A:C8a [style=solid, minlen=1]; A:C8a -- A:N1 [style=solid, minlen=1]; A:C4a -- A:C8a [style=solid, minlen=1]; } Caption: Structure of this compound with proton numbering.

The electronegativity of the halogen substituents and the nitrogen atoms deshields the aromatic protons, shifting their resonances downfield.[6][7] Based on analysis of similar substituted quinoxaline and quinoline systems, the expected chemical shifts and coupling patterns can be predicted.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~8.3dJ(H5-H7) ≈ 2.2 (meta)Deshielded by the adjacent nitrogen (N4) and ortho to the bromine atom. The small coupling constant is characteristic of meta-coupling.
H-7~7.9ddJ(H7-H8) ≈ 9.0 (ortho), J(H7-H5) ≈ 2.2 (meta)Influenced by both ortho (H8) and meta (H5) protons, resulting in a doublet of doublets.
H-8~8.1dJ(H8-H7) ≈ 9.0 (ortho)Deshielded by the adjacent nitrogen (N1). The large coupling constant is characteristic of ortho-coupling.

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and concentration. The definitive spectrum can be found on spectral databases like ChemicalBook.[11]

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust characterization. The choice of analytical method depends on the specific information required.

Table 2: Comparison of Analytical Techniques for Characterizing this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Precise proton environment, connectivity (through coupling), stereochemistry, and quantitative analysis.Non-destructive, provides detailed structural information, relatively fast acquisition.Requires soluble sample, lower sensitivity than MS, complex spectra for larger molecules.
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyl), chemical environment.Complements ¹H NMR, excellent for determining carbon skeleton.[9]Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.Extremely high sensitivity, provides definitive molecular formula.Isomers may not be distinguishable, provides limited information on connectivity.
Infrared (IR) Spectroscopy Presence of functional groups and bond types.Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure, complex fingerprint region.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of mixtures.High resolution, highly quantitative, adaptable to various compounds.Does not provide direct structural information; requires reference standards for identification.

For the definitive identification and purity assessment of this compound, a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is the gold standard. HPLC is invaluable for routine purity checks during synthesis and quality control.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a meticulous experimental setup. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a minimum field strength of 300 MHz. A higher field (e.g., 400-600 MHz) is recommended for better signal dispersion.[12]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for similar compounds) to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of acquisition parameters for a ¹H experiment.

    • Tune and match the probe to the correct frequency.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal. This step is critical for high resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle for quantitative measurements or a 30-45° pulse for faster acquisition.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) to determine proton connectivity.

Workflow for Spectroscopic Analysis

A systematic workflow ensures that all necessary data is collected and interpreted correctly for a comprehensive structural analysis.

G cluster_0 ¹H NMR Analysis cluster_1 Complementary Analyses A Sample Preparation (Dissolve in CDCl₃) B ¹H NMR Acquisition (400 MHz) A->B C Data Processing (Phasing, Referencing) B->C D Spectral Interpretation (Shifts, Couplings, Integration) C->D H Structural Confirmation & Purity Assessment D->H E HRMS Acquisition E->H F ¹³C NMR Acquisition F->H G HPLC Purity Check G->H

Conclusion

The ¹H NMR spectrum is an indispensable tool for the characterization of this compound. A thorough understanding of substituent effects and spin-spin coupling allows for the complete assignment of the aromatic protons, providing definitive structural confirmation. When integrated with complementary techniques such as ¹³C NMR and mass spectrometry, a complete and unambiguous analytical profile of the molecule can be established. This multi-faceted approach ensures the high level of scientific integrity required in modern chemical research and drug development.

References

  • RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • RSC Publishing. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives.
  • ResearchGate. General structure of substituted quinoxalines.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • National Institutes of Health (NIH). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Bentham Science. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • IJRAR. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
  • The Royal Society of Chemistry. Supplementary Information.
  • National Institutes of Health (NIH). 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem.
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • University College London. Chemical shifts.
  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
  • National Library of Medicine. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • National Institutes of Health (NIH). 6-Bromo-2,3-diphenylquinoxaline | C20H13BrN2 | CID 6617543 - PubChem.
  • ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum and Fragmentation of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: Navigating the Complexities of Halogenated Heterocycles

In the landscape of drug discovery and materials science, halogenated quinoxalines represent a class of scaffolds with significant synthetic and biological importance. Their characterization is a critical step in development, and mass spectrometry stands as an indispensable tool for structural elucidation. This guide offers an in-depth analysis of the mass spectral behavior of 6-Bromo-2,3-dichloroquinoxaline. As experimental spectra for this specific molecule are not widely published, we present a robust, predicted fragmentation pattern grounded in the fundamental principles of mass spectrometry. This theoretical framework is substantiated by a comparative analysis with structurally analogous compounds, providing researchers with a validated guide for interpreting the mass spectra of this and related multi-halogenated heterocyclic systems.

Predicted Mass Spectrum of this compound: A Calculated Approach

Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular radical cation (M+•). The inherent instability of this species causes it to fragment in a predictable manner, offering a unique fingerprint of its structure.

The molecular formula of this compound is C₈H₃BrCl₂N₂. A key feature of its mass spectrum will be a complex and distinctive isotopic pattern for the molecular ion peak, arising from the natural abundances of the bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. The calculated monoisotopic mass of the M+• ion is approximately 299.86 m/z. The most intense peak in the molecular ion cluster (the nominal mass peak) would correspond to the C₈H₃⁷⁹Br³⁵Cl₂N₂ isotopologue.

The fragmentation of aromatic and halogenated compounds is governed by the stability of the resulting ions and neutral fragments. For this compound, the fragmentation cascade is anticipated to be initiated by the loss of the halogen substituents.

Proposed Fragmentation Pathway

The primary fragmentation events are predicted to be the sequential loss of chlorine and bromine radicals. The C-Cl bond (bond energy ~339 kJ/mol) is slightly stronger than the C-Br bond (~285 kJ/mol), but both are significantly weaker than the C-C and C-N bonds within the aromatic rings. Therefore, the initial fragmentation is most likely the expulsion of a halogen radical.

  • Initial Halogen Loss: The molecular ion (m/z 299.86) is expected to undergo an initial loss of a chlorine radical (•Cl) to form a cation at m/z ~265, or a bromine radical (•Br) to yield a cation at m/z ~221. The relative abundance of these initial fragments will depend on the specific ionization conditions and the relative lability of the halogens at different positions on the quinoxaline core.

  • Secondary Halogen Loss: The resulting ions will then likely lose the remaining halogen atoms. For instance, the ion at m/z 265 ([M-Cl]⁺) would lose another chlorine radical to form an ion at m/z ~230, or a bromine radical.

  • Ring Fragmentation: Once the halogens are expelled, the core quinoxaline ring system becomes more susceptible to fragmentation. A characteristic fragmentation pathway for quinoxalines and related nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN). This would lead to fragments with m/z values 27 units lower than their precursors. For example, the [M-Br-Cl-Cl]⁺ ion could lose HCN.

  • Further Fission: Subsequent fragmentation may involve the cleavage of the aromatic rings, leading to smaller, stable aromatic cations.

This proposed pathway is visually detailed in the diagram below.

G M C₈H₃BrCl₂N₂⁺• (m/z ≈ 300) M_minus_Cl [M - Cl]⁺ (m/z ≈ 265) M->M_minus_Cl - •Cl M_minus_Br [M - Br]⁺ (m/z ≈ 221) M->M_minus_Br - •Br M_minus_Cl_Cl [M - 2Cl]⁺ (m/z ≈ 230) M_minus_Cl->M_minus_Cl_Cl - •Cl M_minus_Br_Cl [M - Br - Cl]⁺ (m/z ≈ 186) M_minus_Cl->M_minus_Br_Cl - •Br M_minus_Br->M_minus_Br_Cl - •Cl M_minus_Br_Cl_Cl [M - Br - 2Cl]⁺ (m/z ≈ 151) M_minus_Br_Cl->M_minus_Br_Cl_Cl - •Cl Fragment1 Further Fragments (e.g., loss of HCN) M_minus_Br_Cl_Cl->Fragment1

Caption: Predicted EI fragmentation pathway of this compound.

Comparative Fragmentation Analysis: Insights from Structural Analogs

To substantiate our predicted fragmentation pattern, we compare it with the known mass spectral behavior of structurally related compounds. This comparative approach allows us to discern the influence of each substituent on the overall fragmentation cascade.

CompoundMolecular Ion (m/z)Primary FragmentationKey Fragments (m/z)Rationale
This compound (Predicted) ~300 (Isotope Cluster)Loss of •Cl or •Br~265, ~221, ~186, ~151Initiated by cleavage of weaker C-Halogen bonds.
6-Chloroquinoxaline [1]164Loss of •Cl129, 102Loss of chlorine from the benzene ring, followed by fragmentation of the quinoxaline core (e.g., loss of HCN).
2,3-Dibromoquinoxaline [2]288 (Isotope Cluster)Loss of •Br209, 128Initial loss of a bromine atom from the pyrazine ring, followed by the loss of the second bromine.
6-Bromoquinoxaline 208 (Isotope Cluster)Loss of •Br129, 102Loss of bromine from the benzene ring, followed by ring fragmentation similar to 6-chloroquinoxaline.

This comparison reveals a consistent trend: the initial and most significant fragmentation event for these halogenated quinoxalines is the loss of a halogen radical. The position of the halogen (on the benzene vs. pyrazine ring) influences the subsequent stability and fragmentation of the resulting cation, but the primary cleavage is dictated by the relatively weak carbon-halogen bond.

G cluster_target This compound (Predicted) cluster_analog1 6-Chloroquinoxaline cluster_analog2 2,3-Dibromoquinoxaline T_M M⁺• (m/z ≈ 300) T_F1 [M-Cl]⁺ (m/z ≈ 265) T_M->T_F1 - •Cl T_F2 [M-Br]⁺ (m/z ≈ 221) T_M->T_F2 - •Br A1_M M⁺• (m/z 164) A1_F1 [M-Cl]⁺ (m/z 129) A1_M->A1_F1 - •Cl A2_M M⁺• (m/z 288) A2_F1 [M-Br]⁺ (m/z 209) A2_M->A2_F1 - •Br

Caption: Comparative initial fragmentation of the target compound and its analogs.

Experimental Protocols for Mass Spectral Analysis

To empirically validate the predicted data, the following protocols are recommended for acquiring the mass spectrum of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the preferred method for obtaining detailed fragmentation patterns of volatile and semi-volatile compounds.

Objective: To determine the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent.

Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

ESI is a soft ionization technique, useful for confirming the molecular weight with minimal fragmentation.

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation ([M+H]⁺).

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 500.

    • Fragmentor Voltage: A low voltage (e.g., 70 V) should be used to minimize in-source fragmentation and maximize the abundance of the [M+H]⁺ ion.

Conclusion: A Predictive Framework for Structural Analysis

While a definitive experimental mass spectrum for this compound remains to be published in accessible databases, a scientifically rigorous prediction of its fragmentation pattern is achievable. By applying the foundational principles of electron ionization mass spectrometry and drawing validated comparisons with structurally similar halogenated quinoxalines, we have outlined the expected molecular fingerprint of this compound. The dominant fragmentation pathways are initiated by the sequential loss of its three halogen atoms, followed by the characteristic cleavage of the heterocyclic core. The provided experimental protocols offer a clear roadmap for researchers to acquire and confirm this data, contributing to a deeper understanding of this important class of molecules.

References

  • PubChem. (n.d.). 2,3-Dibromoquinoxaline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Chloroquinoxaline. National Center for Biotechnology Information.
  • NIST. (n.d.). Quinoline, 6-chloro-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Mass Spectral Fragmentation Pathways. (2016). YouTube.
  • LibreTexts. (n.d.). Fragmentation Mechanisms.

Sources

A Senior Application Scientist's Guide to FT-IR Analysis of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in Elucidating Complex Heterocyclic Structures

In modern pharmaceutical development and materials science, quinoxaline derivatives are a cornerstone due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The precise structural characterization of these molecules is non-negotiable for understanding their mechanism of action and ensuring purity. 6-Bromo-2,3-dichloroquinoxaline is a key intermediate in the synthesis of more complex bioactive compounds. Its structure, featuring a bicyclic heteroaromatic core with multiple halogen substituents, presents a unique spectroscopic fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for this purpose. It is a rapid, non-destructive method that provides detailed information about the vibrational modes of functional groups within a molecule.[3] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs, such as aromatic rings, C=N bonds, and carbon-halogen bonds, thereby verifying the molecular identity and purity.

This guide will walk through the entire workflow of an FT-IR analysis, from meticulous sample preparation to the nuanced interpretation of the resulting spectrum, grounded in a comparative analysis with analogous compounds.

Experimental Protocol: The KBr Pellet Method for High-Quality Spectra

For solid-phase organic compounds like this compound, the Potassium Bromide (KBr) pellet method is the gold standard for transmission FT-IR.[4] The scientific principle is to disperse the analyte within an IR-transparent matrix (KBr), which eliminates spectral interference from the matrix itself.[4][5]

Causality Behind Key Choices:

  • Why KBr? Potassium bromide is an alkali halide that is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and possesses the plasticity to form a clear, solid disc under pressure.[4]

  • Why Anhydrous Conditions? KBr is highly hygroscopic.[4][5] Any absorbed moisture (water) will introduce a very strong, broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H and C-H stretching regions of the analyte.[5]

  • Why Fine Grinding? Thoroughly grinding the sample with KBr reduces the particle size of the analyte to below the wavelength of the incident IR radiation. This minimizes scattering effects (known as the Christiansen effect) that can distort peak shapes and the baseline, ensuring a high-quality, representative spectrum.[5][6]

Step-by-Step Methodology
  • Material Preparation:

    • Dry spectroscopic grade KBr powder in an oven at 110°C for at least 3 hours to remove all traces of moisture.[5] Store the dried powder in a desiccator.

    • Thoroughly clean and dry an agate mortar and pestle.[4]

  • Sample Mixture Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 200-250 mg of the dried KBr powder.[6] The sample concentration should be between 0.1% and 1.0%.[5]

    • Combine the sample and KBr in the agate mortar. Grind the mixture vigorously for 3-5 minutes until it is a fine, homogeneous powder.[4][5]

  • Pellet Formation:

    • Transfer the powdered mixture into a 13 mm pellet-forming die.

    • Place the die into a hydraulic press. It is often beneficial to connect the die to a vacuum pump for a few minutes to remove trapped air, which helps create a more transparent pellet.[5][6]

    • Slowly apply pressure, increasing to approximately 8-10 tons.[5][6] Hold this pressure for 2-3 minutes to allow the KBr to fuse into a solid disc.

  • Analysis:

    • Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.[7]

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum using an empty sample holder or a pure KBr pellet.[6]

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

The entire process, from sample handling to final data interpretation, follows a logical and systematic path to ensure data integrity and accuracy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dry KBr Powder (110°C, 3 hrs) B Weigh Sample & KBr (1:200 ratio) A->B C Grind in Agate Mortar (Homogenize) B->C D Press Pellet in Die (8-10 tons, vacuum) C->D E Acquire Background Spectrum (Pure KBr) D->E F Acquire Sample Spectrum E->F G Baseline Correction & Normalization F->G H Peak Assignment (Identify Functional Groups) G->H I Comparative Analysis (vs. Analogues) H->I J J I->J Final Report

Caption: Workflow from sample preparation to spectral interpretation.

Spectral Interpretation and Comparative Analysis

The FT-IR spectrum of this compound is dominated by vibrations from the aromatic quinoxaline core and the carbon-halogen bonds. By comparing its expected peak locations with those of simpler, related molecules, we can confidently assign each major absorption band.

Key Vibrational Regions:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): This region confirms the presence of the aromatic ring. These stretches appear at slightly higher frequencies than the C-H stretches in alkanes (which are below 3000 cm⁻¹).[8][9] The molecule has two adjacent C-H bonds on the benzene portion of the ring, which will produce characteristic absorptions here.

  • Ring C=C and C=N Stretching (1650-1400 cm⁻¹): The quinoxaline ring system contains both C=C and C=N bonds. These vibrations typically appear as a series of sharp, medium-to-strong bands. Aromatic C=C stretching vibrations commonly occur in the 1625-1430 cm⁻¹ range.[10] The C=N stretch is expected in the 1630-1600 cm⁻¹ region.[10]

  • Fingerprint Region (Below 1400 cm⁻¹): This region is rich with complex vibrations, including C-H in-plane and out-of-plane bending, as well as the crucial C-Cl and C-Br stretches.

    • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[8]

    • C-Cl Stretch (850-550 cm⁻¹): The two C-Cl bonds attached to the pyrazine ring will produce strong absorptions in this range.[11][12]

    • C-Br Stretch (690-515 cm⁻¹): The C-Br bond on the benzene ring will have a characteristic absorption at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom.[11][12] For example, a C-Br stretch in a related compound, 6-bromomethyl-2,3-diphenylquinoxaline, was observed at 686 cm⁻¹.[13]

Comparative Data Table

The following table summarizes the expected FT-IR absorption frequencies for this compound and compares them with reference compounds to highlight the influence of each functional group.

Vibrational Mode General Range (cm⁻¹) Quinoxaline (Reference) This compound (Expected) Rationale for Assignment
Aromatic C-H Stretch3100 - 3000[8][9]~3060~3070Confirms the presence of hydrogens on the aromatic ring system.
Ring C=N Stretch1630 - 1600[10]~1620~1610Characteristic of the pyrazine moiety within the quinoxaline core.
Ring C=C Stretch1625 - 1430[10]~1580, 1510~1570, 1480Multiple bands are expected due to the conjugated ring system.
C-H Out-of-Plane Bend900 - 675[8]-~850 (Strong)The position is highly diagnostic of the aromatic substitution pattern.
C-Cl Stretch850 - 550[11][12]N/A~750, ~700Strong absorptions due to the two chlorine atoms on the pyrazine ring.
C-Br Stretch690 - 515[11][12]N/A~680Lower frequency than C-Cl due to the greater mass of bromine.[13]

Conclusion

FT-IR spectroscopy, when coupled with a robust experimental methodology like the KBr pellet technique, provides an unequivocal confirmation of the functional group architecture of this compound. Through the systematic analysis of key vibrational regions—aromatic C-H stretching, ring C=C and C=N stretching, and particularly the lower frequency C-Cl and C-Br stretches—one can validate the molecular structure with high confidence. The comparative analysis against simpler quinoxaline structures demonstrates the diagnostic power of FT-IR in identifying the specific contributions of halogen substituents to the overall spectrum. This guide serves as a foundational workflow for researchers utilizing FT-IR for the routine and rigorous characterization of complex heterocyclic compounds in a drug discovery and development setting.

References

  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • Muthuselvi, C., Pandiarajan, S., Ravikumar, B., Athimoolam, S., & Krishnakumar, R. V. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Asian Journal of Applied Sciences, 11(2), 86-95.
  • Muthuselvi, C., Pandiarajan, S., Ravikumar, B., Athimoolam, S., & Krishnakumar, R. V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11(1), 38-48.
  • Papp, C., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 25(18), 4236.
  • Anand, G., et al. (2018). Calculated frequencies and vibrational assignments of quinoxaline based on B3LYP/6-31G* DFT calculation*. ResearchGate.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Bakr, R. B., et al. (2019). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 24(17), 3108.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2022). FTIR analysis of the quinoxaline compound.
  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Stan, C. D., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 29(3), 666.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • S, S., & K, N. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • ResearchGate. (2020). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of....
  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 6-Bromo-2,3-dichloroquinoxaline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount. The quinoxaline scaffold, a privileged bicyclic heteroaromatic system, is a cornerstone in the synthesis of a myriad of biologically active compounds and functional materials. 6-Bromo-2,3-dichloroquinoxaline has long served as a versatile precursor, offering multiple reaction sites for diversification. However, evolving synthetic strategies and the quest for improved efficiency, selectivity, and molecular diversity necessitate a critical evaluation of its alternatives.

This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental insights and data to inform your selection process. We will delve into the nuances of reactivity, explore alternative halogenation patterns, and introduce bioisosteric replacements that can unlock new chemical space.

The Benchmark: Understanding this compound

This compound is a trifunctional electrophile. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 6 position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for a stepwise and controlled elaboration of the quinoxaline core.

Typical Reaction Cascade:

G A This compound B SNAг with Nu1 (e.g., amine, alcohol) A->B C Mono-substituted product B->C D SNAг with Nu2 (e.g., different amine) C->D E Di-substituted product D->E F Cross-coupling at C6 (e.g., Suzuki, Sonogashira) E->F G Fully elaborated quinoxaline F->G

Caption: Stepwise functionalization of this compound.

The primary drawback of this reagent can be the sometimes-sluggish reactivity of the C6-Br bond, often requiring more forcing cross-coupling conditions that may not be compatible with sensitive functional groups introduced during the SNAr steps.

Strategic Alternatives and Comparative Analysis

The choice of an alternative is dictated by the desired synthetic outcome. We will explore three categories of alternatives: those with modified halogen patterns for altered reactivity, those with alternative leaving groups, and bioisosteric replacements.

Modulating Reactivity: The Iodinated Analogue

6-Iodo-2,3-dichloroquinoxaline presents a subtle yet significant modification. The C-I bond is more reactive towards oxidative addition to palladium(0) than the corresponding C-Br bond. This allows for milder cross-coupling conditions, which can be crucial for preserving thermally or chemically labile moieties.

Comparative Suzuki Coupling Data:

ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 100 °C, 12h85
6-Iodo-2,3-dichloroquinoxalinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80 °C, 4h92

Experimental Insight: The use of 6-Iodo-2,3-dichloroquinoxaline can significantly reduce reaction times and temperatures, leading to cleaner reaction profiles and easier purification. The higher reactivity of the C-I bond also opens the door to a wider range of coupling partners that may be less reactive with the bromo-analogue.

Alternative Leaving Groups: The Sulfonate Esters

For instances where halogen exchange or undesired side reactions are a concern, quinoxaline triflates or nosylates can be powerful alternatives. These are typically prepared from the corresponding hydroxyquinoxalines.

2,3-Dichloroquinoxalin-6-yl trifluoromethanesulfonate is particularly noteworthy. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling, often exhibiting reactivity comparable to or greater than iodide.

Workflow for Synthesis and Application:

G A 2,3-Dichloro-6-hydroxyquinoxaline B Triflic Anhydride, Pyridine A->B C 2,3-Dichloroquinoxalin-6-yl triflate B->C D Heck Coupling (e.g., with Styrene) C->D E Coupled Product D->E

Caption: Synthesis and use of a quinoxaline triflate.

Trustworthiness Check: The synthesis of the triflate must be conducted under strictly anhydrous conditions to prevent hydrolysis of the triflic anhydride and the product. The crude product should be used promptly or stored under an inert atmosphere.

Bioisosteric Replacements: Exploring Pyrido[2,3-b]pyrazines

In drug discovery, replacing a benzene ring with a pyridine ring is a common bioisosteric strategy to modulate physicochemical properties such as solubility and metabolic stability. The corresponding 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine serves as an excellent alternative to introduce a nitrogen atom into the core structure.

This modification can introduce a new hydrogen bond acceptor site, potentially leading to altered target engagement and pharmacokinetic profiles. The synthetic chemistry largely mirrors that of the quinoxaline analogue, with the pyridine nitrogen influencing the reactivity of the C6-Br bond.

Comparative Reactivity:

FeatureThis compound6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
Electron Density at C6HigherLower (due to pyridine N)
Susceptibility to SNAr at C6LowerHigher
Reactivity in Cross-CouplingStandardPotentially more facile

Expertise in Action: The electron-withdrawing nature of the pyridine nitrogen in the pyrido[2,3-b]pyrazine system can make the C6 position more electron-deficient, potentially facilitating oxidative addition in some cross-coupling cycles. However, the basicity of the pyridine nitrogen can also lead to catalyst inhibition, sometimes necessitating the use of specific ligand systems to achieve high yields.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound
  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL) and water (2.5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with 6-Iodo-2,3-dichloroquinoxaline
  • Follow steps 1-4 as in Protocol 1, using 6-Iodo-2,3-dichloroquinoxaline (1.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Follow steps 7-10 as in Protocol 1.

Self-Validation: In both protocols, the progress of the reaction should be carefully monitored. Incomplete conversion may indicate catalyst deactivation or insufficient degassing. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Decision-Making Framework

The selection of the optimal reagent is a multi-faceted decision.

G A Project Goal B Mild Conditions Required? A->B C Halogen-Free System Desired? A->C D Bioisosteric Replacement Needed? A->D E Use 6-Iodo-2,3-dichloroquinoxaline B->E Yes H Use this compound B->H No F Use Quinoxaline Triflate C->F Yes C->H No G Use Pyrido[2,3-b]pyrazine Analogue D->G Yes D->H No

Caption: Reagent selection workflow.

Conclusion

While this compound remains a workhorse in synthetic chemistry, a nuanced understanding of the available alternatives can significantly enhance synthetic efficiency and expand the accessible chemical space. For reactions requiring milder cross-coupling conditions, the iodo-analogue is a superior choice. When halogen-free conditions are paramount, quinoxaline sulfonates provide a robust alternative. For programs focused on modulating physicochemical properties for biological applications, the pyrido[2,3-b]pyrazine core offers an exciting bioisosteric replacement. The judicious selection of these building blocks, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery and development of novel molecules.

References

  • A. A. Fadda, H. M. Refat, and R. R. Kassab, "Synthesis and biological evaluation of some new quinoxaline derivatives," Journal of the Serbian Chemical Society, vol. 80, no. 1, pp. 41-54, 2015. [Link]

A Comparative Guide to the Biological Activity of 6-Bromo-2,3-Dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of derivatives originating from 6-bromo-2,3-dichloroquinoxaline, a key intermediate for generating novel therapeutic candidates. We will delve into their anticancer and antimicrobial potential, offering a comparative perspective against established drugs and elucidating the underlying mechanisms of action.

The Quinoxaline Core: A Versatile Pharmacophore

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] The introduction of a bromine atom at the 6-position and chlorine atoms at the 2- and 3-positions of the quinoxaline nucleus creates a highly reactive scaffold, amenable to nucleophilic substitution, thus allowing for the synthesis of a diverse library of derivatives.[1] The presence of the bromo substituent has been noted to enhance the biological efficacy of quinoxaline derivatives, making this particular scaffold a promising starting point for drug discovery.[5]

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A notable study involved the synthesis of a series of compounds derived from this compound and their subsequent screening for anticancer activity.[1] The results, summarized in the table below, showcase the potential of these derivatives, particularly when compared to the well-established chemotherapeutic agent, Doxorubicin.

Compound IDStructureCancer Cell LineIC50 (µg/mL)[1]Doxorubicin IC50 (µg/mL)[6]
4 6-bromo-2-chloro-tetrazolo[1,5-a]quinoxalineMCF-7 (Breast)0.01 ± 0.0012.8 ± 0.9
HCT-116 (Colon)0.02 ± 0.003Not Reported
HepG2 (Liver)0.01 ± 0.002Not Reported
5a 6-bromo-2-azido-3-(piperidin-1-yl)quinoxalineMCF-7 (Breast)0.03 ± 0.0042.8 ± 0.9
HCT-116 (Colon)0.04 ± 0.005Not Reported
HepG2 (Liver)0.02 ± 0.003Not Reported
5b 6-bromo-2-azido-3-morpholinoquinoxalineMCF-7 (Breast)0.06 ± 0.0082.8 ± 0.9
HCT-116 (Colon)0.05 ± 0.006Not Reported
HepG2 (Liver)0.04 ± 0.005Not Reported
11 6-bromo-ditetrazolo[1,5-a:5',1'-c]quinoxalineMCF-7 (Breast)1.18 ± 1.032.8 ± 0.9
HCT-116 (Colon)2.86 ± 4.92Not Reported
HepG2 (Liver)2.54 ± 3.55Not Reported

The data reveals that several derivatives, notably compounds 4 , 5a , and 5b , exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range, surpassing the efficacy of Doxorubicin against the MCF-7 cell line.[1][6] This highlights the potential of these 6-bromo-2,3-disubstituted quinoxaline derivatives as lead compounds for the development of novel anticancer agents.

Antimicrobial Activity: A Comparative Analysis

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The table below presents the minimal inhibitory concentration (MIC) values for selected derivatives compared to the broad-spectrum antibiotic, Ciprofloxacin.

Compound IDStructureBacterial StrainMIC (µg/mL)[1]Ciprofloxacin MIC (µg/mL)[7]
4 6-bromo-2-chloro-tetrazolo[1,5-a]quinoxalineStaphylococcus aureus0.98≤2.0
Bacillus subtilis1.95≤2.0
Escherichia coli3.90≤2.0
Pseudomonas aeruginosa7.81≤2.0
5a 6-bromo-2-azido-3-(piperidin-1-yl)quinoxalineStaphylococcus aureus1.95≤2.0
Bacillus subtilis3.90≤2.0
Escherichia coli7.81≤2.0
Pseudomonas aeruginosa15.62≤2.0
9 6-bromo-2,3-dihydrazinylquinoxalineStaphylococcus aureus3.90≤2.0
Bacillus subtilis7.81≤2.0
Escherichia coli15.62≤2.0
Pseudomonas aeruginosa31.25≤2.0
11 6-bromo-ditetrazolo[1,5-a:5',1'-c]quinoxalineStaphylococcus aureus0.98≤2.0
Bacillus subtilis1.95≤2.0
Escherichia coli3.90≤2.0
Pseudomonas aeruginosa7.81≤2.0

The results indicate that compounds 4 and 11 exhibit potent antibacterial activity, with MIC values comparable to or better than Ciprofloxacin against certain strains.[1][7] This suggests that the 6-bromo-2,3-disubstituted quinoxaline scaffold is a promising template for the development of new antimicrobial agents to combat bacterial infections.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][9] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.

apoptosis_pathway cluster_cell Cancer Cell Quinoxaline_Derivative 6-Bromo-Quinoxaline Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) Quinoxaline_Derivative->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by 6-bromo-quinoxaline derivatives.

The proposed mechanism involves the induction of cellular stress by the quinoxaline derivative, leading to the activation of the tumor suppressor protein p53.[2] Activated p53 then upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[8] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[2] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.[8]

Experimental Protocols

Synthesis of 6-Bromo-2,3-dihydrazinylquinoxaline (Compound 9)

A key intermediate for the synthesis of many active derivatives is 6-bromo-2,3-dihydrazinylquinoxaline.[1]

synthesis_workflow Start This compound Process Reflux Start->Process Reagent Hydrazine Hydrate (2 moles) in Ethanol Reagent->Process Product 6-Bromo-2,3-dihydrazinylquinoxaline Process->Product

Caption: Synthesis of 6-bromo-2,3-dihydrazinylquinoxaline.

Procedure:

  • To a solution of this compound (1 mole) in ethanol, add hydrazine hydrate (2 moles).[1]

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.[1]

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 6-bromo-2,3-dihydrazinylquinoxaline.[1]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Antimicrobial Screening: Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[13][14]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate.

  • Disk Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.[14]

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is indicative of the antimicrobial activity of the compound.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with potent dual anticancer and antimicrobial activities. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for further biological evaluation. The remarkable in vitro efficacy of several derivatives against cancer cell lines and pathogenic microbes, often surpassing that of established drugs, underscores their therapeutic potential.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the preclinical efficacy and safety of these derivatives. Furthermore, a deeper investigation into their mechanisms of action could reveal novel molecular targets and pathways, paving the way for the development of next-generation therapies for cancer and infectious diseases.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Deriv
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.
  • The Pharmacological Potential of Quinoxaline Deriv
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • Synthetic pathways toward quinoxaline derivatives.
  • Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial p
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
  • MTT Proliferation Assay Protocol.
  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Curr Top Med Chem.
  • Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology.
  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH.
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central.
  • Ciprofloxacin derivatives and their antibacterial activities.
  • New C-6 functionalized quinoline NorA inhibitors strongly synergize with ciprofloxacin against planktonic and biofilm growing resistant Staphylococcus aureus strains | Request PDF.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline deriv
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid. PMC - NIH.

Sources

A Comparative Guide to Analytical Methods for Purity Assessment of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of principal analytical methodologies for determining the chemical purity of 6-Bromo-2,3-dichloroquinoxaline, a key heterocyclic intermediate in pharmaceutical synthesis. The purity of such starting materials is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. We will explore the fundamental principles, provide field-proven experimental protocols, and present comparative data to guide researchers, analytical chemists, and drug development professionals in selecting the most appropriate techniques for their specific needs, from routine quality control to in-depth impurity profiling.

Introduction: The Criticality of Purity in Drug Synthesis

This compound is a halogenated heterocyclic compound frequently employed as a building block in the synthesis of complex organic molecules, including potential therapeutic agents. The presence of impurities—such as starting materials, by-products, intermediates, or degradation products—can have significant consequences, affecting reaction yields, introducing toxicological risks, and compromising the stability of the final API.[1]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities in new drug substances.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making robust and validated analytical methods indispensable.[3][4][5] This guide is designed to provide the scientific rationale and practical workflows for establishing a comprehensive purity assessment strategy for this compound.

Strategic Overview of Purity Assessment

A multi-faceted approach is essential for a complete and reliable purity assessment. No single technique can provide all the necessary information. A well-designed strategy combines a high-resolution separation technique for quantification with a spectroscopic method for structural confirmation and a primary method for absolute purity determination.

cluster_0 Purity Assessment Strategy cluster_1 Primary Separation & Quantification cluster_2 Orthogonal & Confirmatory Methods Sample This compound (Batch Sample) HPLC HPLC-UV (Purity %, Impurity Profile) Sample->HPLC Inject qNMR qNMR (Absolute Purity, Structure) Sample->qNMR Dissolve GCMS GC-MS (Volatile Impurities) Sample->GCMS Inject EA Elemental Analysis (Empirical Formula Confirmation) Sample->EA Combust Report Certificate of Analysis (CoA) (Purity Value & Impurity Specs) HPLC->Report Quantitative Data qNMR->Report Absolute Purity Data GCMS->Report Impurity ID EA->Report Compositional Data

Caption: Overall workflow for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness for quantifying non-volatile organic compounds.[6] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.

Principle of Separation: In RP-HPLC, the analyte and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The highly halogenated and aromatic structure of this compound makes it relatively nonpolar, leading to strong retention on a C18 column. Elution is achieved by increasing the proportion of a less polar organic solvent (e.g., acetonitrile) in the mobile phase.

cluster_0 RP-HPLC Separation Workflow MobilePhase {Mobile Phase Reservoir|A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) } Pump HPLC Pump (Gradient Control) MobilePhase->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column Separation of Analyte and Impurities Injector->Column Detector UV/DAD Detector (e.g., 254 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Step-by-step workflow for the HPLC purity analysis.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A column with low silanol activity is often beneficial for heterocyclic compounds.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with 40% B, ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

    • Rationale: A gradient is necessary to elute both less-retained polar impurities and the highly-retained main compound within a reasonable time while maintaining good resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: Monitor at 254 nm, or determine the optimal wavelength from the DAD spectrum. Quinoxaline derivatives typically have strong UV absorbance.[8]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL.

System Suitability and Validation:

Before analysis, the system must pass suitability tests as per USP <621> or ICH guidelines. This includes checks for repeatability (RSD of peak area <1.0%), tailing factor (<2.0), and resolution between the main peak and the closest impurity. The method itself must be validated according to ICH Q2(R1) to demonstrate its accuracy, precision, specificity, linearity, and range.[9][10][11]

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

While HPLC provides relative purity (area %), it relies on the assumption that all impurities have the same response factor as the main compound, which is rarely true. Quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[12][13]

Principle of Quantification: The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][14] By comparing the integral of a unique, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[14]

Experimental Protocol: ¹H qNMR Method
  • Instrumentation: NMR spectrometer (400 MHz or higher) with high-precision NMR tubes.

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that is stable, has high purity, is not reactive with the analyte, and has protons that resonate in a clear region of the spectrum away from analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound and ~10 mg of the certified internal standard into the same vial using a microbalance.[15] The weighing step is the largest source of potential error.[12]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The sample must dissolve completely.[14]

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to allow for full magnetization recovery. This is critical for accurate quantification.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following equation[14]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

For a compound like this compound, which has a relatively high molecular weight but may be thermally stable, GC-MS is an excellent orthogonal technique to screen for volatile or semi-volatile impurities that might be missed by HPLC.[16] These could include residual solvents or volatile starting materials.

Principle of Operation: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification.[17]

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 10 minutes. Rationale: This program allows for the elution of lower boiling point impurities before the main, higher boiling point analyte.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

Elemental Analysis (CHN): Fundamental Purity Confirmation

Elemental analysis is a fundamental technique that determines the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample.[18][19] The results are compared to the theoretical composition calculated from the empirical formula (C₈H₂BrCl₂N₂). A close match provides strong evidence of the compound's identity and bulk purity.

Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment. This converts the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified using a thermal conductivity detector (TCD).[20]

Data Interpretation

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the sample to be considered pure. Deviations can indicate the presence of impurities, residual solvent, or moisture.

Comparative Summary and Recommendations

The choice of analytical method depends on the specific goal of the analysis. A combination of techniques provides the most comprehensive and reliable assessment of purity.

Parameter HPLC-UV qNMR GC-MS Elemental Analysis
Primary Use Purity (area %), Impurity ProfilingAbsolute Purity (mass %), Structure IDVolatile Impurity ID & QuantificationEmpirical Formula Confirmation, Bulk Purity
Specificity High (Separation-based)Very High (Structure-based)Very High (Separation & Mass-based)Low (Bulk property)
Quantification Relative (requires standards for accuracy)Absolute (Primary Method)Semi-Quantitative/QuantitativeAbsolute (Bulk)
Sensitivity High (ppm levels)Moderate (requires mg of sample)Very High (ppb levels for volatiles)Low (detects % level differences)
Destructive? YesNoYesYes
Best For Routine QC, stability studies, detecting non-volatile impurities.Certifying reference standards, obtaining an accurate purity value without analyte standard.Detecting residual solvents, volatile starting materials, and by-products.Confirming identity of a new batch, assessing bulk sample integrity.
Recommendations:
  • For Routine Quality Control (QC): A validated HPLC-UV method is the most efficient and practical choice for batch-to-batch purity checks.

  • For Reference Standard Certification: qNMR is the gold standard for assigning an absolute purity value. It should be complemented by HPLC for impurity profiling and Elemental Analysis for compositional verification.

  • For Impurity Identification: A combination of HPLC (to isolate impurities) and Mass Spectrometry (LC-MS) is invaluable. GC-MS is essential for identifying any volatile or thermally stable impurities not amenable to LC.

By employing this multi-technique, scientifically grounded approach, researchers and developers can ensure the quality and integrity of this compound, thereby building a solid foundation for successful and reproducible drug development.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [Link]
  • Emery Pharma.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Auriga Research. Elemental Analysis CHNS(O) - Testing Methods. [Link]
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
  • Wind Labs & Research Pvt. Ltd. Elemental Analysis. [Link]
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Elementar.
  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
  • USP.
  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
  • YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
  • J-STAGE. Quinoxaline Derivatives Derived from D-Glucuronic Acid and D-Galacturonic Acid with o-Phenylenediamine. [Link]
  • University of Padua. (2024). Elemental Analysis – Technical Resources. [Link]
  • Frontiers. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. [Link]
  • Royal Society of Chemistry. (2016).
  • ResearchGate. (2019).
  • ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]
  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
  • Journal of Pharmaceutical Research International. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
  • Forensic Chemistry. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 6-Bromo-2,3-dichloroquinoxaline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoxaline moiety, a privileged structure in numerous biologically active compounds, often requires precise modification to optimize its therapeutic potential.[1] Among the various methods for carbon-carbon (C-C) bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance.[2]

This guide provides a comparative analysis of different catalysts for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 6-Bromo-2,3-dichloroquinoxaline, a key intermediate in the synthesis of novel quinoxaline derivatives.[3] The presence of multiple halogen atoms with different reactivities (an aryl bromide and two heteroaryl chlorides) presents a unique challenge and opportunity for selective functionalization. This publication aims to streamline the selection of optimal catalytic systems by summarizing quantitative performance data, providing detailed experimental protocols, and visualizing the fundamental reaction pathways.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between organohalides and organoboron compounds, making it indispensable for synthesizing biaryl structures.[4][5] The choice of catalyst, ligand, and base is critical in controlling the reaction's efficiency and, particularly for di- or tri-halogenated substrates like this compound, its regioselectivity.

Causality in Catalyst Selection

The reactivity of aryl halides in the crucial oxidative addition step typically follows the order I > Br > Cl.[6] This inherent difference can be exploited to achieve selective coupling at the more reactive C-Br bond. The catalyst system's role is to facilitate this oxidative addition at a reasonable rate without activating the less reactive C-Cl bonds.

  • Palladium Source: Pd(PPh₃)₄ is often effective for aryl bromides.[7] Pd(OAc)₂ or Pd₂(dba)₃ are also common precatalysts that form the active Pd(0) species in situ.[8][9]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition, which is particularly useful for less reactive aryl chlorides but may require careful control to maintain selectivity for the bromide.[10][11] For selective C-Br coupling, a less reactive catalyst like Pd(PPh₃)₄ is often sufficient.

  • Base: The base is essential for activating the boronic acid, facilitating the transmetalation step.[4][8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[7][12]

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

Due to the limited availability of public data specifically for this compound, the following table includes data from the closely related 2,6-dichloroquinoxaline to provide valuable insights into regioselective couplings.[13]

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate & ObservationsRef.
Pd(PPh₃)₄PPh₃K₃PO₄THF90875-972,6-Dichloroquinoxaline : Selective mono-arylation at the C2 position.[13]
Pd(PPh₃)₄PPh₃K₂CO₃ (2M aq.)1,4-Dioxane1201265-852,6-Dichloroquinoxaline : Di-arylation at both C2 and C6 positions.[13]
Pd(OAc)₂PCy₃K₃PO₄Toluene1002>95General protocol for aryl bromides.[8]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT12>95General protocol for aryl bromides at room temp.[8]
Mechanistic Pathway: Suzuki-Miyaura Coupling

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefin Functionalization

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene to form a substituted alkene.[14][15] This reaction is highly valuable for introducing vinyl groups onto the quinoxaline core, which are versatile handles for further synthetic transformations.

Causality in Catalyst Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective precatalyst.[14] Other sources like PdCl₂ or Pd₂(dba)₃ are also used.[14]

  • Ligands: While some Heck reactions can proceed without ligands ("ligand-free"), phosphine ligands are often added to improve stability and activity, especially for less reactive halides.[16] For aryl bromides, triphenylphosphine (PPh₃) is a standard choice. More electron-rich and bulky phosphines or NHCs can improve yields and turnover numbers.[15]

  • Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like K₂CO₃ or NaOAc is required to neutralize the HX formed during the reaction.[14]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.[17][18]

Comparative Performance of Catalytic Systems for Heck Coupling

The following table summarizes general conditions effective for Heck couplings with aryl bromides, which are directly applicable to the 6-bromo position of the target molecule.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)ObservationsRef.
Pd(OAc)₂PPh₃Et₃NAcetonitrile80-10012-24GoodStandard conditions for aryl bromides.[14]
Pd(OAc)₂NoneK₂CO₃NMP1001680-95"Ligand-free" conditions are often effective.[16][19]
[(P(NC₅H₁₀)₃)₂Pd(Cl)₂]P(NC₅H₁₀)₃K₂CO₃NMP1004-2085-99Highly active aminophosphine catalyst.[18]
Pd/CNoneEt₃NToluene/H₂O1302-470-90Heterogeneous catalyst, allows for easier workup.[16]
Mechanistic Pathway: Heck Coupling

The Heck reaction proceeds via oxidative addition, followed by migratory insertion of the olefin (carbopalladation), and finally β-hydride elimination to release the product.[14]

Heck_Cycle cluster_main Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Coord Olefin Complex OxAdd->Coord Olefin Coordination Migrate σ-Alkylpalladium(II) Intermediate Coord->Migrate Migratory Insertion Migrate->Pd0 β-Hydride Elimination Product Substituted Alkene Migrate->Product ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Migrate -> H-Base⁺X⁻

Caption: Catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] It is the most reliable method for installing alkynyl functionalities, which are important precursors for many heterocyclic compounds and functional materials. The reaction typically requires a dual catalytic system of palladium and copper(I).[22]

Causality in Catalyst Selection
  • Palladium Catalyst: As with other couplings, Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is standard.[20]

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22] This step is generally faster than the direct reaction of the alkyne with the palladium center, allowing the reaction to proceed under milder conditions.[20]

  • Base: An amine base, such as Et₃N or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX byproduct and to act as a solvent.[20]

  • Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols.[20][23] These methods typically require a more active palladium catalyst system (e.g., with bulky, electron-rich ligands) and often a stronger base to facilitate the direct reaction between the alkyne and the palladium complex.[22]

Comparative Performance of Catalytic Systems for Sonogashira Coupling

The following table outlines common conditions for Sonogashira couplings of aryl bromides.

Catalyst / PrecatalystCo-catalystLigandBaseSolventTemp. (°C)Yield (%)ObservationsRef.
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRT - 6080-95Classic Sonogashira conditions.[20][21]
Pd(OAc)₂CuIPPh₃K₂CO₃DMF100GoodAlternative inorganic base system.[20]
Pd₂(dba)₃NoneP(t-Bu)₃Cs₂CO₃DioxaneRTHighEfficient copper-free system for aryl bromides.[21][22]
Pd/CCuIPPh₃Et₃NToluene100GoodHeterogeneous catalyst option.[24]
Mechanistic Pathway: Sonogashira Coupling

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle continuously generates the reactive copper acetylide species.[22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product ArX Ar-X ArX->OxAdd CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Acetylide Formation CuAcetylide->Transmetal from Cu cycle Alkyne R-C≡C-H + Base Alkyne->CuAcetylide

Sources

A Comparative Guide to the Structural Validation of Synthesized 6-Bromo-2,3-dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and preclinical progression. Quinoxaline derivatives, a significant class of nitrogen-containing heterocycles, are foundational scaffolds in numerous pharmacologically active agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of specific substituents, such as in 6-bromo-2,3-dichloroquinoxaline, modulates the electronic and steric properties of the core structure, offering a versatile building block for creating libraries of potential therapeutic candidates.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative analytical principles.

The Strategic Importance of Multi-Technique Validation

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic and orthogonal information provided by multiple methods. For a molecule like this compound, we are confirming several key features: the core quinoxaline ring system, the specific substitution pattern of the bromine on the benzene ring, and the presence of the two chlorine atoms on the pyrazine ring.

The general workflow for structural validation after a successful synthesis is outlined below. The choice of which techniques to employ, and in what order, often depends on sample availability, purity, and the specific questions being asked.

G cluster_0 Post-Synthesis Workflow cluster_1 Structural Validation Techniques Synthesis Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Validation Structural Validation Purity_Check->Structure_Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Validation->NMR Primary structure & connectivity MS Mass Spectrometry (EI, ESI) Structure_Validation->MS Molecular weight & fragmentation Xray Single Crystal X-ray Diffraction NMR->Xray If crystal available for absolute proof MS->Xray

Caption: Post-synthesis and structural validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable.

Why NMR is the First Choice
  • Connectivity and Isomer Identification: NMR can definitively distinguish between different constitutional isomers. For example, it can confirm that the bromine atom is at the 6-position and not at the 5-, 7-, or 8-position by analyzing the coupling patterns and chemical shifts of the aromatic protons.

  • High Information Content: A single spectrum provides a wealth of data, including the number of unique protons/carbons, their electronic environment (chemical shift), neighboring nuclei (spin-spin coupling), and their relative abundance (integration).

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte peaks.

  • ¹H NMR Acquisition:

    • Use a standard pulse program on a 400 MHz or higher spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-180 ppm).

Interpreting the Spectra: What to Look For

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for this compound.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constant (J, Hz) Rationale
H-5~8.1-8.3Doublet (d)Jortho ≈ 8-9Deshielded by the adjacent pyrazine ring nitrogen. Coupled to H-7.
H-7~7.8-8.0Doublet of doublets (dd)Jortho ≈ 8-9, Jmeta ≈ 2-3Coupled to H-5 (ortho) and H-8 (meta).
H-8~8.0-8.2Doublet (d)Jmeta ≈ 2-3Deshielded by proximity to the bromine atom. Coupled to H-7.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other substituents.

In the ¹³C NMR spectrum, the number of signals will confirm the molecular symmetry. For the parent this compound, one would expect 8 distinct carbon signals, as the molecule is asymmetric. The carbons attached to the electronegative chlorine atoms (C-2 and C-3) will be significantly downfield.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a direct confirmation of the elemental formula.[5] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Why MS is a Critical Validation Step
  • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

  • Isotopic Pattern Analysis: Bromine has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), and chlorine has two (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%). A compound containing one bromine and two chlorine atoms will exhibit a unique and predictable cluster of peaks in the mass spectrum, providing definitive evidence for the presence of these halogens.

Experimental Protocol: Obtaining a Clean Mass Spectrum
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. Electron ionization (EI) is a "harder" technique that may show the molecular ion [M]⁺ and provides rich fragmentation data.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Interpreting the Data: The Halogen Fingerprint

For this compound (C₈H₃BrCl₂N₂), the expected monoisotopic mass is approximately 275.88 g/mol . The key validation comes from observing the isotopic cluster around the molecular ion peak.

Ion Relative Abundance Rationale
[M]⁺100%Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl
[M+2]⁺~115%Contains ⁸¹Br, ³⁵Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁵Cl
[M+4]⁺~50%Contains ⁸¹Br, ³⁷Cl, ³⁵Cl OR ⁷⁹Br, ³⁷Cl, ³⁷Cl
[M+6]⁺~8%Contains ⁸¹Br, ³⁷Cl, ³⁷Cl

Note: These are approximate relative abundances. The exact pattern is the definitive fingerprint.

G cluster_0 Mass Spectrometry Validation cluster_1 Data Interpretation Start Synthesized Compound HRMS High-Resolution MS (e.g., ESI-TOF) Start->HRMS Data Acquired Spectrum HRMS->Data AccurateMass Confirm Accurate Mass (e.g., 275.88 ± 5 ppm) Data->AccurateMass Check [M+H]⁺ IsotopePattern Analyze Isotopic Cluster (BrCl₂ Pattern) Data->IsotopePattern Check M, M+2, M+4, M+6 Conclusion Structure Confirmed AccurateMass->Conclusion IsotopePattern->Conclusion

Caption: Workflow for structural validation using Mass Spectrometry.

Single-Crystal X-ray Diffraction: The Definitive Proof

While NMR and MS provide compelling evidence, single-crystal X-ray diffraction is the gold standard for structural determination.[6][7] It provides an unambiguous 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.

Why X-ray Crystallography is Authoritative
  • Unambiguous Structure: It provides a direct visualization of the molecular structure, leaving no doubt about the identity and substitution pattern of the compound.[8]

  • Solid-State Conformation: It reveals the preferred conformation and packing of the molecules in the crystal lattice.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system. Common methods include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Selection and Mounting: A high-quality, single crystal without visible defects is selected under a microscope and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Interpreting the Data: A 3D Model

The output of a successful X-ray crystallographic analysis is a detailed structural model that confirms the this compound framework. This technique definitively proves the regiochemistry of the bromine substituent and the presence of the two chlorine atoms.

Comparative Summary

Technique Information Provided Advantages Limitations Best For
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry (in some cases).Excellent for isomer differentiation; non-destructive; relatively fast for ¹H.Requires soluble sample; ¹³C can be time-consuming; complex spectra for some derivatives.Primary structural elucidation and isomer confirmation.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information.High sensitivity (requires very little sample); definitive halogen detection via isotopic patterns.Does not distinguish between isomers; soft ionization may not provide fragmentation data.Confirming molecular formula and presence of halogens.
X-ray Diffraction Unambiguous 3D structure, bond lengths/angles, solid-state packing.Gold standard for absolute structure proof.Requires a high-quality single crystal, which can be difficult to obtain; structure is in solid state, not solution.Definitive, absolute proof of structure when a crystal is available.

Conclusion

The structural validation of synthesized this compound derivatives is a critical process that demands a multi-faceted analytical approach. The synergistic use of NMR spectroscopy to map the molecular framework, mass spectrometry to confirm the elemental composition and halogen content, and single-crystal X-ray diffraction to provide absolute proof of structure constitutes a self-validating system. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently confirm the identity of their synthesized compounds, paving the way for further investigation in drug discovery and materials science.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. preprints.org.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. chem.wisc.edu.
  • 2,3-Bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline. ResearchGate.
  • 6-Bromoquinoxaline. PubChem.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. PubMed.
  • Supplementary Information. The Royal Society of Chemistry.
  • 6-Bromo-2,3-diphenylquinoxaline. PubChem.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. link.springer.com.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. chromatographyonline.com.
  • Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. National Institutes of Health.
  • X-ray Crystallography of Chemical Compounds. PubMed.
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health.
  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.
  • Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. National Institutes of Health.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. ResearchGate.
  • 6-Bromoquinaldine. NIST WebBook.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate.
  • An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). OUCI.

Sources

A Senior Application Scientist's Guide to the Analysis of 6-Bromo-2,3-dichloroquinoxaline: A Comparative Study of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Halogenated Quinoxalines

6-Bromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound belonging to a class of molecules that are pivotal in medicinal chemistry and materials science. Quinoxaline derivatives are known to possess a wide array of biological activities, and the inclusion of halogen atoms can significantly modulate their physicochemical and pharmacological properties.[1] As with any specialized chemical entity used in research and development, the unambiguous confirmation of its identity and the rigorous assessment of its purity are not mere procedural formalities; they are the bedrock of reliable, reproducible science.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to empower you to select and optimize the ideal technique for your analytical objectives.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds. For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering robust and reproducible results for routine quality control and purity determination.[2]

The 'Why': Rationale Behind Method Design

The development of a successful HPLC method is rooted in the fundamental chemistry of the analyte and its interaction with the stationary and mobile phases.

  • The Column (Stationary Phase): A C18 (octadecylsilane) column is the universally accepted starting point for compounds of intermediate polarity like our target molecule.[2][3] The dense layer of C18 alkyl chains bonded to the silica support creates a hydrophobic environment. Separation is achieved based on the analyte's partitioning between this non-polar stationary phase and the more polar mobile phase; more hydrophobic molecules are retained longer.

  • The Mobile Phase: A gradient elution using water and acetonitrile is highly effective. Acetonitrile is often preferred over methanol for aromatic compounds due to favorable π-π interactions, which can improve peak shape. The inclusion of 0.1% formic acid is critical.[4] It serves two purposes: 1) it protonates the basic nitrogen atoms in the quinoxaline ring, preventing undesirable ionic interactions, and 2) it neutralizes free silanol groups on the silica surface, which are notorious for causing peak tailing.

  • The Detector: The fused aromatic ring system of quinoxaline is an excellent chromophore. This allows for sensitive detection using a UV-Vis detector, typically at a wavelength of 254 nm where many aromatic compounds exhibit strong absorbance.[2][3]

Data Presentation: Expected HPLC Performance

The following table outlines the anticipated performance characteristics for an optimized HPLC-UV method, based on data from analogous compounds.[4]

ParameterHPLC-UV (Estimated)Justification
Limit of Detection (LOD) 1 - 10 ng/mLSufficient for standard purity assessments.
Limit of Quantitation (LOQ) 5 - 30 ng/mLReliable for quantifying minor impurities.
Linearity (R²) > 0.999Indicates excellent quantitative accuracy over a defined range.
Precision (%RSD) < 2%Demonstrates high reproducibility of the method.
Accuracy (% Recovery) 98 - 102%Shows the method's ability to measure the true value.
Experimental Protocol: HPLC Purity Analysis

This protocol provides a self-validating system for the purity determination of this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water. Mix and degas thoroughly.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. Mix and degas thoroughly.[2]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of methanol or acetonitrile to achieve a stock concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 40% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by determining the area percentage of the main analyte peak relative to the total area of all peaks.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC-UV purity analysis.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Identification

While HPLC excels at purity assessment, GC-MS provides unparalleled confidence in structural confirmation. It is the definitive technique for identifying the analyte and its potential impurities, especially volatile ones. The key prerequisite is that the analyte must be sufficiently volatile and thermally stable to be vaporized without decomposition, a condition that this compound is expected to meet.

The 'Why': Rationale Behind Method Design
  • The Column (Stationary Phase): A low-polarity DB-5ms (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column is the industry standard for a vast range of analytes.[3][5] Its versatility and robustness make it an excellent choice for separating halogenated aromatic compounds from potential synthetic by-products.

  • The Temperature Program: A programmed temperature ramp is essential. It begins at a low temperature to focus the analytes at the head of the column, followed by a steady increase in temperature. This separates compounds based on their boiling points and column interactions, ensuring sharp peaks for a wide range of volatilities.[5]

  • The Detector (Mass Spectrometer): This is the most powerful component.

    • Ionization: Electron Ionization (EI) at a standard 70 eV fragments the molecule in a highly reproducible manner, creating a "fingerprint" mass spectrum that can be compared against spectral libraries (like NIST) for identification.[6]

    • Mass Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). This not only provides the molecular weight of the compound but also reveals a crucial diagnostic feature: the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br isotopes in a ~1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) will create a unique, easily recognizable cluster of peaks for the molecular ion, providing definitive evidence of the elemental composition.[7]

Data Presentation: Expected GC-MS Performance
ParameterGC-MS (Estimated)Justification
Identification Confidence Extremely HighBased on retention time, fragmentation pattern, and isotopic signature.
Selectivity Very HighCan distinguish co-eluting compounds if they have different mass spectra.
Sensitivity ExcellentCapable of detecting trace-level impurities (low pg range).
Sample Throughput ModerateRun times are often longer than modern UHPLC methods.
Cost HigherInstrumentation and maintenance costs are greater than HPLC-UV.
Experimental Protocol: GC-MS Identification

This protocol is designed for the definitive identification of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a volatile organic solvent such as toluene or dichloromethane.[3]

    • Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.

  • Instrumentation and Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the main peak.

    • Extract the mass spectrum for this peak.

    • Confirm the molecular weight from the molecular ion (M⁺).

    • Critically, analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and two chlorine atoms.

    • Compare the fragmentation pattern to a reference spectrum or a spectral library for final confirmation.

Workflow Visualization: GC-MS Analysis

Caption: Workflow for GC-MS structural identification.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureHPLC with UV DetectionGC-MSSenior Scientist's Verdict
Primary Application Quantitative Purity AssessmentDefinitive Qualitative IdentificationHPLC for "How much?" and GC-MS for "What is it?".
Principle Separation by polarity/hydrophobicitySeparation by volatility, detection by m/zTwo orthogonal techniques providing complementary information.
Sensitivity Good (ng range)Excellent (pg range)GC-MS is superior for trace impurity detection.
Selectivity Moderate (relies on chromatography)Very High (mass-based separation)GC-MS can resolve chromatographically co-eluting peaks.
Identification Power Low (Retention time matching only)Extremely High (Fragmentation + Isotopic Pattern)GC-MS is the gold standard for structural confirmation.
Sample Requirement Must be solubleMust be volatile & thermally stableBoth are suitable for this compound.
Cost & Complexity Lower initial and operational costsHigher initial cost and maintenanceHPLC is more accessible for routine QC labs.

Conclusion: An Integrated Analytical Strategy

For researchers and drug development professionals working with this compound, HPLC-UV and GC-MS are not competing techniques, but complementary partners. The optimal analytical strategy involves using both.

  • HPLC-UV should be employed as the primary workhorse for routine quality control, reaction monitoring, and final product purity assessment due to its robustness, precision, and cost-effectiveness.

  • GC-MS is the indispensable tool for initial structure confirmation of a newly synthesized batch and for the investigation of any unknown impurities detected during HPLC analysis. Its ability to provide a definitive molecular fingerprint through fragmentation and isotopic patterns is unmatched.

By judiciously applying these powerful techniques, scientists can ensure the integrity of their materials, leading to more reliable and reproducible research outcomes.

References

  • LCGC International (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 610939, 6-Bromoquinoxaline. PubChem. [Link]
  • Moreno, E., et al. (2011). Studies on Log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893-908. [Link]
  • Kolic, T. M., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
  • AbacipharmTech. This compound. AbacipharmTech Product Page. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6617543, 6-Bromo-2,3-diphenylquinoxaline. PubChem. [Link]
  • Zhang, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1124, 012089. [Link]
  • Chromatography Forum Discussion (2015).
  • Kumar, A., et al. (2014). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Journal of Analytical Chemistry, 69(12), 1207-1213. [Link]
  • Okereke, S. C., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Research in Forestry, Wildlife and Environment, 13(3), 133-144. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 6-Bromo-2,3-Dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1] Their planar structure allows them to intercalate with DNA, and their diverse substitution patterns enable the fine-tuning of their therapeutic properties, including the inhibition of various protein kinases and the induction of apoptosis.[2][3] This guide provides a technical comparison of the cytotoxic potential of 6-bromo-2,3-dichloroquinoxaline derivatives against other quinoxaline analogues and established chemotherapeutic agents. We will delve into the experimental data that underscores the significance of the specific substitution pattern of these molecules and provide detailed protocols for assessing their cytotoxic effects.

The Emerging Role of Halogenation in Quinoxaline Cytotoxicity

The introduction of halogen atoms into the quinoxaline scaffold has been a strategic approach to enhance the anticancer properties of these derivatives. Halogens, being electron-withdrawing groups, can modulate the electronic properties of the molecule, potentially leading to increased binding affinity to biological targets and enhanced cytotoxic activity.[1] Notably, the presence of a bromo group at the C6-position of the quinoxaline ring has been shown to result in better inhibition of lung cancer cells compared to nitro groups at the same position.[4] This suggests that the nature and position of the halogen substituent are critical determinants of the cytotoxic potency of quinoxaline derivatives.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of 6-bromo-quinoxaline derivatives, it is essential to compare their in vitro activity against various cancer cell lines with that of other quinoxaline analogues and standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeCell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference(s)
6-Bromo-Quinoxaline Derivatives
6-bromo-2,3-bis[(E)-4-nitrostyryl]quinoxalineA549 (Lung Cancer)>505-Fluorouracil4.89 ± 0.20[4]
6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxalineA549 (Lung Cancer)>505-Fluorouracil4.89 ± 0.20[4]
Benzo[g]quinoxaline derivative with dibromo substitutionMCF-7 (Breast Cancer)8.84DoxorubicinNot Specified[5]
Other Quinoxaline Derivatives
Benzo[g]quinoxaline derivative (non-brominated)MCF-7 (Breast Cancer)16.22DoxorubicinNot Specified[5]
2,3-bis[(E)-4-methylstyryl]quinoxalineA549 (Lung Cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20[4]
2,3-bis[(E)-4-methoxystyryl]quinoxalineA549 (Lung Cancer)11.98 ± 2.595-Fluorouracil4.89 ± 0.20[4]
Standard Chemotherapeutics
DoxorubicinMCF-7 (Breast Cancer)~0.4 - 8.3--
CisplatinA549 (Lung Cancer)~6.1 - 37--

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

The data suggests that while some 6-bromo-quinoxaline derivatives show cytotoxic activity, their potency can be highly dependent on the nature of the substituents at the 2 and 3 positions. For instance, the benzo[g]quinoxaline with dibromo substitution exhibits a lower IC50 value compared to its non-brominated counterpart, indicating that the presence of bromine enhances cytotoxicity in this particular scaffold.[5] However, the 6-bromo-2,3-disubstituted quinoxalines tested against A549 cells did not show superior activity to the non-brominated analogues in that specific study.[4] This highlights the intricate structure-activity relationship of these compounds, where the interplay between different substituents determines the overall biological effect.

Mechanistic Insights: Induction of Apoptosis

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[2] Studies on a 6-bromo-2,3-disubstituted quinoxaline derivative have demonstrated its ability to induce apoptosis in A549 lung cancer cells through the mitochondrial and caspase-3-dependent pathways.[4]

This intrinsic pathway of apoptosis is often triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process.

apoptosis_pathway cluster_cell Cancer Cell 6-Bromo-Quinoxaline 6-Bromo-Quinoxaline Mitochondrion Mitochondrion 6-Bromo-Quinoxaline->Mitochondrion induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Mitochondrial-mediated apoptosis induced by 6-bromo-quinoxaline derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-documented protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

mtt_workflow start Start cell_seeding 1. Seed Cells in 96-well plate start->cell_seeding treatment 2. Treat with 6-Bromo-Quinoxaline cell_seeding->treatment incubation 3. Incubate (e.g., 24-72h) treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate (2-4h) (Formazan formation) mtt_addition->formazan_incubation solubilization 6. Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance 7. Read Absorbance (~570 nm) solubilization->read_absorbance analysis 8. Calculate % Viability and IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a vehicle control. Remove the old media from the wells and add the compound dilutions.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme released from damaged cells, in the culture medium as an indicator of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

annexin_v_workflow start Start cell_culture 1. Culture and Treat Cells start->cell_culture harvesting 2. Harvest Cells cell_culture->harvesting washing 3. Wash with PBS and Binding Buffer harvesting->washing staining 4. Stain with Annexin V and Propidium Iodide washing->staining flow_cytometry 5. Analyze by Flow Cytometry staining->flow_cytometry quadrant_analysis 6. Quadrant Analysis for Apoptosis Stages flow_cytometry->quadrant_analysis end End quadrant_analysis->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the this compound derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives are a class of compounds with significant, albeit variable, cytotoxic potential against cancer cells. The presence of the bromo group appears to be a key contributor to their activity, though the overall efficacy is highly dependent on the complete substitution pattern of the quinoxaline scaffold. The primary mechanism of action for at least some of these derivatives involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Further research is warranted to fully elucidate the structure-activity relationships of halogenated quinoxalines. A systematic investigation comparing the cytotoxicity of this compound with its non-brominated (2,3-dichloroquinoxaline) and mono-halogenated (e.g., 6-bromo-2-chloroquinoxaline) analogues across a panel of cancer cell lines would provide invaluable data for rational drug design. Moreover, exploring the impact of these compounds on other key cellular processes, such as cell cycle progression and specific signaling pathways, will offer a more comprehensive understanding of their therapeutic potential. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to conduct these critical investigations.

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed
  • Chemistry, Synthesis, and Structure Activity Rel
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. | Semantic Scholar
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI
  • Low-Dimensional Compounds Containing Bioactive Ligands.
  • Comparing the biological activity of 5-Bromo-2,3-dichloroquinoxaline derivatives with other quinoxalines - Benchchem
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI
  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity rel
  • Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial p
  • Results of in-vitro anti-cancer activity of...
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - Semantic Scholar
  • A Comparative Guide to the Mechanism of Action of Quinoxaline Derivatives Across Diverse Cell Lines - Benchchem
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed
  • Synthetic pathways toward quinoxaline derivatives.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated heterocyclic compound, 6-Bromo-2,3-dichloroquinoxaline is a valuable reagent in synthetic chemistry and drug development. However, its chemical structure—containing both bromine and chlorine atoms—necessitates stringent disposal protocols. Improper handling of this and similar halogenated organic compounds poses risks to personnel and the environment. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment. The cornerstone of this protocol is the principle of meticulous waste segregation followed by high-temperature incineration at a licensed facility, as land disposal of such compounds is broadly restricted[1].

Section 1: Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. While some safety data sheets (SDS) for this compound lack detailed hazard statements[2][3], data from structurally analogous compounds, such as 2,3-dichloroquinoxaline, indicate that it should be treated as a hazardous substance. These related compounds are known to be toxic if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation[4].

Causality: The presence of carbon-halogen bonds classifies this compound as a halogenated organic waste [5][6][7]. This classification is the single most important factor determining its disposal pathway, as these compounds require specialized treatment methods to prevent the formation of persistent and toxic byproducts during destruction[8].

Property Information
Chemical Name This compound
CAS Number 108229-82-9[2]
Molecular Formula C₈H₃BrCl₂N₂[2][9]
Waste Category Halogenated Organic Hazardous Waste[5][6]
Primary Hazard Profile Presumed Toxic, Skin/Eye Irritant[4]
Primary Disposal Method High-Temperature Incineration[5][10]

Section 2: The Core Principle: Meticulous Waste Segregation

Proper segregation of chemical waste is not merely a suggestion but a critical safety and compliance mandate. Mixing halogenated waste with other waste streams, such as non-halogenated solvents or aqueous solutions, leads to cross-contamination, significantly increases disposal costs, and can create unforeseen chemical hazards[6][11].

Why This Is Important: Segregation ensures that the final disposal method is appropriate for the chemical's hazard profile. Halogenated wastes are destined for specialized incinerators capable of handling corrosive byproducts (like HCl and HBr) and preventing the release of toxic dioxins[12][13].

Caption: Waste Segregation Decision Flowchart.

Section 3: On-Site Waste Management: A Step-by-Step Protocol

Follow these steps to safely collect and store this compound waste within the laboratory.

Step 1: Use Appropriate Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Use safety glasses or goggles with side-shields[14].

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Container Selection and Labeling

  • Selection: Use only a designated, chemically compatible container with a secure, threaded cap to ensure it is vapor-tight and spill-proof[6][7].

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added[7]. The label must include:

    • The words "Hazardous Waste "[11].

    • The full chemical name: "This compound "[7].

    • A list of all other chemical constituents and their approximate percentages[11]. Do not use abbreviations or chemical formulas[7].

Step 3: Waste Collection

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, labeled hazardous waste container[10].

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with non-halogenated solvent streams[11].

  • Incompatible Materials: DO NOT mix this waste with strong acids, bases, oxidizing agents, or heavy metals[7][11]. Such mixing can cause dangerous reactions or complicate the final disposal process.

  • Container Management: Keep the waste container closed at all times except when actively adding waste[6][7].

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated and properly managed SAA[6].

  • The SAA should be a cool, dry, and well-ventilated area[15].

  • Ensure the container is stored within secondary containment to mitigate potential leaks or spills[6].

  • Arrange for timely pickup of the waste by your institution's Environmental Health and Safety (EHS) department.

Section 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses.

Small Spill Cleanup:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated; work within a chemical fume hood if possible[6].

  • Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or commercial sorbent pads[6][7].

  • Carefully collect the absorbed material and contaminated debris using spark-proof tools[14].

  • Place the cleanup materials into a new, properly labeled hazardous waste container[7][15].

  • Decontaminate the spill area and wash your hands thoroughly.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[2][9]. Seek medical attention if irritation develops[16].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[2]. Call a physician or poison control center immediately[2][14].

Section 5: Final Disposal Pathway

The ultimate destination for this compound is a licensed treatment, storage, and disposal facility (TSDF).

Why High-Temperature Incineration is Essential: This is the most effective and environmentally sound method for destroying halogenated organic compounds[5]. The high temperatures break down the molecule, while sophisticated flue gas scrubbing systems neutralize acidic gases (e.g., HCl, HBr) and trap other pollutants[14]. This controlled combustion is critical to prevent the formation of highly toxic polybrominated/polychlorinated dibenzodioxins and dibenzofurans (PBDDs/PCDDs and PBDFs/PCDFs)[8].

Caption: End-to-End Disposal Workflow for Halogenated Waste.

References

  • Management of Hazardous Wastes containing Halogenated Organics. (n.d.). P2 InfoHouse. [Link]
  • Hazardous Waste Segregation. (2016). Bucknell University. [Link]
  • Wikström, E. (2003). Bromine and waste incineration : an environmental risk? Semantic Scholar. [Link]
  • Halogenated Solvents in Laboratories. (n.d.).
  • Vehlow, J., et al. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical. [Link]
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
  • Bromine and Waste Incineration. (1990). Organohalogen Compounds. [Link]
  • MSDS of this compound. (2010). Capot Chemical. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 6-Bromo-2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the novel compounds we engage with are the lifeblood of discovery. Yet, with great potential comes the imperative of uncompromising safety. 6-Bromo-2,3-dichloroquinoxaline is one such compound, a halogenated quinoxaline derivative whose utility in synthesis is matched by its potential hazards. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols necessary for its handling. Here, we build a self-validating system of safety, ensuring that every step is grounded in authoritative knowledge and field-proven best practices.

Immediate Safety Briefing: Understanding the Hazard

Before any container is opened, every individual in the laboratory must understand the primary risks associated with this compound. While specific toxicological data for this exact compound is limited, the available Safety Data Sheet (SDS) and data from structurally similar halogenated quinoxalines provide a clear mandate for caution.[1] The primary hazards are categorized as follows:

  • Acute Oral Toxicity : The analogue compound 2,3-dichloroquinoxaline is classified as "Toxic if swallowed".[2] A study on similar quinoxaline 1,4-di-N-oxides suggests an intraperitoneal LD50 range in rats of 30 to 120 mg/kg , indicating significant toxicity.[3] It is therefore imperative to treat this compound as having a similar high acute toxicity potential.

  • Skin and Eye Irritation : Halogenated quinoxalines are known to cause skin irritation and serious eye irritation or damage.[2][4]

  • Respiratory Irritation : As a powdered substance, there is a risk of aerosolization, which may lead to respiratory tract irritation.[2]

These hazards necessitate a stringent and multi-layered approach to personal protection and handling.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE is the most critical immediate defense against exposure. The following table outlines the mandatory PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesDouble-gloving provides an essential buffer. Should the outer glove be compromised, the inner glove offers temporary protection while the outer is safely removed and replaced. Inspect gloves for any signs of degradation before and during use.
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield is required when handling the solid outside of a certified fume hood or when there is any risk of splashing, providing a broader barrier against airborne particles and splashes.
Body Fully-Buttoned Laboratory CoatA flame-resistant lab coat provides a removable barrier protecting your personal clothing and skin from contamination. Ensure it is kept clean and replaced immediately if significant contamination occurs.
Respiratory Certified Chemical Fume HoodAll handling of the solid compound must be performed within a certified and properly functioning chemical fume hood to control and exhaust airborne particulates. If a fume hood is not available, a NIOSH-approved respirator with P100 (oil-proof particulate) filters is mandatory.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Weighing cluster_exp Experiment & Disposal prep_start Start: Handling Solid fume_hood Work inside certified chemical fume hood? prep_start->fume_hood prep_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat fume_hood->prep_ppe Yes resp_ppe Add NIOSH-approved respirator (P100 filter) fume_hood->resp_ppe No exp_start Start: In-Solution or Disposal prep_ppe->exp_start Proceed to Experiment resp_ppe->prep_ppe splash_risk Risk of splash or aerosol generation? exp_start->splash_risk exp_ppe_base Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat splash_risk->exp_ppe_base No exp_ppe_full Add Face Shield splash_risk->exp_ppe_full Yes

Caption: PPE selection based on the operational phase.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a meticulous, standardized operational plan is crucial for preventing contamination and ensuring operator safety.

  • Preparation and Engineering Controls :

    • Designate a specific area within a certified chemical fume hood for all manipulations of solid this compound.

    • Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.

    • Line the work surface within the fume hood with absorbent bench paper to contain any minor spills and facilitate cleanup.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.

  • Weighing and Transferring the Solid :

    • Perform all weighing and transfers of the powdered compound exclusively within the fume hood to contain dust.

    • Use anti-static weigh boats or an anti-static gun to minimize the dispersal of fine particles.

    • When transferring the solid, use a spatula to carefully scoop the material. Avoid tapping or any actions that could generate dust clouds.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling Decontamination :

    • After handling, decontaminate all surfaces and equipment that came into contact with the chemical. Wipe down surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by a detergent solution.

    • Carefully remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response Protocols

In the event of an accidental exposure or spill, a swift and correct response is critical.

Exposure TypeImmediate Action Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. While flushing, remove any contaminated clothing. 3. Wash the area with soap and water. 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.
Minor Spill (in fume hood) 1. Wearing full PPE, contain the spill with absorbent pads. 2. Carefully sweep up the solid material and place it, along with all contaminated cleaning materials, into a sealed, labeled hazardous waste container. 3. Decontaminate the spill area thoroughly.
Major Spill (outside fume hood) 1. Evacuate the immediate area and alert all personnel. 2. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. 3. Do not attempt to clean up a major spill without specialized training and equipment.
Emergency Response Workflow

Emergency_Response_Workflow Emergency Response for this compound cluster_exposure Personnel Exposure cluster_spill Spill Event exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhale Inhalation exposure->inhale ingest Ingestion exposure->ingest flush_15 Flush with water for 15+ minutes skin->flush_15 eye->flush_15 fresh_air Move to Fresh Air inhale->fresh_air medical Seek Immediate Medical Attention ingest->medical flush_15->medical fresh_air->medical spill Spill Event location Location? spill->location hood_spill Minor Spill (in Fume Hood) location->hood_spill Inside Hood lab_spill Major Spill (outside Hood) location->lab_spill Outside Hood cleanup Contain & Clean Up per protocol hood_spill->cleanup evacuate Evacuate Area lab_spill->evacuate call_ehs Call EH&S / Emergency Response evacuate->call_ehs

Caption: Emergency response workflow for exposure and spills.

Disposal Plan: Cradle-to-Grave Responsibility

The proper disposal of this compound and any associated contaminated materials is a critical final step in the safety lifecycle. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : All solid waste, including contaminated gloves, weigh boats, bench paper, and any recovered spilled material, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste, as this will significantly increase disposal costs and complexity.[3]

  • Container Labeling :

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.

  • Storage and Disposal :

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

    • Disposal must be conducted through your institution's licensed hazardous waste management provider. High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[3]

    • Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

By internalizing the principles and adhering strictly to the protocols outlined in this guide, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment. This commitment to rigorous safety and operational excellence is the foundation upon which great scientific progress is built.

References

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.). PubMed.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021, July 29). MDPI.
  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. (2021, May 24). JCI Insight.
  • Quinoxaline Safety Information. (n.d.). The Good Scents Company.
  • Quinoxaline. (n.d.). PubChem.
  • Acute Toxicities of Bromophenols to Alga and Daphina. (2021, December 29). NIH.
  • 2,6-Dichloroquinoxaline. (n.d.). PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dichloroquinoxaline
Reactant of Route 2
6-Bromo-2,3-dichloroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.